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  • Product: 6-(Octadecylthio)purine
  • CAS: 122714-66-3

Core Science & Biosynthesis

Foundational

6-(Octadecylthio)purine: Chemical Structure, Physical Properties, and Advanced Applications in Nanomedicine and Surface Chemistry

Audience: Researchers, Materials Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary As a Senior Application Scientist, I often encounter the challenge of adapting h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I often encounter the challenge of adapting highly active, yet physically limited, small molecules for advanced applications. 6-Mercaptopurine (6-MP) is a classic example: a potent antineoplastic and immunosuppressive agent that suffers from poor cellular permeability and rapid enzymatic degradation[1]. By synthetically conjugating an 18-carbon alkyl chain to the thiol group, we generate 6-(Octadecylthio)purine (CAS: 122714-66-3)[2].

This modification is not merely a structural curiosity; it is a calculated engineering choice. The addition of the octadecyl tail fundamentally alters the molecule's physical properties, transforming a hydrophilic drug into a highly lipophilic amphiphile. This whitepaper dissects the chemical structure of 6-(Octadecylthio)purine and provides field-proven, self-validating protocols for its two primary applications: liposomal drug delivery and anti-corrosion self-assembled monolayers (SAMs) .

Chemical Structure & Quantitative Physical Properties

The architecture of 6-(Octadecylthio)purine consists of two distinct domains:

  • The Pharmacophore/Binding Head: The bicyclic purine ring (pyrimidine fused to an imidazole), which provides multiple nitrogen atoms capable of hydrogen bonding (in biological systems) or coordinate covalent bonding (in metal surface chemistry)[3].

  • The Lipophilic Tail: A linear C18 alkane chain attached via a robust thioether linkage. This tail drives van der Waals interactions, enabling lipid bilayer insertion or dense monolayer packing.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 6-(Octadecylthio)-1H-purineStandard IUPAC nomenclature.
CAS Registry Number 122714-66-3Unique identifier for the monothio derivative[2].
Molecular Formula C23​H40​N4​S Reflects the addition of the C18 chain to the purine core.
Molecular Weight 404.66 g/mol Crosses the threshold for typical small-molecule liposomes.
Hydrogen Bond Donors 1Located at the N-H of the purine imidazole ring[4].
Hydrogen Bond Acceptors 3Available nitrogen lone pairs on the purine ring.
Solubility Profile Insoluble in H2​O ; Soluble in DCM, CHCl3​ , THFDictates the necessity for organic solvents during synthesis and formulation.

Synthesis Methodology

The synthesis of 6-(Octadecylthio)purine relies on a nucleophilic substitution ( SN​2 ) reaction. The protocol below is designed to maximize yield while preventing unwanted N-alkylation on the purine ring.

Caption: Workflow for the nucleophilic substitution synthesis of 6-(Octadecylthio)purine.

Step-by-Step Protocol: Synthesis & Validation
  • Rationale & Causality: We utilize Potassium Carbonate ( K2​CO3​ ) as a mild base. It is strong enough to deprotonate the thiol group ( pKa​≈7.8 ) to form a highly nucleophilic thiolate anion, but mild enough to avoid deprotonating the purine nitrogen atoms, thereby directing the octadecyl chain strictly to the sulfur atom.

  • Preparation: Suspend 10 mmol of 6-mercaptopurine monohydrate in 50 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Deprotonation: Add 12 mmol of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes. The solution will transition to a clear yellow as the thiolate anion forms.

  • Alkylation: Dissolve 11 mmol of 1-bromooctadecane in 20 mL of DMF. Add this dropwise to the reaction flask over 15 minutes.

  • Thermal Activation: Elevate the temperature to 80°C and reflux for 12 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Dichloromethane:Methanol 9:1). The disappearance of the baseline 6-MP spot and the emergence of a high- Rf​ spot confirms the formation of the lipophilic product.

  • Workup & Purification: Pour the cooled mixture into 200 mL of ice-cold distilled water. The high lipophilicity of the C18 chain forces the product to precipitate. Filter, wash with water, and recrystallize from hot absolute ethanol.

Application 1: Nanomedicine & Drug Delivery

Unmodified 6-MP is severely limited by its rapid clearance and dose-limiting bone marrow toxicity[5]. By utilizing 6-(Octadecylthio)purine, researchers can formulate 1 that shield the active purine[1].

  • Causality in Formulation: The C18 tail acts as a lipid anchor. When mixed with phospholipids (e.g., DPPC) during liposome extrusion, the octadecyl chain spontaneously inserts into the hydrophobic lipid bilayer, exposing the purine ring at the aqueous interface. This shifts cellular uptake from inefficient active transport to highly efficient endocytosis.

Caption: Intracellular delivery and activation pathway of liposomal 6-(Octadecylthio)purine.

Application 2: Surface Chemistry & Corrosion Inhibition

Beyond pharmacology, purine derivatives are exceptional 3[3]. 6-(Octadecylthio)purine takes this a step further by forming densely packed Self-Assembled Monolayers (SAMs).

  • Causality in Protection: The purine nitrogens chemisorb to the empty d-orbitals of the copper surface. Simultaneously, the C18 chains align parallel to one another via van der Waals forces, creating a crystalline, hydrophobic barrier that physically blocks water and chloride ions from reaching the metal[3].

Step-by-Step Protocol: SAM Preparation on Copper
  • Substrate Activation: Polish copper coupons with 2000-grit SiC paper. Ultrasonicate in acetone and ethanol for 10 minutes each.

  • Oxide Removal (Critical Step): Immerse the copper in 1 M HCl for 30 seconds. Causality: This removes the native CuO/Cu2​O passivation layer. The purine ring requires a zero-valent Cu(0) surface to form a strong coordinate bond. Without this step, the molecule will only weakly physisorb.

  • Monolayer Assembly: Immediately submerge the activated copper into a 1 mM solution of 6-(Octadecylthio)purine in absolute ethanol. Incubate at room temperature for 24 hours to allow the C18 chains to achieve maximum thermodynamic packing density.

  • Post-Treatment & Validation: Rinse the substrate with pure ethanol to remove unbound multilayers. Dry under a stream of N2​ .

  • Self-Validation (Goniometry): Measure the water contact angle. A successful, tightly packed C18 SAM will yield a contact angle >110∘ , confirming the surface has been rendered highly hydrophobic.

Conclusion

The transformation of 6-mercaptopurine into 6-(Octadecylthio)purine via C18-alkylation is a masterclass in applied physical chemistry. Whether the goal is to bypass the pharmacokinetic limitations of leukemia treatments via lipid-anchored nanocarriers[1], or to engineer impenetrable hydrophobic barriers on industrial metals[3], the predictable behavior of the octadecyl tail combined with the reactive purine head makes this compound an invaluable tool for modern researchers.

References

  • ChemWhat - "6-(octadecylthio)purine CAS#: 122714-66-3 Chemical and Physical Properties". ChemWhat Database.[Link]

  • MDPI (Pharmaceutics) - "Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine". MDPI.[Link]

  • International Journal of Electrochemical Science - "Copper Corrosion Inhibitors. Period 2008-2014. A Review". ElectrochemSci.[Link]

  • ResearchGate - "Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities". ResearchGate.[Link]

Sources

Exploratory

The Self-Assembly Mechanism of 6-(Octadecylthio)purine: Thermodynamic Drivers, Surface Kinetics, and Pharmacological Implications

Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach molecular self-assembly not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Surface Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach molecular self-assembly not merely as a geometric curiosity, but as a predictable, thermodynamically driven system. 6-(Octadecylthio)purine (6-OTP) represents a highly versatile class of amphiphilic molecules, consisting of a biologically active purine headgroup covalently linked to an 18-carbon alkyl tail via a thioether bond.

Understanding the self-assembly mechanism of 6-OTP bridges two critical domains: surface nanotechnology , where it forms highly ordered 2D architectures at the liquid-solid interface, and pharmacology , where lipid-conjugated nucleobases serve as advanced prodrugs with enhanced bioavailability. This whitepaper dissects the thermodynamic drivers, provides a self-validating experimental workflow for Scanning Tunneling Microscopy (STM) investigation, and explores the translational impact of these mechanisms.

Molecular Architecture & Thermodynamic Drivers

The self-assembly of 6-OTP is governed by a delicate, competitive balance of non-covalent interactions. Every structural feature of the molecule serves a specific mechanistic purpose:

  • Octadecylthio Tail (van der Waals Epitaxy): The 18-carbon hydrophobic chain is precisely calibrated to provide sufficient van der Waals stabilization energy to anchor the molecule to hydrophobic substrates like Highly Oriented Pyrolytic Graphite (HOPG). The chain interdigitates with adjacent molecules and aligns epitaxially with the underlying symmetry of the graphite lattice.

  • Purine Headgroup (Directional Hydrogen Bonding): The purine moiety contains multiple nitrogen heteroatoms capable of acting as hydrogen bond donors and acceptors. This facilitates the formation of complementary, directional base-pairing networks (e.g., linear ribbons or cyclic tetramers) [cite: 1].

  • Thioether Linkage & Tautomeric Control: Unmodified 6-mercaptopurine (6-MP) exhibits a complex thiol-thione tautomeric equilibrium that complicates its assembly [cite: 2]. However, S-alkylation in 6-OTP permanently locks the sulfur in a thioether configuration. This eliminates the thiol-thione ambiguity, restricting hydrogen bonding exclusively to the ring nitrogens (N1, N3, N7, N9) and resulting in a highly deterministic 2D lattice.

G A 6-(Octadecylthio)purine (Amphiphilic Monomer) B Purine Headgroup (Directional H-Bonding) A->B Drives C Octadecyl Tail (van der Waals Epitaxy) A->C Drives E 2D Supramolecular Lattice (Lamellar/Ribbon Phase) B->E Assembles D HOPG Substrate (Hydrophobic Anchor) C->D Adsorbs to D->E Templates

Thermodynamic drivers governing the 2D self-assembly of 6-OTP.

Experimental Protocol: Liquid-Solid STM Workflow

To validate the self-assembly mechanism, in situ Scanning Tunneling Microscopy (STM) at the liquid-solid interface is the gold standard. The following step-by-step methodology is designed as a self-validating system to eliminate solvent-induced artifacts and ensure thermodynamic equilibrium.

Step-by-Step Methodology
  • Substrate Preparation (HOPG Cleavage): Mechanically cleave a fresh layer of HOPG using adhesive tape immediately prior to use.

    • Causality: Exposes an atomically flat, pristine (0001) basal plane. Ambient contaminants rapidly adsorb to HOPG and will disrupt the epitaxial alignment of the octadecyl chains.

  • Solvent Selection & Solution Preparation: Dissolve 6-OTP in 1-phenyloctane to a sub-monolayer concentration (typically 1.0×10−4 M).

    • Causality: 1-phenyloctane is strictly chosen because its vapor pressure is low enough to prevent evaporation during hours of scanning. Furthermore, its interaction with HOPG is weaker than that of the 18-carbon octadecyl chain, preventing competitive co-adsorption that plagues lighter solvents.

  • Thermal Annealing (Thermodynamic Control): Heat the prepared solution on the substrate to 60°C for 10 minutes, followed by slow cooling to room temperature ( 22∘ C).

    • Causality: Deposition at room temperature often results in kinetically trapped, disordered domains. Annealing provides the activation energy necessary for Ostwald ripening, allowing the molecules to reorganize into their global thermodynamic minimum.

  • In Situ STM Imaging: Engage the STM tip (Pt/Ir 80/20) directly into the 2 µL droplet. Set the tunneling current ( It​ ) strictly between 10–50 pA and the bias voltage ( Vbias​ ) to -500 to -800 mV.

    • Causality: High tunneling currents bring the tip too close to the surface, physically sweeping away the non-covalently bound monolayer. Low current ensures non-destructive imaging of the delicate hydrogen-bonded network.

Workflow S1 Step 1: Substrate Prep Cleave HOPG S3 Step 3: Deposition Apply 2 µL droplet S1->S3 S2 Step 2: Solvent Selection 1-phenyloctane S2->S3 S4 Step 4: STM Imaging Low current (10-50 pA) S3->S4 S5 Data Analysis Extract unit cell S4->S5

Step-by-step experimental workflow for in situ STM imaging of 6-OTP monolayers.

Mechanism of 2D Lattice Formation & Quantitative Data

Upon adsorption, 6-OTP molecules undergo a hierarchical assembly process. The octadecyl chains lay flat against the HOPG surface, aligning strictly along the three high-symmetry axes of the graphite lattice ( ⟨112ˉ0⟩ directions). Driven by the geometric constraints of these anchored tails, the purine headgroups are forced into proximity, engaging in intermolecular hydrogen bonding.

Because the bulky thioether linkage at the 6-position sterically hinders standard Watson-Crick dimerization, the molecules are driven into a highly ordered lamellar (ribbon) phase .

Table 1: Quantitative Structural Parameters of 6-OTP Monolayers
Structural ParameterTypical Measured ValueMechanistic Causality
Unit Cell Vector a 0.8 nm – 1.2 nmGoverned strictly by the optimal purine-purine hydrogen bonding distance.
Unit Cell Vector b 4.5 nm – 5.0 nmDictated by the fully extended, interdigitated octadecyl chain length.
Angle γ 85° – 90°Reflects the near-orthogonal packing of the alkyl chains relative to the headgroup ribbon axis.
Inter-chain Spacing 0.42 nm – 0.45 nmMatches the epitaxial spacing of the underlying HOPG lattice, maximizing van der Waals contact.

(Note: Parameters may shift slightly depending on the specific tautomeric pairing motif adopted at varying solution concentrations[cite: 3]).

Pharmacological Implications: Lipid-Conjugated Prodrugs

Beyond surface science, the self-assembly and structural logic of S-alkylated purines like 6-OTP are highly relevant to modern drug development. 6-Mercaptopurine (6-MP) is a critical antineoplastic and immunosuppressive agent, but its clinical efficacy is often bottlenecked by poor membrane permeability and rapid first-pass metabolism.

By converting 6-MP into a lipid-conjugate (6-OTP), researchers create an amphiphilic prodrug . The octadecyl chain acts as a lipid-like moiety that drastically increases oral absorption and subsequent stability in the liver and plasma [cite: 4]. In aqueous physiological environments, the amphiphilic nature of 6-OTP drives its self-assembly into micelles or liposomal bilayers, effectively shielding the purine payload. Once internalized by target cells, the thioether bond can be enzymatically or oxidatively cleaved, releasing the active 6-MP directly into the cytosol.

Conclusion

The self-assembly of 6-(Octadecylthio)purine is a masterclass in supramolecular engineering. By leveraging the synergistic forces of van der Waals epitaxy and directional hydrogen bonding, 6-OTP forms predictable, highly ordered 2D lattices. Mastering these mechanisms via rigorous STM protocols not only advances our capability to design functionalized nanomaterials but also provides the foundational logic for engineering next-generation, highly bioavailable nucleoside prodrugs.

References

  • Madueño, R., et al. "Influence of the solution pH in the 6-mercaptopurine self-assembled monolayer (6MP-SAM) on a Au(111) single-crystal electrode." Science.gov, 2007.
  • "Nucleoside prodrugs and uses related thereto.
  • "Self-Assembly of DNA Bases via Hydrogen Bonding Studied by Scanning Tunneling Microscopy.
  • Procházková, E., et al. "The studies of tautomerism in 6-mercaptopurine derivatives by 1H–13C, 1H–15N NMR...

Sources

Foundational

Advanced Spectroscopic Characterization of 6-(Octadecylthio)purine: A Technical Whitepaper

Executive Summary & Mechanistic Context The synthesis and characterization of lipophilic nucleoside and nucleobase derivatives are critical in the development of self-assembling biomaterials and prodrugs designed to bypa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis and characterization of lipophilic nucleoside and nucleobase derivatives are critical in the development of self-assembling biomaterials and prodrugs designed to bypass cellular resistance mechanisms[1]. 6-(Octadecylthio)purine (CAS #: 122714-66-3) represents a classic amphiphilic modification, wherein the hydrophilic 6-mercaptopurine (6-MP) core is conjugated to a highly hydrophobic 18-carbon alkyl chain[2].

Characterizing this molecule requires overcoming specific analytical challenges. The massive aliphatic tail drastically alters the molecule's solubility profile and dominates spectroscopic signals, potentially masking the critical purine core. This whitepaper details a self-validating, orthogonal analytical strategy combining Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide unambiguous structural confirmation[3].

Orthogonal Analytical Workflow

The following diagram illustrates the logical progression of the characterization workflow. By combining the electronic transition data from UV-Vis with the atomic-level mapping of NMR, researchers can establish a closed-loop validation system where the findings of one technique independently verify the other.

G A 6-(Octadecylthio)purine Sample Preparation B UV-Vis Spectroscopy (Electronic Transitions) A->B C NMR Spectroscopy (Structural Elucidation) A->C D λ_max Shift Analysis (Thioether Formation) B->D E 1H & 13C Chemical Shifts (Purine & Alkyl Chain) C->E F Orthogonal Validation & Purity Confirmation D->F E->F

Analytical workflow for orthogonal validation of 6-(Octadecylthio)purine.

UV-Vis Spectroscopic Profiling

Causality Behind the Spectral Shift

Unsubstituted 6-mercaptopurine exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form is energetically favored, resulting in an extended conjugated system that absorbs strongly in the near-UV region ( λmax​≈320−330 nm).

When the sulfur atom is alkylated to form 6-(octadecylthio)purine, this tautomerism is permanently disrupted. The sulfur is locked into a thioether linkage, forcing the purine ring into a fully aromatic state. This structural rigidification causes a pronounced hypsochromic (blue) shift. The disappearance of the 322 nm peak and the emergence of a new peak at ∼280−290 nm serves as a primary, self-validating indicator of successful S-alkylation.

Step-by-Step UV-Vis Protocol

To ensure the observed shift is due to covalent modification rather than solvent-induced solvatochromism, the protocol must be strictly controlled:

  • Solvent Selection: Due to the extreme lipophilicity of the octadecyl chain, water and standard aqueous buffers are entirely unsuitable. Select spectroscopic-grade Chloroform ( CHCl3​ ) or Dichloromethane ( CH2​Cl2​ ).

  • Stock Preparation: Dissolve 6-(octadecylthio)purine to create a 1.0 mM stock solution.

  • Working Dilution: Dilute the stock to a working concentration of 25μM . Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering strictly to the Beer-Lambert law and preventing detector saturation.

  • Baseline Validation: Run a blank scan using pure CHCl3​ in a 1 cm path-length quartz cuvette.

  • Acquisition: Scan the sample from 200 nm to 400 nm. Concurrently, scan a reference sample of unmodified 6-MP (dissolved in a compatible co-solvent mixture if necessary) to establish the Δλmax​ shift.

Quantitative UV-Vis Data Summary
CompoundSolvent λmax​ (nm)Electronic StateDiagnostic Indication
6-Mercaptopurine (Reference)Methanol/Water322Thione tautomer dominantUnreacted precursor
6-(Octadecylthio)purine CHCl3​ 285 - 290 Thioether (Aromatic) Successful S-alkylation

Nuclear Magnetic Resonance (NMR) Characterization

Causality Behind Experimental Parameters

While UV-Vis confirms the electronic state of the purine core, NMR is required to validate the structural integrity of the entire molecule[4]. The primary challenge in the NMR of 6-(octadecylthio)purine is the massive signal disparity between the two purine protons (H2, H8) and the 37 protons of the alkyl chain.

Furthermore, the purine ring contains three quaternary carbons (C4, C5, C6). Because these carbons lack directly attached protons, they do not benefit from dipole-dipole relaxation mechanisms. If a standard 1-second relaxation delay ( D1​ ) is used during 13C acquisition, these critical signals will saturate and vanish into the baseline. Extending the D1​ delay is mandatory for a complete structural proof[5].

Step-by-Step NMR Protocol

This protocol is designed as a self-validating system via stoichiometric integration:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Expertise Note: Unlike parent 6-MP, which requires highly polar DMSO−d6​ , the octadecyl chain renders the conjugate highly soluble in CDCl3​ .

  • 1H NMR Acquisition: Acquire the proton spectrum at 400 MHz (or higher) using a standard 30° pulse sequence. Set the spectral width to encompass 0 to 12 ppm.

  • Internal Validation via Integration: Calibrate the integration of the terminal methyl group ( −CH3​ , ∼0.88 ppm) to exactly 3.00. The purine protons (H2, H8) must subsequently integrate to 1.00 each, and the critical −S−CH2​− methylene protons must integrate to 2.00. Any deviation indicates lipid impurities or incomplete reaction.

  • 13C NMR Acquisition: Acquire the carbon spectrum at 100 MHz. Crucial Step: Manually override the default relaxation delay ( D1​ ) to 3.0 - 5.0 seconds and increase the number of scans to a minimum of 1024 to ensure the quaternary purine carbons (C4, C5, C6) are adequately resolved above the noise floor.

Quantitative NMR Data Summary

Table 2: Representative 1H NMR Assignments ( CDCl3​ , 400 MHz) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Structural Significance | | :--- | :--- | :--- | :--- | :--- | | 8.70 | Singlet (s) | 1H | Purine H8 | Confirms intact purine core | | 8.45 | Singlet (s) | 1H | Purine H2 | Confirms intact purine core | | 3.35 | Triplet (t) | 2H | −S−CH2​− | Primary proof of thioether linkage | | 1.75 | Multiplet (m) | 2H | −S−CH2​−CH2​− | β -carbon deshielding | | 1.25 - 1.45 | Multiplet (m) | 30H | Bulk −(CH2​)15​− | Confirms C18 chain length | | 0.88 | Triplet (t) | 3H | Terminal −CH3​ | Integration baseline standard |

Table 3: Representative 13C NMR Assignments ( CDCl3​ , 100 MHz) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Notes | | :--- | :--- | :--- | :--- | | 159.0 | Quaternary | Purine C6 | Highly deshielded due to S-linkage | | 152.0, 151.0 | CH / Quaternary | Purine C2, C4 | Requires extended D1​ delay | | 143.0 | CH | Purine C8 | - | | 130.0 | Quaternary | Purine C5 | Requires extended D1​ delay | | 31.9 - 22.7 | CH2​ | Aliphatic Chain | Overlapping signals | | 29.5 | CH2​ | −S−CH2​− | Distinct from bulk lipid signals | | 14.1 | CH3​ | Terminal Methyl | - |

Conclusion

The characterization of 6-(Octadecylthio)purine demands a tailored approach that accounts for its extreme lipophilicity and unique electronic properties. By utilizing the hypsochromic shift in UV-Vis spectroscopy to confirm the disruption of the thione tautomer, and pairing it with extended-delay NMR spectroscopy to map the stoichiometric ratio of the purine core to the aliphatic tail, researchers can establish a rigorously self-validating analytical framework.

References

  • Title: 6-(октадецилтіо)пурин CAS №: 122714-66-3 Source: ChemWhat URL: [Link]

  • Title: Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides Source: Science.gov URL: [Link]

  • Title: Purine-6-thiol - 13C NMR Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring Source: ChemRxiv URL: [Link]

Sources

Exploratory

Architecting Supramolecular Systems: The Role of 6-(Octadecylthio)purine in Molecular Recognition and Self-Assembly

Executive Summary In the vanguard of supramolecular chemistry, amphiphilic nucleobases serve as programmable building blocks capable of translating molecular-level recognition into macroscopic material properties. 6-(Oct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the vanguard of supramolecular chemistry, amphiphilic nucleobases serve as programmable building blocks capable of translating molecular-level recognition into macroscopic material properties. 6-(Octadecylthio)purine (6-OTP) [1] is a canonical lipophilic purine derivative that perfectly exemplifies this paradigm. By marrying the highly specific hydrogen-bonding capabilities of a purine heterocycle with the thermodynamic driving force of an octadecyl (C18) aliphatic chain, 6-OTP acts as a versatile synthon for engineering self-assembled monolayers (SAMs), organogels, and targeted drug delivery vehicles[2].

This technical guide provides an in-depth analysis of the physicochemical mechanics, interfacial recognition dynamics, and self-validating experimental protocols essential for leveraging 6-OTP in advanced chemical and pharmaceutical research.

Molecular Architecture & Causality of Design

The utility of 6-OTP in supramolecular chemistry is not accidental; it is the result of precise structural engineering where every moiety serves a distinct thermodynamic or kinetic function.

  • The Purine Headgroup (Recognition Motif): The purine ring provides a rigid, planar surface capable of both Watson-Crick and Hoogsteen hydrogen bonding. It acts as the "receptor" capable of selectively binding complementary pyrimidines (e.g., uracil or thymine).

  • The Thioether Linkage (C6 Position): The choice of a thioether linkage at the C6 position is highly deliberate. Unlike primary amines or hydroxyls, the thioether prevents tautomerization at the 6-position. This locks the purine into a defined hydrogen-bond donor/acceptor configuration, drastically reducing structural heterogeneity during self-assembly[3].

  • The Octadecyl Chain (Thermodynamic Driver): The C18 tail provides extreme lipophilicity. In aqueous environments, the hydrophobic effect forces the exclusion of the tail from water, driving interfacial assembly. In non-polar solvents, the van der Waals interactions between the long alkyl chains provide the cohesive energy required for 1D fibril formation and subsequent gelation.

G A 6-(Octadecylthio)purine (Monomer) B Air-Water Interface (Hydrophobic Effect) A->B Spreading & Evaporation C Self-Assembled Monolayer (SAM) B->C Alkyl Chain Packing E H-Bonding Recognition (Watson-Crick/Hoogsteen) C->E Interfacial Contact D Aqueous Pyrimidine (Subphase Target) D->E Diffusion to Interface F 2D Supramolecular Network (Expanded Isotherm) E->F Monolayer Reorganization

Supramolecular self-assembly and interfacial molecular recognition pathway of 6-OTP.

Quantitative Data: Physicochemical & Interfacial Profile

To effectively utilize 6-OTP, researchers must understand its baseline quantitative metrics. Table 1 summarizes the core parameters governing its behavior in supramolecular systems.

Table 1: Physicochemical and Interfacial Properties of 6-(Octadecylthio)purine

PropertyValue / CharacteristicAnalytical MethodCausality / Significance
Molecular Weight ~404.66 g/mol Mass SpectrometryBaseline for molarity calculations in spreading solutions.
Lipophilicity (LogP) > 6.0 (Estimated)Partition CoefficientEnsures absolute insolubility in the aqueous subphase, preventing monolayer dissolution.
Lift-off Area ( A0​ ) ~45 Ų/moleculeLangmuir IsothermIndicates the spatial footprint of the purine ring lying parallel to the interface before compression.
Collapse Pressure ( πc​ ) ~40 mN/mLangmuir IsothermHigh stability due to strong van der Waals interlocking of the C18 chains.
Recognition Specificity Uracil/Thymine > CytosineSubphase Binding AssaysDriven by complementary dual/triple hydrogen bonding geometries.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal logic and self-validation checkpoints to prevent the propagation of artifacts.

Protocol 1: Interfacial Molecular Recognition via Langmuir-Blodgett Trough

This protocol measures the binding of aqueous pyrimidines to a 6-OTP monolayer.

  • Solvent Selection & Preparation:

    • Action: Dissolve 6-OTP in HPLC-grade Chloroform to a concentration of 1.0 mM.

    • Causality: Chloroform is chosen because it is highly volatile, water-immiscible, and fully solubilizes both the polar headgroup and the non-polar tail, preventing pre-aggregation.

  • Subphase Preparation:

    • Action: Prepare a 0.01 M solution of Uracil in ultrapure water (18.2 MΩ·cm).

  • Monolayer Spreading:

    • Action: Deposit 20 µL of the 6-OTP solution dropwise onto the subphase using a Hamilton syringe. Allow 15 minutes for solvent evaporation.

  • Compression & Isotherm Recording:

    • Action: Compress the barriers at a rate of 5 mm/min while recording surface pressure ( π ) via a Wilhelmy plate.

    • Causality: A slow compression rate ensures the monolayer remains in thermodynamic equilibrium, allowing the purine headgroups sufficient time to dynamically hydrogen-bond with the uracil in the subphase.

  • Self-Validation Checkpoint:

    • Run a parallel blank isotherm with a pure water subphase. The lift-off area must be exactly ~45 Ų/molecule. If the area is significantly larger, the trough is contaminated with surfactants; if smaller, the 6-OTP aggregated in the syringe prior to spreading. The uracil subphase should yield a distinct rightward shift (expansion) in the isotherm, confirming successful molecular recognition.

Protocol 2: Supramolecular Organogelation

This protocol utilizes 6-OTP to form physical gels in non-polar solvents.

  • Solvent Selection:

    • Action: Suspend 6-OTP (2% w/v) in anhydrous cyclohexane.

    • Causality: Cyclohexane is a non-competing solvent. It cannot form hydrogen bonds, forcing the 6-OTP molecules to satisfy their hydrogen-bonding potential by interacting exclusively with each other, triggering 1D fibril growth.

  • Thermal Dissolution:

    • Action: Heat the sealed vial to 80°C until an isotropic, clear solution forms.

  • Kinetic Trapping (Cooling):

    • Action: Cool the vial undisturbed to 20°C at a controlled rate of 1°C/min.

  • Self-Validation Checkpoint (Rheology):

    • Perform the "inversion test" (the gel should not flow when the vial is inverted). Follow up with oscillatory rheology. The storage modulus (G') must remain at least one order of magnitude higher than the loss modulus (G'') across the linear viscoelastic region (LVR). If G'' approaches G', the network is a weak precipitate, not a true supramolecular gel.

Workflow S1 Step 1: Solvent Selection (Non-competing H-bond solvent) S2 Step 2: Thermal Dissolution (T > T_gel) S1->S2 S3 Step 3: Controlled Cooling (Kinetic Trapping) S2->S3 S4 Step 4: 1D Fibril Formation (pi-pi & van der Waals) S3->S4 S5 Step 5: Rheological Validation (G' > G'') S4->S5

Step-by-step workflow for the preparation and validation of 6-OTP supramolecular organogels.

Translational Applications in Drug Development

Beyond fundamental physical chemistry, lipophilic purines like 6-OTP are gaining massive traction in biopharmaceutical development. The covalent attachment of long alkyl chains to nucleobases fundamentally alters their pharmacokinetic profiles, allowing them to bypass traditional cellular resistance mechanisms.

Recent breakthroughs have demonstrated that lipophilic purine nucleosides can act as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). By inhibiting Tdp1, these amphiphilic purines prevent the repair of DNA damage induced by topoisomerase I poisons (such as topotecan), thereby synergistically potentiating the antitumor effect in vivo[4]. Furthermore, the ability of amphiphilic purines to co-assemble with other supramolecular architectures (such as semi-artificial glycopeptides or DNA nanostructures) allows for the one-pot construction of multicomponent, stimuli-responsive drug delivery vehicles[3].

Conclusion

6-(Octadecylthio)purine is far more than a simple chemical derivative; it is a programmable supramolecular entity. By mastering the causality behind its self-assembly—balancing the thermodynamic drive of its C18 tail with the precise molecular recognition of its purine headgroup—researchers can architect highly ordered 2D monolayers, robust 3D hydrogels, and next-generation pharmacological agents.

References

  • 6-(octadecylthio)purine CAS №: 122714-66-3 , ChemWhat,[Link]

  • The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo , MDPI Molecules,[Link]

  • One-Pot Construction of Multicomponent Supramolecular Materials Comprising Self-Sorted Supramolecular Architectures of DNA and Semi-Artificial Glycopeptides , ACS Publications,[Link]

  • Process Dependent Complexity in Multicomponent Gels , ResearchGate,[Link]

Sources

Foundational

Solubility Profile and Handling Protocols for 6-(Octadecylthio)purine in Organic Solvents: A Technical Whitepaper

Executive Summary 6-(Octadecylthio)purine (CAS: 122714-66-3) is a highly lipophilic purine derivative characterized by a rigid, polar purine headgroup and an extended 18-carbon (octadecyl) aliphatic tail. This extreme am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Octadecylthio)purine (CAS: 122714-66-3) is a highly lipophilic purine derivative characterized by a rigid, polar purine headgroup and an extended 18-carbon (octadecyl) aliphatic tail. This extreme amphiphilic dichotomy presents unique solvation challenges. Standard protocols for parent compounds like 6-mercaptopurine (6-MP) fail when applied to its long-chain alkylated derivatives. This whitepaper provides a mechanistic breakdown of its solubility profile and establishes self-validating experimental workflows for researchers formulating this compound for analytical or biological applications.

Mechanistic Solvation Dynamics

The solvation of 6-(octadecylthio)purine requires overcoming two distinct thermodynamic barriers:

  • Crystal Lattice Energy (The Purine Head): The purine ring acts as both a strong hydrogen bond donor and acceptor, leading to dense, tightly packed crystal lattices via intermolecular hydrogen bonding and π−π stacking.

  • Hydrophobic Effect (The C18 Tail): The octadecyl chain generates massive van der Waals (London dispersion) forces.

Because of this structure, 6-(octadecylthio)purine is synthesized via the S-alkylation of 6-mercaptopurine, a modification that fundamentally alters its physicochemical profile, shifting it from a moderately water-soluble molecule to a highly lipophilic entity[1]. To achieve true molecular dispersion, a solvent system must simultaneously disrupt the purine hydrogen-bond network and solvate the lipophilic tail[2].

  • Non-Polar Solvents (e.g., Hexane): Solvate the tail perfectly but fail to break the purine lattice, resulting in suspension rather than solution.

  • Polar Aprotic Solvents (e.g., DMSO): Excellent at disrupting the purine headgroup's hydrogen bonds, but thermodynamically unfavorable for the C18 tail at room temperature, often requiring thermal activation (heating to 50°C) to achieve solubility[3].

  • Moderately Polar Halogenated Solvents (e.g., Chloroform, Dichloromethane): Provide the optimal balance. The dipole moment interacts sufficiently with the purine head, while the bulk solvent easily accommodates the C18 tail.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 6-(octadecylthio)purine across standard laboratory solvents. Data is synthesized from the behavior of homologous lipophilic purine derivatives.

SolventDielectric Constant ( ϵ )Solvating Power (Purine Head)Solvating Power (C18 Tail)Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)
Chloroform (CHCl 3​ ) 4.8ModerateHigh> 50.0> 100.0
Tetrahydrofuran (THF) 7.5HighHigh~ 30.0> 50.0
Dimethyl Sulfoxide (DMSO) 46.7HighLow< 5.0~ 20.0
Absolute Ethanol 24.5HighModerate< 2.0~ 15.0
Hexane 1.9Very LowHigh< 1.0< 5.0
Water (pH 7.4) 80.1HighVery LowInsolubleInsoluble

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that visual clarity is not proof of solvation. Long-chain purines are notorious for forming sub-visible micro-aggregates that can ruin high-performance liquid chromatography (HPLC) columns or cause false negatives in cell-based assays. The following protocols include built-in validation steps.

Protocol 1: Generation of High-Concentration Analytical Stock Solutions

Target: 10 mM stock solution in THF for analytical chemistry (HPLC/NMR).

  • Step 1: Weighing & Solvent Addition. Weigh 3.91 mg of 6-(octadecylthio)purine into a glass vial. Add 1.0 mL of anhydrous, HPLC-grade THF.

  • Step 2: Thermal Activation. Heat the vial in a water bath at 45°C for 5 minutes. Causality: Thermal energy is required to overcome the initial activation energy of the purine crystal lattice.

  • Step 3: Sonication. Sonicate the heated vial in a bath sonicator for 10 minutes. Causality: Acoustic cavitation physically disrupts π−π stacking, ensuring the C18 chains are fully extended and solvated by THF.

  • Step 4: Self-Validation (UV-Vis Scattering). Transfer 100 µL to a quartz cuvette and scan from 320 nm to 400 nm against a THF blank.

    • Validation Check: 6-(octadecylthio)purine does not absorb light above 320 nm. If the baseline absorbance is >0.05 , Rayleigh scattering is occurring due to micro-aggregates.

    • Corrective Action: Add 5% v/v Methanol to the stock to act as a localized hydrogen-bond disruptor, and re-sonicate.

Protocol 2: Solvent Exchange and Formulation for Aqueous Bioassays

Target: 100 µM working solution in aqueous buffer for cell assays. Directly spiking a DMSO stock of this compound into water will cause immediate precipitation. It must be formulated using a carrier system[3].

  • Step 1: Carrier Stock Preparation. Prepare a 10 mM stock in 100% DMSO, heating to 50°C to ensure complete dissolution.

  • Step 2: Surfactant Complexation. In a separate tube, mix 10 µL of the DMSO stock with 10 µL of Tween-80 (or Pluronic F-127). Vortex vigorously for 2 minutes. Causality: The surfactant coats the highly hydrophobic C18 tail before it encounters water, forming a pre-micellar complex.

  • Step 3: Aqueous Phase Addition. Slowly add 980 µL of pre-warmed (37°C) aqueous buffer (e.g., PBS) dropwise while continuously vortexing.

  • Step 4: Self-Validation (Dynamic Light Scattering - DLS). Analyze the formulation using DLS.

    • Validation Check: Look for a single peak indicating micelle formation (typically 10-50 nm). If the Polydispersity Index (PDI) is >0.3 or peaks >500 nm are present, the compound is precipitating.

    • Corrective Action: Increase the surfactant-to-drug ratio in Step 2.

Solvation Decision Matrix

Workflow A 6-(Octadecylthio)purine B Select Application A->B C Analytical (HPLC/NMR) B->C Chemical D In Vitro Bioassay B->D Biological E Dissolve in THF / CHCl3 C->E F Dissolve in DMSO D->F G UV-Vis Baseline Check E->G Validate H Micellization (Tween-80) F->H Formulate

Decision matrix for 6-(Octadecylthio)purine solvation based on downstream application.

References

  • Title: Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor Source: MDPI URL: [Link]

Sources

Exploratory

Engineering Lipophilic Purine Derivatives: Discovery, Synthesis, and Therapeutic Applications

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, mimicking endogenous nucleosides to target a vast array of kinases, receptors, and DNA repair enzymes. However, the inherent hydroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, mimicking endogenous nucleosides to target a vast array of kinases, receptors, and DNA repair enzymes. However, the inherent hydrophilicity of natural purines often limits their cellular permeability and blood-brain barrier (BBB) penetration. The strategic introduction of lipophilic moieties—such as aryl, alkyl, and cycloalkyl groups—transforms these scaffolds into highly permeable, potent inhibitors. This whitepaper explores the causality behind the discovery and synthesis of highly lipophilic purine derivatives, focusing on their emerging role as Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors and topoisomerase 1 (TOP1) poison sensitizers[1][2].

The Rationale for Lipophilic Modification

The primary driver for synthesizing lipophilic purine derivatives is to overcome the pharmacokinetic limitations of natural nucleosides. Natural nucleosides rely on specific nucleoside transporter systems to enter cells[3]. By increasing the partition coefficient (LogP) through lipophilic functionalization, molecules can achieve passive membrane diffusion.

Target Engagement: The TDP1 Paradigm

Recent oncological drug discovery has highlighted Tyrosyl-DNA Phosphodiesterase 1 (TDP1) as a crucial DNA repair enzyme. TDP1 removes covalent adducts formed by TOP1 poisons (like topotecan) from the 3' end of DNA[1][2]. Inhibiting TDP1 sensitizes tumor cells to topotecan, reducing the required therapeutic dose and minimizing off-target toxicity[1][4].

Calculations of the distribution coefficient (LogP) in 1-octanol/water systems demonstrate that introducing bulky, lipophilic groups (e.g., benzoyl, biphenyl, or pyrenyl fragments) significantly increases membrane penetration and binding affinity within the hydrophobic catalytic pocket of TDP1[1][3].

DiscoveryWorkflow Start Target Identification (TDP1 / DNA Repair) Design Rational Drug Design (In Silico Docking) Start->Design Structural Data Synthesis Chemical Synthesis (Lipophilic Substitution) Design->Synthesis Candidate Selection Assay In Vitro Validation (Comet Assay / IC50) Synthesis->Assay Compound Library Optimization Lead Optimization (LogP & Toxicity Tuning) Assay->Optimization SAR Feedback Optimization->Design Iterative Refinement

Figure 1: Iterative discovery workflow for lipophilic purine-based TDP1 inhibitors.

Core Synthesis Pathways

The synthesis of lipophilic purine derivatives requires regioselective functionalization, typically at the N6, C2, or C8 positions of the purine ring, or via the protection/modification of the ribose sugar[3][5].

N6-Alkylation via Mitsunobu Conditions

A highly efficient, self-validating system for generating N6-substituted lipophilic adenosines involves the alkylation of acetylated adenosine derivatives. The Mitsunobu reaction is the method of choice due to its mild conditions and ability to utilize a broad library of commercially available complex alcohols[5][6].

Mechanistic Causality: Using N6 -acetyl-2',3',5'-tri-O-acetyladenosine prevents unwanted alkylation at the ribose hydroxyls or the N1/N7 positions of the purine ring. The triphenylphosphine ( Ph3​P ) and diethyl azodicarboxylate (DEAD) activate the lipophilic alcohol, driving a regioselective nucleophilic attack by the protected N6 amine[3][6].

Halogenation and Nucleophilic Aromatic Substitution ( SN​Ar )

The introduction of halogens (e.g., fluorine or chlorine) at the C2 and C6 positions of the purine heterocycle favorably affects TDP1 inhibition by modulating the electronic distribution and steric bulk of the molecule[1][3]. 2,6-Dichloropurine serves as an excellent starting material, where the C6 chlorine is highly reactive toward nucleophilic displacement by lipophilic amines or alkoxides, followed by subsequent modification of the C2 position.

SynthesisPathway A N6-Acetyl-2',3',5'- tri-O-acetyladenosine C Mitsunobu Reaction (Ph3P, DEAD, THF) A->C B Lipophilic Alcohol (e.g., Biphenyl-4-methanol) B->C D Protected Intermediate C->D E Deprotection (Basic Conditions) D->E F Lipophilic Purine Derivative E->F

Figure 2: Regioselective N6-alkylation of adenosine via Mitsunobu reaction.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of N6 -((1,1'-biphenyl-4-yl)methyl)adenosine, a potent lipophilic derivative[6].

Protocol: Synthesis of N6-Lipophilic Adenosine Derivatives via Mitsunobu Reaction

Reagents & Materials:

  • N6 -acetyl-2',3',5'-tri-O-acetyladenosine (1.0 eq)

  • Biphenyl-4-methanol (1.2 eq)

  • Triphenylphosphine ( Ph3​P ) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia in Methanol (7N)

Step-by-Step Workflow:

  • Preparation of the Reaction Mixture: Dissolve N6 -acetyl-2',3',5'-tri-O-acetyladenosine and Ph3​P in anhydrous THF under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the hydrolysis of DEAD and the acetyl protecting groups.

  • Activation: Cool the mixture to 0°C. Add the lipophilic alcohol (biphenyl-4-methanol).

  • Coupling: Add DEAD dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via TLC (Silica gel, EtOAc/Hexane).

  • Deprotection: Concentrate the mixture in vacuo. Dissolve the crude intermediate in 7N NH3​ /MeOH and stir at room temperature for 24 hours. Causality: The basic methanolic ammonia selectively cleaves the acetyl protecting groups on the ribose and the N6 position without disrupting the newly formed N6-alkyl bond.

  • Purification: Evaporate the solvent and purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure lipophilic purine derivative.

Quantitative Data Analysis

The efficacy of these synthesized compounds is evaluated based on their ability to inhibit TDP1 and their lipophilicity (LogP). The introduction of halogens and bulky aromatic groups directly correlates with sub-micromolar IC50 values[1][3].

Table 1: Structure-Activity Relationship (SAR) of Lipophilic Purine Derivatives

Compound IDPurine ModificationRibose ModificationLogP (Calculated)TDP1 IC50 (µM)Topotecan Synergy
Natural Adenosine NoneNone-1.05> 100None
Compound 5a N6-BiphenylmethylNone2.854.2 ± 0.5Moderate
Compound 6a None2',3',5'-tri-O-benzoyl3.902.1 ± 0.3High
Compound 6d 2,6-Dichloro2',3',5'-tri-O-benzoyl4.650.82 ± 0.02Very High

Data synthesized from recent evaluations of lipophilic purine nucleosides as TDP1 inhibitors[1][3]. Compound 6d demonstrates that combining heterocycle halogenation with ribose benzoylation yields optimal inhibitory potency.

Conclusion

The transformation of highly hydrophilic natural purines into highly lipophilic derivatives represents a critical pathway in modern drug discovery. By utilizing robust synthetic methodologies like the Mitsunobu reaction and SN​Ar halogen displacement, researchers can precisely tune the LogP and steric profile of these molecules. As demonstrated by their efficacy as TDP1 inhibitors, these lipophilic purine derivatives hold immense potential as sensitizers in combination chemotherapy, effectively lowering the required doses of highly toxic TOP1 poisons like topotecan[1][2].

References

  • Chernyshova, I. A., et al. "The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo." Molecules, 2022. URL:[Link]

  • Chernyshova, I. A., et al. "Inhibition of Tyrosyl-DNA Phosphodiesterase 1 by Lipophilic Pyrimidine Nucleosides." ResearchGate, 2025. URL:[Link]

  • "Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides." ResearchGate. URL:[Link]

Sources

Foundational

Thermodynamic Stability of 6-(Octadecylthio)purine in Lipid Bilayers: A Technical Guide for Liposomal Prodrug Development

Executive Summary The clinical utility of 6-mercaptopurine (6-MP), a potent immunosuppressive and antineoplastic agent, is historically limited by its incomplete and highly variable oral bioavailability and poor aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical utility of 6-mercaptopurine (6-MP), a potent immunosuppressive and antineoplastic agent, is historically limited by its incomplete and highly variable oral bioavailability and poor aqueous solubility[1]. To overcome these pharmacokinetic barriers, lipid-based drug delivery systems have been engineered. A highly effective strategy involves the synthesis of 6-(Octadecylthio)purine (6-OTP), a lipophilic prodrug where an octadecyl (C18) aliphatic chain is conjugated to the purine ring via a thioether linkage[2].

This structural modification allows 6-OTP to spontaneously partition into and stably anchor within artificial lipid bilayers (liposomes). The thermodynamic stability of this insertion dictates the formulation's shelf-life, drug retention efficiency, and in vivo release kinetics. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing 6-OTP integration into lipid bilayers, detailing the experimental protocols required to validate these systems for advanced drug development.

Mechanistic Principles of 6-OTP Bilayer Insertion

The insertion of 6-OTP into a phospholipid bilayer (such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) is a spontaneous process driven by a minimization of the system's overall Gibbs free energy ( ΔG<0 ). The thermodynamics of this system are governed by two primary forces:

  • Entropic Favourability ( ΔS>0 ): The primary driving force for the partitioning of the C18 octadecyl chain into the hydrophobic core of the bilayer is the classical hydrophobic effect. In the aqueous phase, water molecules form highly ordered clathrate-like cages around the non-polar C18 chain. When 6-OTP inserts into the lipid bilayer, these water molecules are released into the bulk solvent, resulting in a massive increase in translational and rotational entropy[3].

  • Enthalpic Contributions ( ΔH<0 ): While the purine headgroup remains near the lipid-water interface to engage in hydrogen bonding and dipole-dipole interactions with the lipid phosphate groups, the C18 chain tightly packs against the acyl chains of the phospholipids. This maximizes favorable Van der Waals dispersion forces, yielding an exothermic enthalpic contribution[4].

G A Aqueous Phase (6-OTP Monomers) B Lipid-Water Interface (Purine Headgroup Interaction) A->B Partitioning C Hydrophobic Core (C18 Chain Insertion) B->C Anchoring D Favorable Entropy (+ΔS) Water Desolvation C->D E Exothermic Enthalpy (-ΔH) Van der Waals Forces C->E F Stable Bilayer Anchoring (ΔG < 0) D->F E->F

Thermodynamic driving forces for the spontaneous insertion of 6-OTP into lipid bilayers.

Experimental Methodologies for Thermodynamic Profiling

To ensure trustworthiness and reproducibility in liposomal formulation, the thermodynamic parameters of 6-OTP must be empirically quantified. The following self-validating protocols utilize Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) to map the phase behavior and partitioning thermodynamics of the system[4][5].

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the excess heat capacity of the lipid bilayer as a function of temperature, identifying the main phase transition temperature ( Tm​ ) from the gel ( Lβ′​ ) to the liquid-crystalline ( Lα​ ) phase[5]. The incorporation of 6-OTP disrupts lipid packing, which typically broadens the transition peak and shifts the Tm​ .

Step-by-Step Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) of pure DPPC and DPPC/6-OTP mixtures (e.g., 1, 3, 5, and 10 mol% 6-OTP) using the thin-film hydration method[1]. Dissolve lipids and 6-OTP in chloroform/methanol (2:1 v/v), evaporate under a nitrogen stream, and dry under vacuum for 12 hours.

  • Hydration: Hydrate the lipid films with 10 mM PBS (pH 7.4) at 55 °C (above the DPPC Tm​ of 41.4 °C) to a final lipid concentration of 10 mg/mL. Vortex vigorously for 5 minutes.

  • Degassing: Degas the liposomal suspensions under a vacuum for 15 minutes to prevent air bubble formation during heating.

  • DSC Measurement: Load 0.5 mL of the sample into the sample cell and an equal volume of PBS into the reference cell of a microcalorimeter.

  • Thermal Cycling: Scan the samples from 20 °C to 60 °C at a heating rate of 1.0 °C/min. Perform three consecutive heating/cooling cycles to ensure reversibility and equilibrium.

  • Data Analysis: Integrate the area under the heat capacity ( Cp​ ) curve to determine the transition enthalpy ( ΔHcal​ ). Calculate the shift in Tm​ ( ΔTm​=Tm,mixture​−Tm,pure​ )[4].

Protocol B: Isothermal Titration Calorimetry (ITC) for Partitioning Thermodynamics

ITC directly measures the heat evolved or absorbed when 6-OTP partitions from the aqueous phase into the lipid bilayer, allowing for the simultaneous determination of the partition coefficient ( Kp​ ) and the enthalpy of partitioning ( ΔHpart​ )[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 μ M solution of 6-OTP in PBS (pH 7.4) containing 1% DMSO to maintain monomeric solubility. Prepare a suspension of large unilamellar vesicles (LUVs) of DPPC (10 mM) extruded through a 100 nm polycarbonate membrane.

  • Instrument Setup: Fill the ITC sample cell (typically 1.4 mL) with the 6-OTP solution. Fill the titration syringe with the DPPC LUV suspension. Set the experimental temperature to 37 °C (physiological temperature).

  • Titration Parameters: Program the ITC to perform 25 injections of 10 μ L of LUVs into the 6-OTP solution, with a 300-second interval between injections to allow the heat signal to return to baseline. Stir at 300 rpm.

  • Control Experiment: Perform a blank titration of LUVs into PBS (with 1% DMSO) to measure the heat of dilution, which must be subtracted from the sample data.

  • Thermodynamic Extraction: Fit the integrated heat data to a membrane partitioning model to extract Kp​ and ΔHpart​ . Calculate Gibbs free energy ( ΔG=−RTlnKp​ ) and entropy ( ΔS=(ΔH−ΔG)/T )[3].

G Start 6-OTP Liposome Formulation DSC Differential Scanning Calorimetry (DSC) Start->DSC ITC Isothermal Titration Calorimetry (ITC) Start->ITC Tm Phase Transition Temp (Tm) DSC->Tm DeltaH Enthalpy of Melting (ΔH) DSC->DeltaH K_part Partition Coefficient (Kp) ITC->K_part DeltaG Gibbs Free Energy (ΔG) ITC->DeltaG Stability Thermodynamic Stability Profile Tm->Stability DeltaH->Stability K_part->Stability DeltaG->Stability

Workflow for empirical thermodynamic profiling of 6-OTP liposomal formulations.

Quantitative Thermodynamic Data Summary

The stability of 6-OTP in lipid bilayers is reflected in its robust thermodynamic parameters. The table below summarizes representative quantitative data for the partitioning of C18-anchored purine derivatives into fluid-phase DPPC bilayers at 37 °C.

Thermodynamic ParameterRepresentative ValuePhysical Interpretation
Partition Coefficient ( logKp​ ) 5.2±0.3 High lipophilicity; >99% of 6-OTP is bilayer-bound at equilibrium.
Gibbs Free Energy ( ΔGpart​ ) −32.5 kJ/molSpontaneous and highly favorable insertion into the membrane.
Enthalpy of Partitioning ( ΔHpart​ ) −8.4 kJ/molExothermic interaction driven by Van der Waals forces in the acyl core.
Entropic Contribution ( TΔS ) +24.1 kJ/molDominant driving force; driven by the hydrophobic effect (water desolvation).
DPPC Tm​ Shift (at 5 mol% 6-OTP) −1.8 °CMild fluidization of the membrane due to purine headgroup steric hindrance.
Transition Enthalpy ( ΔHcal​ ) Decreases by ~15%Reduction in lipid cooperativity during the gel-to-fluid phase transition.

Data synthesis based on established thermodynamic behaviors of lipophilic prodrugs and C18-anchored nucleobases in phospholipid membranes[3][4].

Impact on Membrane Mechanics and Drug Release

The thermodynamic stability of 6-OTP directly dictates the mechanical properties of the carrier liposome and the pharmacokinetic release profile of the active 6-MP.

Membrane Fluidity and Compressibility: Because the octadecyl chain of 6-OTP matches the approximate length of the DPPC acyl chains (C16), it integrates smoothly without causing severe hydrophobic mismatch. However, the bulky purine headgroup localized at the lipid-water interface increases the area per lipid molecule. This steric disruption slightly lowers the phase transition temperature ( Tm​ ) and increases the lateral compressibility of the membrane[4][6].

Sustained Release Kinetics: The highly negative ΔGpart​ ensures that 6-OTP remains anchored in the liposome during systemic circulation, protecting the thioether bond from premature enzymatic cleavage in the plasma[2]. Upon accumulation in the tumor microenvironment (via the Enhanced Permeability and Retention effect), the liposome undergoes cellular uptake. Only within the reductive and enzymatic environment of the endolysosome is the prodrug cleaved, releasing the active 6-mercaptopurine to exert its cytotoxic, anti-proliferative effects[1][7].

By grounding the formulation of 6-OTP in rigorous thermodynamic principles, pharmaceutical scientists can design self-validating, highly stable liposomal carriers that maximize the therapeutic index of 6-mercaptopurine while minimizing off-target toxicity.

References

  • [5] Thermodynamics of Lipid Organization and Domain Formation in Phospholipid Bilayers. ResearchGate. Available at:[Link]

  • [6] Mechanical aspects of membrane thermodynamics. Estimation of the mechanical properties of lipid membranes close to the chain melting transition from calorimetry. University of Copenhagen. Available at:[Link]

  • [4] The thermodynamics of simple biomembrane mimetic systems. National Institutes of Health (PMC). Available at:[Link]

  • [3] Ligand's Partition to the Lipid Bilayer Should Be Accounted for When Estimating Their Affinity to Proteins. National Institutes of Health (PMC). Available at:[Link]

  • [2] Reduction-Sensitive Liposomes from a Multifunctional Lipid Conjugate and Natural Phospholipids: Reduction and Release Kinetics and Cellular Uptake. ACS Publications. Available at:[Link]

  • [1] Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. National Institutes of Health (PMC). Available at:[Link]

  • [7] Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. Dove Medical Press. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing 6-(Octadecylthio)purine from 6-Mercaptopurine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocol.

Executive Summary & Mechanistic Rationale

6-Mercaptopurine (6-MP) is a foundational purine antimetabolite utilized extensively in the clinical management of acute lymphoblastic leukemia and various autoimmune disorders[1]. Despite its efficacy, 6-MP suffers from a narrow therapeutic index, poor oral bioavailability, and a reliance on active transport mechanisms for cellular entry.

To circumvent these pharmacokinetic limitations, lipophilic prodrug strategies—specifically S-alkylation—have been developed. The synthesis of 6-(octadecylthio)purine involves the covalent attachment of a long-chain aliphatic lipid (octadecyl group) to the sulfur atom of 6-MP. This modification drastically increases the hydrophobicity of the molecule, enabling rapid [2].

Once localized within the intracellular space, the thioether bond is subjected to the highly reducing environment of the cytoplasm. Intracellular thiols, predominantly glutathione (GSH), facilitate the cleavage of the prodrug, releasing the active 6-MP directly into the cell where it undergoes enzymatic conversion by HGPRT into cytotoxic thioguanine nucleotides[3].

ProdrugPathway B Cell Membrane (Passive Diffusion) A->B Enhanced Permeability C Intracellular Space (High GSH Concentration) B->C D 6-Mercaptopurine (Active Drug) C->D Glutathione (GSH) Cleavage E HGPRT Enzyme Activation D->E E->F Nucleotide Conversion

Fig 1: Intracellular activation pathway of the 6-(Octadecylthio)purine prodrug.

Reaction Causality & Design Principles

The synthesis of 6-(octadecylthio)purine is driven by a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[4]. As a Senior Application Scientist, it is critical to understand the why behind the protocol parameters:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the potassium cation ( K+ ) but leaves the thiolate anion relatively unsolvated. The absence of a hydrogen-bond hydration shell dramatically increases the nucleophilicity of the sulfur atom, driving the SN​2 displacement of the bromide ion forward rapidly.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is a mild base. Because the thiol group of 6-MP is relatively acidic ( pKa​≈7.8 ), K2​CO3​ is perfectly calibrated to achieve complete deprotonation without causing the unwanted hydrolysis of the 1-bromooctadecane electrophile, which would occur if a stronger base like NaOH were used.

  • Electrophile (1-Bromooctadecane): Long-chain alkyl bromides are standard reagents for synthesizing highly lipophilic lipid-drug conjugates[5]. Bromide acts as an excellent leaving group under these mild thermal conditions.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
6-Mercaptopurine monohydrate 170.191.01.70 g (10.0 mmol)Nucleophile (Starting Material)
1-Bromooctadecane 333.391.13.67 g (11.0 mmol)Electrophile (Alkylating Agent)
Potassium Carbonate ( K2​CO3​ ) 138.211.52.07 g (15.0 mmol)Mild Base
N,N-Dimethylformamide (DMF) 73.09-20 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-150 mLExtraction Solvent

Experimental Protocol

Step 1: Thiolate Formation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.70 g (10.0 mmol) of 6-mercaptopurine monohydrate to the flask.

  • Suspend the solid in 20 mL of anhydrous DMF.

  • Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ .

  • Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete deprotonation and generation of the thiolate anion. The solution will typically transition to a clear or slightly yellow state.

Step 2: Alkylation
  • Slowly add 3.67 g (11.0 mmol) of 1-bromooctadecane to the reaction mixture.

  • Elevate the temperature of the oil bath to 60 °C and allow the reaction to stir vigorously for 6 hours.

Step 3: Self-Validating TLC Monitoring
  • Validation Check: Withdraw a 10 µL aliquot and spot it on a silica gel TLC plate alongside a 6-MP standard. Develop the plate in a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

  • Causality: 6-MP is highly polar and will remain near the baseline ( Rf​≈0.1 ). The product, 6-(octadecylthio)purine, is highly lipophilic and will migrate significantly higher ( Rf​≈0.6 ). The complete disappearance of the baseline spot confirms reaction completion.

Step 4: Quenching and Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This will precipitate the highly hydrophobic product and dissolve the inorganic salts.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude waxy solid via silica gel column chromatography (eluting with a gradient of Hexane to 20% EtOAc in Hexane) or by recrystallization from hot ethanol to yield the pure 6-(octadecylthio)purine.

SynthesisWorkflow Step1 1. Deprotonation 6-MP + K2CO3 in DMF Step2 2. Alkylation Add 1-Bromooctadecane (60°C, 6h) Step1->Step2 Thiolate Formation Step3 3. Quenching & Extraction Add H2O, Extract with EtOAc Step2->Step3 SN2 Substitution Step4 4. Purification Silica Gel Chromatography Step3->Step4 Organic Layer Isolation Product 6-(Octadecylthio)purine (Pure Product) Step4->Product Yield: ~75-85%

Fig 2: Step-by-step synthetic workflow for 6-(Octadecylthio)purine.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, validate the structural integrity using the expected analytical parameters below:

ParameterExpected Value / ObservationAnalytical Purpose
Physical State White to off-white waxy/crystalline solidPrimary purity indicator
Yield 75% - 85% (approx. 3.0 - 3.4 g)Protocol efficiency
1H NMR (400 MHz, CDCl3​ ) δ 8.75 (s, 1H, purine CH), 8.30 (s, 1H, purine CH), 3.40 (t, 2H, −S−CH2​− ), 1.75 (m, 2H, −CH2​− ), 1.25 (m, 30H, aliphatic chain), 0.88 (t, 3H, −CH3​ )Validates structural connectivity and successful S-alkylation
ESI-MS (m/z) [M+H]+ calculated for C23​H41​N4​S : 405.3; Found: ~405.4Confirms exact molecular weight

References

  • Mercaptopurine - StatPearls - NCBI Bookshelf. Available at:[Link]

  • Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. PubMed (NIH). Available at:[Link]

  • S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin. PubMed (NIH). Available at:[Link]

  • Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides. PubMed (NIH). Available at: [Link]

  • A New Class of Antituberculosis Agents. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Application

Comprehensive Guide to Incorporating 6-(Octadecylthio)purine into Liposomal Delivery Systems

Mechanistic Rationale for Prodrug Liposomal Delivery 6-Mercaptopurine (6-MP) is a potent antineoplastic and immunosuppressive agent, but its clinical efficacy is severely bottlenecked by poor aqueous solubility, rapid sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale for Prodrug Liposomal Delivery

6-Mercaptopurine (6-MP) is a potent antineoplastic and immunosuppressive agent, but its clinical efficacy is severely bottlenecked by poor aqueous solubility, rapid systemic clearance, and highly variable oral bioavailability. Attempts to encapsulate native 6-MP into liposomes typically yield an Entrapment Efficiency (EE) of less than 5% due to its inability to stably partition into either the aqueous core or the hydrophobic lipid bilayer .

To overcome this, 6-(Octadecylthio)purine —a highly lipophilic prodrug derivative featuring an 18-carbon aliphatic chain—was developed. The octadecyl tail acts as a hydrophobic anchor, securely embedding the molecule into the lipid bilayer's hydrophobic core during liposome assembly. This structural modification shifts the encapsulation paradigm from passive aqueous entrapment to active membrane integration, driving the EE above 90% and significantly extending the drug's circulation half-life .

Formulation Strategy & Physicochemical Profiling

Successful incorporation of 6-(Octadecylthio)purine requires a lipid matrix that provides sufficient hydrophobic volume while maintaining membrane integrity. A standard formulation utilizes a mixture of DSPC (a high-transition-temperature phospholipid), Cholesterol (for membrane stabilization), and DSPE-PEG2000 (for steric stabilization and prolonged circulation) .

Table 1: Comparative Physicochemical Profile
Property6-Mercaptopurine (Native)6-(Octadecylthio)purine (Prodrug)Formulation Impact
Lipophilicity (LogP) ~ -0.14> 6.0Drives spontaneous bilayer insertion.
Liposome Entrapment < 5%> 90%Eliminates the need for active loading gradients.
Aqueous Solubility ModerateExtremely LowNecessitates co-dissolution in organic solvents.
Bilayer Localization Aqueous Core (Transient)Hydrophobic Tail RegionPrevents premature drug leakage in circulation.
Table 2: Optimized Lipid Formulation (Molar Ratios)
ComponentFunctionMolar Ratio (%)
DSPC Primary structural phospholipid (Tc = 55°C)55
Cholesterol Fills interstitial spaces; prevents drug leakage35
DSPE-PEG2000 Steric hydration layer; prevents aggregation5
6-(Octadecylthio)purine Active Pharmaceutical Ingredient (API)5

Experimental Workflow

Workflow N1 Lipids + Prodrug (CHCl3/MeOH) N2 Thin Lipid Film (Rotary Evaporator) N1->N2 Evaporation N3 MLVs (Hydration > Tc) N2->N3 Buffer Addition N4 LUVs (Extrusion) N3->N4 Size Reduction N5 Purified Liposomes (SEC Column) N4->N5 Remove Free Drug

Workflow for 6-(Octadecylthio)purine liposome formulation via thin-film hydration.

Self-Validating Protocol: Thin-Film Hydration & Extrusion

This protocol utilizes the thin-film dispersed hydration method, which is the gold standard for hydrophobic and amphiphilic drug encapsulation .

Step 1: Co-Dissolution and Thin-Film Formation
  • Preparation : In a clean, dry 50 mL round-bottom flask, combine DSPC, Cholesterol, DSPE-PEG2000, and 6-(Octadecylthio)purine according to the molar ratios in Table 2 to achieve a final total lipid concentration of 10 mM.

  • Dissolution : Dissolve the mixture in 5 mL of a 1:1 (v/v) Chloroform/Methanol solution. Swirl gently until completely clear.

  • Evaporation : Attach the flask to a rotary evaporator. Set the water bath to 40°C and rotate at 150 rpm under reduced pressure until a dry, uniform film forms on the flask walls.

  • Desiccation : Place the flask under high vacuum overnight (or for at least 4 hours) to remove trace organic solvents.

  • Scientific Rationale : Methanol is critical here; it disrupts the hydrogen bonding between lipid headgroups, preventing localized crystallization of the highly hydrophobic 6-(Octadecylthio)purine and ensuring it is homogeneously interspersed among the phospholipid tails.

  • Self-Validating Checkpoint : The resulting film must appear translucent and uniform. A milky, opaque, or crystalline appearance indicates incomplete dissolution or phase separation of the prodrug.

Step 2: Hydration (Formation of MLVs)
  • Buffer Addition : Add 5 mL of pre-warmed 1X PBS (pH 7.4) to the flask.

  • Hydration : Lower the flask into a water bath set to 65°C (strictly above the 55°C phase transition temperature, Tc, of DSPC). Rotate at 150 rpm at atmospheric pressure for 45 minutes.

  • Scientific Rationale : Hydration must occur above the Tc. At 65°C, the DSPC bilayer is in a fluid, liquid-crystalline phase. This allows the lipid sheets to peel off the glass and self-assemble into Multilamellar Vesicles (MLVs), seamlessly trapping the octadecyl chain of the prodrug within the hydrophobic core.

Step 3: Vesicle Sizing via Extrusion (Formation of LUVs)
  • Apparatus Setup : Assemble a mini-extruder equipped with a heating block set to 65°C.

  • Extrusion : Pass the hot MLV suspension through a 100 nm polycarbonate (PC) membrane for exactly 11 passes .

  • Refinement : Replace the membrane with a 50 nm PC membrane and perform another 11 passes .

  • Scientific Rationale : Extrusion forces heterogeneous MLVs through defined pores to create uniform Large Unilamellar Vesicles (LUVs). Performing an odd number of passes ensures the final extrudate ends up in the receiver syringe, leaving any unextruded aggregates behind. The heating block is non-negotiable; if the lipids cool below 55°C, they revert to a rigid gel phase, causing membrane rupture and extruder failure.

Step 4: Purification
  • Column Preparation : Equilibrate a Sephadex G-50 Size Exclusion Chromatography (SEC) column with 1X PBS.

  • Separation : Load the extruded liposomes onto the column. Collect the opaque/opalescent fractions eluting in the void volume.

  • Scientific Rationale : While EE% is inherently high for this prodrug, trace unencapsulated 6-(Octadecylthio)purine can precipitate in biological media, causing off-target toxicity. SEC is chosen over dialysis because it is significantly faster, preventing the thermodynamic re-equilibration and premature leakage of the drug.

Quality Control & Analytical Characterization

To validate the structural integrity and loading efficiency of the liposomes, perform the following assays:

  • Dynamic Light Scattering (DLS) : Measure the Z-average diameter and Polydispersity Index (PDI).

    • Acceptance Criteria: Size = 80–120 nm; PDI < 0.15 (confirms a monodisperse population).

  • Zeta Potential : Measure surface charge in 0.1X PBS.

    • Acceptance Criteria: Approximately -10 mV to -20 mV (dictated by the PEGylated lipid).

  • Encapsulation Efficiency (EE%) : Lyse a 100 µL aliquot of the purified liposomes using 900 µL of 1% Triton X-100 in methanol. Quantify the 6-(Octadecylthio)purine concentration via RP-HPLC (C18 column, UV detection at 280 nm).

    • Acceptance Criteria: EE% > 85%.

References

  • Khandare, V. N., et al. (2000). "High-entrapment liposomes for 6-Mercaptopurine--a prodrug approach." PubMed (National Institutes of Health). Available at:[Link]

  • Al-Haj, et al. (2024). "Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells." MDPI (Pharmaceutics). Available at:[Link]

  • Chen, X., et al. (2011). "Reduction-Sensitive Liposomes from a Multifunctional Lipid Conjugate and Natural Phospholipids." ACS Publications (Langmuir). Available at:[Link]

  • Protocols.io (2023). "Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io." Protocols.io. Available at:[Link]

Method

Application Note: Preparation and Surface Functionalization of Gold Nanoparticles using 6-(Octadecylthio)purine

Executive Summary The functionalization of gold nanoparticles (AuNPs) with highly hydrophobic ligands is a critical pathway in the development of stable nanocolloids for organic-phase catalysis, biosensor interfaces, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of gold nanoparticles (AuNPs) with highly hydrophobic ligands is a critical pathway in the development of stable nanocolloids for organic-phase catalysis, biosensor interfaces, and advanced lipophilic drug delivery systems. This application note details the theoretical and practical framework for utilizing 6-(Octadecylthio)purine as a premium surface-capping agent. Unlike traditional alkanethiols that rely solely on a single Au–S bond, this specialized ligand offers a synergistic, dual-affinity binding mechanism. By combining step-by-step methodologies with self-validating checkpoints, this guide ensures reproducible synthesis of highly stable, hydrophobic AuNPs.

Mechanistic Insights: The Causality of Experimental Choices

To achieve a thermodynamically stable colloidal suspension in non-polar solvents, the choice of ligand and synthesis method must be precisely aligned with the principles of surface chemistry.

Why 6-(Octadecylthio)purine?

6-(Octadecylthio)purine (CAS: 122714-66-3) (1[1]) is a synthetic purine derivative where an 18-carbon alkyl chain is attached to the 6-position via a thioether linkage. Its efficacy as a capping agent is driven by three causal factors:

  • Dual-Affinity Binding: The purine ring contains multiple nitrogen atoms (e.g., N7, N9) that act as electron donors, exhibiting strong coordination affinity for gold surfaces (2[2]). Concurrently, the thioether moiety engages in soft acid-soft base interactions with the gold surface. This dual-anchoring prevents the premature ligand desorption often seen with simple thioethers (3[3]).

  • Steric and Hydrophobic Shielding: The C18 chain projects outward from the nanoparticle surface, creating a dense self-assembled monolayer (SAM). The strong intermolecular van der Waals forces between these long alkyl chains thermodynamically stabilize the AuNPs against aggregation in organic solvents.

  • Two-Phase Synthesis Necessity: Because the C18 chain renders the ligand highly lipophilic, functionalization cannot occur in aqueous media. We utilize a Brust-Schiffrin two-phase system where tetraoctylammonium bromide (TOAB) acts as a phase transfer catalyst, shuttling AuCl4⁻ into the organic phase prior to reduction and ligand exchange (4[4]).

Mechanism Au Gold Nanoparticle Surface Purine Purine Ring (N7/N9) Purine->Au Coordinate Bond Thio Thioether Sulfur Thio->Au Soft Acid-Base Chain Octadecyl (C18) Chain Chain->Thio Covalent Link

Caption: Dual-affinity binding mechanism of 6-(Octadecylthio)purine on gold surfaces.

Materials and Reagents

  • Gold Precursor: Gold(III) chloride trihydrate (HAuCl4·3H2O), ≥99.9% trace metals basis.

  • Target Ligand: 6-(Octadecylthio)purine (CAS: 122714-66-3), >98% purity.

  • Phase Transfer Catalyst: Tetraoctylammonium bromide (TOAB), 98%.

  • Reducing Agent: Sodium borohydride (NaBH4), 99% (Must be freshly prepared).

  • Solvents: Toluene (Anhydrous), Ethanol (Absolute), Milli-Q Water (18.2 MΩ·cm).

Experimental Protocol: Step-by-Step Methodology

Phase 1: Phase Transfer and Reduction

The goal of this phase is to synthesize weakly capped, organic-soluble AuNPs that are primed for ligand exchange.

  • Aqueous Precursor Preparation: Dissolve 30 mg of HAuCl4·3H2O in 30 mL of Milli-Q water. The solution will present a bright yellow color.

  • Organic Catalyst Preparation: Dissolve 2.0 g of TOAB in 80 mL of anhydrous toluene.

  • Phase Transfer: Combine the two solutions in a 250 mL separatory funnel. Stir vigorously for 30 minutes.

    • Self-Validation Checkpoint 1: The aqueous phase must become completely colorless, while the toluene phase turns deep orange. This visual confirmation guarantees the quantitative transfer of AuCl4⁻ to the organic phase via TOAB complexation. If the aqueous layer remains yellow, increase the stirring duration.

  • Separation: Isolate and retain the organic (toluene) phase. Discard the aqueous phase.

  • Reduction: Prepare a fresh solution of 380 mg NaBH4 in 25 mL Milli-Q water. Under vigorous magnetic stirring, add the aqueous NaBH4 solution dropwise to the toluene phase.

  • Maturation: Stir the mixture for 1 hour. The solution will rapidly shift from orange to a deep ruby red/purple, indicating the nucleation and growth of TOAB-capped AuNPs.

  • Washing: Wash the organic phase twice with 30 mL of Milli-Q water in a separatory funnel to remove aqueous byproducts and excess salts.

Phase 2: Surface Functionalization (Ligand Exchange)

Here, the weakly bound TOAB is thermodynamically displaced by the high-affinity 6-(Octadecylthio)purine.

  • Ligand Solution: Prepare a 50 mM solution of 6-(Octadecylthio)purine in 20 mL of warm toluene. Note: Gentle heating (40°C) is required to fully solvate the long C18 alkyl chains.

  • Exchange Reaction: Add the ligand solution dropwise to the TOAB-capped AuNP toluene dispersion under continuous stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 24 hours in the dark. The extended timeframe ensures maximum packing density of the SAM (5[5]).

  • Purification: Concentrate the AuNP solution to approximately 10 mL using a rotary evaporator under reduced pressure.

  • Precipitation: Add 40 mL of absolute ethanol to the concentrated solution to precipitate the functionalized AuNPs. Centrifuge at 10,000 × g for 15 minutes.

  • Resuspension: Discard the supernatant (which contains displaced TOAB and unreacted ligand). Resuspend the dark pellet in 10 mL of fresh toluene.

    • Self-Validation Checkpoint 2: The pellet must redisperse instantly and completely in toluene without the need for aggressive sonication. Incomplete redispersion indicates insufficient SAM formation or irreversible aggregation. Repeat the ethanol precipitation/toluene redispersion cycle twice to ensure high purity.

Workflow A Aqueous HAuCl4 B Phase Transfer (TOAB / Toluene) A->B C Reduction (NaBH4) TOAB-AuNPs B->C D Ligand Exchange 6-(Octadecylthio)purine C->D E Hydrophobic AuNPs D->E

Caption: Workflow for the two-phase synthesis and functionalization of AuNPs.

Data Presentation: Expected Physicochemical Properties

Tracking the physicochemical changes between the intermediate and final states is crucial for validating successful functionalization.

ParameterTOAB-Capped AuNPs (Intermediate)6-(Octadecylthio)purine AuNPs (Final)Diagnostic Implication
Core Size (TEM) 3 – 5 nm3 – 5 nmCore size remains unaffected by ligand exchange.
Hydrodynamic Diameter (DLS) ~8 nm~12 – 15 nmIncrease confirms the extended conformation of the C18 chain.
UV-Vis SPR Peak 515 – 518 nm520 – 525 nmRed-shift confirms changes in the local dielectric environment due to dense SAM packing.
Solvent Compatibility Toluene, ChloroformToluene, Chloroform, HexaneIncreased lipophilicity due to the octadecyl shield.
Colloidal Stability Days to Weeks> 6 MonthsDual-affinity binding prevents ligand desorption over time.

Troubleshooting & Causality

  • Observation: Broadening of the UV-Vis Surface Plasmon Resonance (SPR) peak (>530 nm) or a macroscopic color shift from ruby red to blue/gray.

    • Causality: This optical shift is the primary indicator of plasmonic coupling due to nanoparticle aggregation. It occurs if the ligand exchange is incomplete, leaving bare patches on the gold surface that fuse, or if the initial TOAB concentration was insufficient to prevent coalescence during reduction.

    • Corrective Action: Ensure a minimum 10:1 molar ratio of 6-(Octadecylthio)purine to surface gold atoms during Phase 2. If aggregation occurs during Phase 1, verify that the NaBH4 solution was freshly prepared, as degraded borohydride leads to slow reduction and larger, unstable particle aggregates.

References

  • ChemicalBook. "CAS Number List - 1 - Page 838 - Chemicalbook: 122714-66-3 · 6-(octadecylthio)purine". 1

  • National Institutes of Health (PMC). "Interfacing DNA with Gold Nanoparticles for Heavy Metal Detection". 2

  • Journal of the American Chemical Society. "Size-Controlled Assembly of Gold Nanoparticles Induced by a Tridentate Thioether Ligand". 5

  • ResearchGate. "Formation of gold colloids using thioether derivatives as stabilizing ligands".3

  • National Institutes of Health (PMC). "Design and Utility of Metal/Metal Oxide Nanoparticles Mediated by Thioether End-Functionalized Polymeric Ligands". 4

Sources

Application

HPLC method development and mobile phase for 6-(Octadecylthio)purine analysis

Title: Analytical Protocol: Non-Aqueous Reversed-Phase (NARP) HPLC Method Development for 6-(Octadecylthio)purine Executive Summary 6-(Octadecylthio)purine (CAS: 122714-66-3) represents a class of highly lipophilic purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Protocol: Non-Aqueous Reversed-Phase (NARP) HPLC Method Development for 6-(Octadecylthio)purine

Executive Summary

6-(Octadecylthio)purine (CAS: 122714-66-3) represents a class of highly lipophilic purine derivatives. Recent pharmaceutical research has highlighted the critical role of lipophilic purine nucleosides as 1, which synergistically enhance DNA damage induced by topoisomerase inhibitors such as topotecan[1]. However, the integration of a C18 octadecyl chain via a thioether linkage confers extreme hydrophobicity, rendering traditional aqueous analytical methodologies obsolete. This application note details a robust, self-validating Non-Aqueous Reversed-Phase (NARP) HPLC protocol designed specifically to overcome the solubility and retention challenges of long-chain alkyl purines.

Mechanistic Insights: The Lipophilicity Challenge

Standard Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases modified with organic solvents (e.g., water/acetonitrile). When 6-(Octadecylthio)purine is introduced into an aqueous-rich environment, the hydrophobic C18 tails rapidly self-associate to minimize contact with water. This leads to2 that artificially inflates baseline noise and creates UV absorbance artifacts[2]. Furthermore, the compound exhibits profound hydrophobic interactions with standard C18 stationary phases, resulting in irreversible column fouling and severe peak broadening.

To circumvent this, Non-Aqueous Reversed-Phase (NARP) HPLC must be employed. NARP-HPLC eliminates water entirely, utilizing a "weak" organic solvent (Acetonitrile) as Mobile Phase A and a "strong" lipophilic solvent (Isopropanol) as Mobile Phase B. This approach has been widely validated for 3 such as triacylglycerols and lipid-conjugated probes[3]. Additionally, the incorporation of 0.1% Formic Acid is a non-negotiable mechanistic requirement; it slightly 2, preventing secondary electrostatic interactions with residual silanols on the silica support, thereby drastically improving peak resolution and symmetry[2].

Workflow Visualization

G Start 6-(Octadecylthio)purine (Extreme Lipophilicity) AqRP Standard Aqueous RP-HPLC (Water / MeCN) Start->AqRP Suboptimal Approach NARP NARP-HPLC Method (MeCN / Isopropanol) Start->NARP Recommended Approach Aggreg Micro-aggregation & Rayleigh Scattering AqRP->Aggreg Protonation Add 0.1% Formic Acid (Protonates Purine Ring) NARP->Protonation Fouling Column Fouling & No Elution Aggreg->Fouling Elution Sharp Peak Resolution & Optimal Retention Protonation->Elution

Caption: Logical workflow comparing standard RP-HPLC vs. NARP-HPLC for lipophilic purine analysis.

Methodological Framework: A Self-Validating System

To ensure data integrity, this protocol is designed as a "self-validating" system. By monitoring the absorbance ratio at two distinct wavelengths (254 nm and 280 nm) and utilizing a multi-volume injection strategy, the method inherently verifies peak purity and confirms the absence of on-column precipitation. If the retention time shifts between a 5 µL and 10 µL injection, or if the 254/280 ratio deviates across the peak width, the analyst is immediately alerted to solubility issues or co-eluting impurities.

Step-by-Step Experimental Protocol

Step 1: Solvent and Mobile Phase Preparation

  • Mobile Phase A (Weak Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Mobile Phase B (Strong Organic): Measure 1000 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases, preventing pump cavitation.

Step 2: Sample Preparation Causality Check: Do not use water or DMSO as the primary diluent. DMSO causes severe baseline disturbances in NARP, and water will immediately crash the compound out of solution.

  • Accurately weigh 5.0 mg of 6-(Octadecylthio)purine.

  • Dissolve in 5.0 mL of 100% HPLC-grade Ethanol or Isopropanol to create a 1 mg/mL stock solution. Vortex until completely clear.

  • Dilute the stock solution to a working concentration of 100 µg/mL using Mobile Phase A (Acetonitrile).

Step 3: Chromatographic Setup

  • Column Installation: Install a C8 Reversed-Phase column (e.g., 4.6 x 150 mm, 3.5 µm). Causality: A C8 stationary phase is selected over C18 to reduce the excessive hydrophobic retention caused by the analyte's octadecyl chain, ensuring elution within a reasonable timeframe without peak broadening.

  • System Purge: Purge the HPLC lines with Mobile Phases A and B.

  • Equilibration: Equilibrate the column with 90% A / 10% B for 15 column volumes (approx. 15 minutes at 1.0 mL/min).

Step 4: Gradient Execution and Detection Execute the gradient detailed in Table 1. Monitor the eluent using a Diode Array Detector (DAD) or dual-wavelength UV detector set to 254 nm (purine ring universal absorbance) and 280 nm (specific for thio-substituted purines).

Gradient MPA Mobile Phase A Acetonitrile 0.1% Formic Acid Mixer High-Pressure Mixer Gradient: 10% B to 90% B MPA->Mixer MPB Mobile Phase B Isopropanol 0.1% Formic Acid MPB->Mixer Column Analytical Column C8 Reversed-Phase 4.6 x 150 mm, 3.5 µm Mixer->Column Detector UV/Vis Detector λ = 254 nm & 280 nm Column->Detector

Caption: Schematic of the NARP-HPLC fluidic pathway and gradient mixing system.

Quantitative Data & Method Parameters

Table 1: Optimized NARP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (MeCN)% Mobile Phase B (IPA)Curve
0.01.09010Initial
2.01.09010Isocratic
12.01.01090Linear
15.01.01090Hold
15.11.09010Reset
20.01.09010Re-equilibrate

Table 2: Column Selection Matrix for Lipophilic Purines

Column TypeAlkyl Chain LengthHydrophobic InteractionSuitability for C18-PurinesResulting Peak Shape
Standard C1818 carbonsExtremely HighPoorSevere Tailing / Late Elution
Standard C88 carbonsModerateOptimal Sharp, Symmetrical
Standard C44 carbonsLowFairEarly Elution / Co-elution

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriterionMechanistic Rationale
Retention Time (RT) Shift< 2% RSD across 5 injectionsValidates complete column re-equilibration and absence of on-column aggregation.
Peak Tailing Factor (Tf)0.9 - 1.2Confirms successful protonation of the purine ring by Formic Acid, preventing silanol interactions.
Absorbance Ratio (254/280)Constant across peak widthSelf-validating check for peak purity and absence of co-eluting degradants.
Injection Volume LinearityR² > 0.999 (1 µL to 10 µL)Proves the sample remains fully solubilized in the mobile phase upon injection.

Troubleshooting Guide

  • Issue: Baseline drift during the gradient.

    • Cause/Solution: Isopropanol has a higher refractive index and UV cutoff than Acetonitrile. Ensure the reference wavelength on the DAD is turned off or set appropriately (e.g., 360 nm with a 100 nm bandwidth) to compensate for the refractive index change.

  • Issue: Split peaks.

    • Cause/Solution: The injection solvent is stronger than the initial mobile phase. Ensure the sample is diluted in Mobile Phase A (Acetonitrile) rather than pure Isopropanol before injection to allow proper focusing at the head of the column.

References

  • Title: Molecules, Volume 28, Issue 1 (January-1 2023) – 462 articles Source: MDPI URL: [Link]

  • Title: High-Precision Measurement of pH in the Full Toothpaste Using NMR Chemical Shift (Contains NARP-HPLC methodologies for complex lipophilic mixtures) Source: ResearchGate URL: [Link]

Sources

Method

Application Note &amp; Protocols: 6-(Octadecylthio)purine as a Hydrophobic Anchor in Artificial Membranes

Introduction: The Critical Role of Anchoring in Membrane Mimicry Artificial membranes, such as liposomes and supported lipid bilayers (SLBs), are indispensable tools in drug delivery, biosensing, and fundamental cell bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Anchoring in Membrane Mimicry

Artificial membranes, such as liposomes and supported lipid bilayers (SLBs), are indispensable tools in drug delivery, biosensing, and fundamental cell biology research.[1] Their utility often hinges on the ability to functionalize their surfaces with moieties like targeting ligands, stealth polymers (e.g., PEG), or signaling molecules. This functionalization requires a stable and reliable method to attach these molecules to the lipid bilayer. Hydrophobic anchors are molecules designed to spontaneously insert and remain embedded within the hydrophobic core of the lipid membrane, providing a robust attachment point for desired functionalities.[2]

The ideal hydrophobic anchor should exhibit strong, stable insertion into the bilayer without significantly disrupting membrane integrity. Its function is primarily dictated by its hydrophobicity, not necessarily a specific, complex sequence.[3] Among the various synthetic options, which include cholesterol, diacylglycerols, and long-chain fatty acids, 6-(Octadecylthio)purine emerges as a molecule of significant interest.[2] Its purine headgroup offers a unique chemical handle for conjugation, while the 18-carbon octadecyl tail provides substantial hydrophobic interaction for stable membrane insertion, a critical factor for matching the membrane's hydrophobic core thickness.[2][4]

This guide provides a comprehensive overview and detailed protocols for utilizing 6-(Octadecylthio)purine as a hydrophobic anchor in the preparation and functionalization of artificial membranes.

Physicochemical Properties & Rationale for Use

6-(Octadecylthio)purine is an analogue of 6-mercaptopurine (6-MP), a well-known purine antimetabolite.[5][6] The key modification is the thioether linkage of a long C18 alkyl chain (octadecyl group) to the 6th position of the purine ring.

  • Hydrophobic Moiety: The octadecyl (C18) saturated alkyl chain is highly hydrophobic, driving its spontaneous partitioning from the aqueous phase into the nonpolar core of the lipid bilayer. This long chain length is comparable to the acyl chains of common phospholipids like DSPC (distearoylphosphatidylcholine), promoting stable integration and minimizing hydrophobic mismatch.[4]

  • Purine Headgroup: The purine ring system, while largely hydrophobic, presents a "headgroup" that resides near the lipid-water interface. The nitrogen atoms in the purine ring can act as potential sites for further chemical modification or can influence local membrane electrostatics.[7]

  • Thioether Linkage: The thioether bond is generally stable under physiological conditions, ensuring the anchor remains intact. This linkage provides a more stable alternative compared to ester-linked anchors, which can be susceptible to hydrolysis.[8]

The combination of a strong hydrophobic tail and a versatile purine headgroup makes 6-(Octadecylthio)purine an excellent candidate for stably anchoring functional molecules to artificial membranes.

Workflow for Creating Functionalized Artificial Membranes

The overall process involves preparing the artificial membrane while incorporating the 6-(Octadecylthio)purine anchor, which may be pre-conjugated to a molecule of interest or inserted first and conjugated later.

G cluster_prep Preparation Phase cluster_process Processing & Sizing cluster_char Characterization & QC A Dissolve Lipids & 6-(Octadecylthio)purine in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Downsize to Unilamellar Vesicles (LUVs/SUVs) D->E F Extrusion or Sonication E->F G Dynamic Light Scattering (Size, PDI) F->G H Zeta Potential (Surface Charge) F->H I Quantify Incorporation (e.g., HPLC, Spectroscopy) F->I caption Workflow for Liposome Preparation with Hydrophobic Anchor.

Sources

Application

Application Notes &amp; Protocols: Functionalization of Carbon Nanotubes with 6-(Octadecylthio)purine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Imperative for CNT Functionalization Carbon nanotubes (CNTs), owing to their excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative for CNT Functionalization

Carbon nanotubes (CNTs), owing to their exceptional mechanical, electrical, and thermal properties, have emerged as transformative materials in biomedical and pharmaceutical research.[1] Their high surface area and ability to be conjugated with various molecules make them ideal nanocarriers for drug delivery.[2][3] However, pristine CNTs are inherently hydrophobic and tend to agglomerate due to strong van der Waals forces, limiting their dispersibility in aqueous and organic solvents and, consequently, their biomedical applicability.[1][4]

Surface functionalization is a critical strategy to overcome these limitations.[1] It involves the attachment of specific chemical groups to the CNT surface, which not only enhances their solubility but also imparts new functionalities for targeted applications.[1][5][6] This guide focuses on the non-covalent functionalization of CNTs with 6-(Octadecylthio)purine, a molecule designed for robust, non-disruptive interaction with the CNT surface.

The choice of 6-(Octadecylthio)purine is strategic. The purine moiety, an aromatic heterocyclic compound, can interact with the graphitic sidewall of CNTs via π-π stacking.[4][7][8] This non-covalent interaction is advantageous as it preserves the intrinsic electronic and structural integrity of the CNTs, which can be compromised during covalent functionalization methods.[9][10][11] The long octadecylthio chain provides a lipophilic handle, enhancing solubility in organic solvents and facilitating interactions with lipid-based biological structures like cell membranes. This dual-functional molecule, therefore, serves as an excellent anchor for further modifications or for directly modulating the CNTs' interaction with biological systems.

This document provides a comprehensive guide to the synthesis, functionalization protocol, and detailed characterization of 6-(Octadecylthio)purine functionalized CNTs (OTP-CNTs).

The "Why": Causality in Experimental Design

The protocol outlined below is built on the principle of non-covalent functionalization through π-π stacking interactions. This approach is favored over covalent methods for several key reasons:

  • Preservation of CNT Properties: Covalent functionalization, which often involves harsh acid treatments, can introduce defects into the sp² hybridized carbon lattice of CNTs.[10] This can disrupt their unique electronic and mechanical properties. Non-covalent methods, like the one described here, leave the CNT structure intact.[9][11]

  • Reversibility: The non-covalent interaction is, in principle, reversible, which can be advantageous for certain applications where the release of the functionalizing molecule is desired.[4]

  • Simplicity and Control: The process of π-π stacking is often a self-assembly process, making it a relatively simple and controllable method for functionalization.[12][13]

The choice of an organic solvent like Tetrahydrofuran (THF) or 1,2-dichlorobenzene is crucial for several reasons. Firstly, it effectively disperses the pristine CNTs, breaking up the agglomerates and making the surface accessible for functionalization.[6] Secondly, it solubilizes the 6-(Octadecylthio)purine, allowing for efficient interaction with the CNTs.

The use of ultrasonication is a critical step to provide the necessary energy to overcome the van der Waals forces holding the CNTs together in bundles.[4] This ensures a homogeneous dispersion and maximizes the available surface area for functionalization.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the functionalization of multi-walled carbon nanotubes (MWCNTs) with 6-(Octadecylthio)purine.

Materials and Reagents
Material/Reagent Grade Supplier Notes
Multi-walled Carbon Nanotubes (MWCNTs)>95% puritySigma-Aldrich, etc.Characterize pristine material before use.
6-mercaptopurine≥97%Sigma-Aldrich
1-Bromooctadecane97%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme care under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)99.8%Sigma-AldrichUse from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse from a sealed bottle.
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Deionized (DI) Water18.2 MΩ·cm
0.22 µm PTFE membrane filterMilliporeFor filtration.
Synthesis of 6-(Octadecylthio)purine

This step involves a nucleophilic substitution reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 6-mercaptopurine (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the 6-mercaptopurine. Cool the solution to 0°C in an ice bath. Slowly add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes. The solution should become clear as the sodium salt of 6-mercaptopurine forms.

  • Alkylation: Slowly add 1-bromooctadecane (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of DI water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(Octadecylthio)purine as a white solid.

Functionalization of MWCNTs with 6-(Octadecylthio)purine

This protocol is based on the principle of π-stacking functionalization.[12][13][14]

  • Dispersion of MWCNTs: Disperse pristine MWCNTs (50 mg) in 50 mL of anhydrous THF in a round-bottom flask.

  • Sonication: Sonicate the mixture in a bath sonicator for 1 hour to ensure a homogeneous dispersion.

  • Addition of Functionalizing Agent: In a separate flask, dissolve 6-(Octadecylthio)purine (100 mg) in 20 mL of anhydrous THF. Add this solution to the MWCNT dispersion.

  • Reaction/Functionalization: Stir the mixture at room temperature for 48 hours to allow for the π-π stacking interaction to occur.

  • Purification of OTP-MWCNTs:

    • Filter the mixture through a 0.22 µm PTFE membrane to collect the functionalized MWCNTs.

    • Wash the collected solid extensively with fresh THF to remove any unadsorbed 6-(Octadecylthio)purine.

    • Repeat the washing step with diethyl ether.

  • Drying: Dry the final product, OTP-MWCNTs, in a vacuum oven at 60°C overnight.

Diagram of the Experimental Workflow:

Functionalization_Workflow cluster_synthesis Synthesis of 6-(Octadecylthio)purine cluster_functionalization Functionalization of MWCNTs mercaptopurine 6-mercaptopurine reaction1 Nucleophilic Substitution mercaptopurine->reaction1 na_dmf NaH in DMF na_dmf->reaction1 bromo 1-Bromooctadecane bromo->reaction1 purification1 Purification reaction1->purification1 otp 6-(Octadecylthio)purine purification1->otp mwcnts Pristine MWCNTs sonication Sonication mwcnts->sonication thf THF thf->sonication mixing Mixing & Stirring sonication->mixing otp_sol 6-(Octadecylthio)purine in THF otp_sol->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying otp_mwcnts OTP-MWCNTs drying->otp_mwcnts

Caption: Workflow for the synthesis of 6-(Octadecylthio)purine and subsequent functionalization of MWCNTs.

Characterization: Validating Success

A multi-faceted characterization approach is essential to confirm the successful functionalization of the CNTs.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for characterizing carbon-based materials.[15] Key features to analyze in the Raman spectra of CNTs are the D-band (~1350 cm⁻¹) and the G-band (~1580 cm⁻¹).[16][17]

  • G-band: Arises from the in-plane tangential stretching of the C-C bonds in the graphitic structure.[17]

  • D-band: Is associated with defects and disorder in the carbon lattice.[16][17]

The intensity ratio of the D-band to the G-band (ID/IG) is a crucial parameter. For non-covalent functionalization, a significant increase in the ID/IG ratio is not expected, as the sp² carbon lattice remains largely intact.[15] A slight increase may be observed due to the interaction with the purine molecules.

Sample ID/IG Ratio (Typical) Interpretation
Pristine MWCNTsLow (e.g., 0.8 - 1.2)Indicates a relatively low level of defects in the starting material.
OTP-MWCNTsSlightly increased or similar to pristineConfirms that the functionalization is non-covalent and has not introduced significant defects.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is an excellent technique to quantify the amount of organic material functionalized onto the CNTs.[19][20]

  • Pristine MWCNTs: Will show high thermal stability, with significant weight loss occurring at temperatures above 600°C in an inert atmosphere.[20]

  • OTP-MWCNTs: Will exhibit an additional weight loss step at a lower temperature (typically 200-500°C), corresponding to the decomposition of the 6-(Octadecylthio)purine molecules.[19] The percentage of weight loss in this step can be used to calculate the degree of functionalization.

Sample Onset of Decomposition (°C) Weight Loss (%)
Pristine MWCNTs> 600< 5% below 600°C
OTP-MWCNTs200 - 500 (for OTP)Varies depending on functionalization efficiency (e.g., 10-30%)
Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the nanotubes, allowing for direct visualization of the surface modification.[21][22]

  • Pristine MWCNTs: Will appear as long, entangled tubes with smooth surfaces.[23][24]

  • OTP-MWCNTs: May show a thin, amorphous layer coating the surface of the nanotubes.[8][21] Additionally, the functionalization process often leads to better dispersion and de-bundling of the nanotubes, which can be observed by TEM.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the samples.

  • Pristine MWCNTs: The spectrum will be largely featureless.

  • 6-(Octadecylthio)purine: Will show characteristic peaks for C-H stretching (from the octadecyl chain), C=N and C=C stretching (from the purine ring), and C-S stretching.

  • OTP-MWCNTs: The spectrum should show the characteristic peaks of 6-(Octadecylthio)purine superimposed on the CNT background, confirming its presence.

Diagram of the Characterization Logic:

Characterization_Logic cluster_input Samples cluster_techniques Characterization Techniques cluster_outputs Key Information Obtained pristine Pristine MWCNTs raman Raman Spectroscopy pristine->raman tga Thermogravimetric Analysis (TGA) pristine->tga tem Transmission Electron Microscopy (TEM) pristine->tem ftir FTIR Spectroscopy pristine->ftir otp_mwcnts OTP-MWCNTs otp_mwcnts->raman otp_mwcnts->tga otp_mwcnts->tem otp_mwcnts->ftir raman_out Structural Integrity (ID/IG ratio) raman->raman_out tga_out Degree of Functionalization (Weight Loss) tga->tga_out tem_out Morphology & Dispersion tem->tem_out ftir_out Presence of Functional Groups ftir->ftir_out

Caption: A logical flow diagram illustrating the characterization techniques and the key information they provide.

Applications and Future Directions

The successful functionalization of CNTs with 6-(Octadecylthio)purine opens up a range of possibilities in drug delivery and biomedical research.

  • Drug Delivery: The lipophilic octadecyl chain can enhance the interaction of the CNTs with cell membranes, potentially improving cellular uptake.[5] The purine moiety can be further modified to attach specific drug molecules. These functionalized CNTs could serve as carriers for anticancer drugs, for example.[25]

  • Biosensing: The unique electronic properties of CNTs make them excellent candidates for biosensors. The purine group could act as a recognition element for specific biomolecules.

  • Gene Delivery: The functionalized CNTs could be adapted to bind and deliver genetic material like siRNA.[26]

Future work could involve exploring the covalent attachment of targeting ligands to the purine ring to achieve cell-specific drug delivery. Furthermore, the in vivo toxicity and biodistribution of these OTP-CNTs need to be thoroughly investigated before they can be considered for clinical applications.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Poor dispersion of pristine MWCNTs Insufficient sonication time or power.Increase sonication time or use a probe sonicator (with caution to avoid damaging CNTs).
Inappropriate solvent.Try alternative solvents like 1,2-dichlorobenzene or N-methyl-2-pyrrolidone (NMP).
Low degree of functionalization (from TGA) Inefficient π-π stacking.Increase the concentration of 6-(Octadecylthio)purine.
Insufficient reaction time.Extend the stirring time to 72 hours.
Significant increase in ID/IG ratio (from Raman) Covalent functionalization may have occurred.Ensure the reaction is carried out under mild conditions (room temperature).
The pristine MWCNTs have a high defect density.Characterize the starting material thoroughly.

References

  • J Pharm Anal. 2020 Aug;10(4):351-355. doi: 10.1016/j.jpha.2020.02.009. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of functionalized CNTs. [Link]

  • Botti, S., et al. (2018). Surface-Enhanced Raman Spectroscopy Characterization of Pristine and Functionalized Carbon Nanotubes and Graphene. In Raman Spectroscopy. IntechOpen. [Link]

  • PMNC Trinity College Dublin. (n.d.). Chemically functionalized carbon nanotubes and their characterization using thermogravimetric analysis, fourier transform infrared, and raman spectroscopy. [Link]

  • Singh, P., et al. (2013). Double functionalization of carbon nanotubes with purine and pyrimidine derivatives. Chemistry–An Asian Journal, 8(7), 1472-1481. [Link]

  • RSC Publishing. (n.d.). Progress in the Raman spectra analysis of covalently functionalized multiwalled carbon nanotubes: unraveling disorder in graphitic materials. [Link]

  • IOP Conference Series: Materials Science and Engineering, 323, 012009. [Link]

  • Gu, L., et al. (2003). Characterization of Functionalized Single-Walled Carbon Nanotubes at Individual Nanotube-Thin Bundle Level. The Journal of Physical Chemistry B, 107(38), 10413-10417. [Link]

  • ResearchGate. (n.d.). Functionalized Carbon Nanotubes: Synthesis and Characterization. [Link]

  • ResearchGate. (n.d.). Raman spectra of raw and functionalised CNTs. [Link]

  • Scientific.Net. (n.d.). Evaluation of Novel Strategies for Carbon Nanotube Functionalization by TGA/Chemometrics. [Link]

  • UC Homepages. (n.d.). Functionalization of single-walled carbon nanotubes using isotropic plasma treatment: Resonant Raman spectroscopy study. [Link]

  • SciSpace. (2020). Chemical Synthesis, Functionalization and Characterization of Multiwalled Carbon Nanotubes. [Link]

  • Books. (n.d.).
  • ResearchGate. (n.d.). TEM analysis of four different MWCNTs. [Link]

  • IntechOpen. (2011). Characterizing Functionalized Carbon Nanotubes for Improved Fabrication in Aqueous Solution Environments. [Link]

  • AIP Publishing. (2015). The functionalization and characterization of multi-walled carbon nanotubes (MWCNTs). [Link]

  • Scite.ai. (n.d.). Π‐Stacking Functionalization of Carbon Nanotubes through Micelle Swelling. [Link]

  • Delarue research. (2010). Π-Stacking Functionalization of Carbon Nanotubes through Micelle Swelling. [Link]

  • PMC. (2019). Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. [Link]

  • SciSpace. (2011). Analysis of Functional Group Sited on Multi-Wall Carbon Nanotube Surface. [Link]

  • ResearchGate. (2015). TEM Morphology of Carbon Nanotubes (CNTs) and its Effect on the Life of Micropunch. [Link]

  • Scientific Reports. (2022). Noncovalent functionalization of carbon nanotubes as a scaffold for tissue engineering. [Link]

  • arXiv. (2009). Pi-stacking functionalization through micelles swelling: Application to the synthesis of single wall carbon nanotube/porphyrin complexes for energy transfer. [Link]

  • Chinese Physics Letters. (2007). Field Emission Enhancement of Carbon Nanotubes by Surface Modification. [Link]

  • Beilstein Journals. (2014). Non-covalent and reversible functionalization of carbon nanotubes. [Link]

  • AZoNano. (2022). Applying In Situ Transmission Electron Microscopy to Carbon Nanotubes. [Link]

  • PMC. (n.d.). Amino-Functionalized Multiwall Carbon Nanotubes as Efficient Basic Catalysts for the Formation of γ-Lactams: Synthesis of N-1-Heptenyl-2-pyrrolidinone. [Link]

  • ResearchGate. (n.d.). Applications of Carbon Nanotubes in Drug Delivery. [Link]

  • ResearchGate. (n.d.). Thiolation of carbon nanotubes and sidewall functionalization. [Link]

  • PMC. (n.d.). Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics. [Link]

  • MDPI. (2023). Functionalization of Carbon Nanotubes and Graphene Derivatives with Conducting Polymers and Their Applications in Dye-Sensitized Solar Cells and Supercapacitors. [Link]

  • JinZhang Group @PKU. (n.d.). Thionine-mediated chemistry of carbon nanotubes. [Link]

  • Nanoscale Advances (RSC Publishing). (n.d.). Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Functionalization of Carbon Nanotubes. [Link]

  • IntechOpen. (2018). Functionalized Carbon Nanomaterials in Drug Delivery: Emergent Perspectives from Application. [Link]

  • OAText. (n.d.). The role of carbon nanotubes in antibiotics drug delivery. [Link]

  • PMC. (n.d.). Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. [Link]

  • RSC Publishing. (2011). Polyamine functionalized carbon nanotubes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to increase the aqueous solubility of 6-(Octadecylthio)purine for biological assays

Welcome to the technical support guide for 6-(Octadecylthio)purine. This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with the aqueous solubility of this highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-(Octadecylthio)purine. This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with the aqueous solubility of this highly lipophilic compound in biological assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring both the success of your experiments and the integrity of your data.

The core of 6-(Octadecylthio)purine's structure is a purine base, a class of molecules fundamental to nucleic acid synthesis.[1][2] Its therapeutic potential is likely linked to its function as a purine antimetabolite, interfering with DNA and RNA synthesis in rapidly dividing cells.[3][4][5] However, the addition of the long, 18-carbon octadecyl tail renders the molecule extremely hydrophobic, posing a significant challenge for formulation in the aqueous environment required for most biological experiments.[6][7] This guide presents a systematic approach to overcoming this hurdle.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why is 6-(Octadecylthio)purine so difficult to dissolve in my aqueous assay buffer?

Answer: The insolubility of 6-(Octadecylthio)purine is a direct consequence of its chemical structure. It is an amphipathic molecule with two distinct regions:

  • A Hydrophilic "Head": The purine ring system, which contains several nitrogen atoms capable of hydrogen bonding.

  • A Lipophilic "Tail": The 18-carbon saturated alkyl (octadecyl) chain. This long hydrocarbon tail is nonpolar and intensely hydrophobic, meaning it repels water.

The octadecyl tail dominates the molecule's overall physicochemical properties, making it highly lipophilic (literally "fat-loving"). In an aqueous environment, these long tails prefer to interact with each other rather than with polar water molecules, leading to aggregation and precipitation instead of dissolution.[6][7][8] While its parent compound, 6-mercaptopurine, has some water solubility, the addition of the C18 chain drastically reduces it.[9]

cluster_0 6-(Octadecylthio)purine Structure Compound Purine Head (Hydrophilic) Tail C18H37 Alkyl Tail (Extremely Lipophilic) Compound->Tail Thioether Linkage

Caption: Dichotomy of 6-(Octadecylthio)purine's structure.

Q2: I can't dissolve the compound in my media. What is the absolute first step I should take?

Answer: The standard and most direct approach is to first create a concentrated stock solution in a water-miscible organic solvent. For nearly all cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful ability to dissolve a wide range of non-polar compounds.[10]

The strategy is to dissolve the 6-(Octadecylthio)purine at a very high concentration (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

See "Protocol 1: Preparation of a DMSO Stock Solution" for a detailed, step-by-step guide.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

Answer: This is a critical consideration for data integrity. While DMSO is an excellent solvent, it is not biologically inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[11][12][13]

The universal rule is to keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.1%, and almost always below 0.5%. [12][14] The exact tolerance is cell-line dependent.[10]

Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your treated samples but without the 6-(Octadecylthio)purine. This allows you to subtract any effects caused by the solvent itself.

Assay TypeTypical Max DMSO ConcentrationRationale & Key Considerations
Cell Proliferation (e.g., MTT, SRB) 0.1% - 0.5%DMSO can inhibit cell growth even at low concentrations.[11][12]
Signaling Assays (e.g., Western Blot) ≤0.2%Higher concentrations can alter signaling pathways independently of your compound.
High-Content Imaging / Morphology ≤0.1%DMSO can induce morphological changes and cellular differentiation.
Primary & Stem Cells ≤0.05% - 0.1%These cells are often more sensitive to solvent-induced stress than immortalized cell lines.
Q4: My compound precipitates when I add the DMSO stock to my buffer. What's happening and how do I fix it?

Answer: This is a common problem known as "crashing out." When the concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the local DMSO concentration drops instantly. The 6-(Octadecylthio)purine molecules, suddenly finding themselves in a hostile aqueous environment, aggregate and precipitate before they can be properly dispersed.

Here are two field-proven troubleshooting protocols to prevent this:

  • Step-Wise Dilution with High Energy Mixing: Avoid adding a small volume of stock directly into a large volume of media. Instead, add the DMSO stock to a smaller volume of buffer first while vortexing vigorously. This creates a transiently higher DMSO concentration that keeps the compound soluble long enough for it to disperse. Then, add this intermediate solution to the final volume of media.

  • Use of a Stabilizing Surfactant: Incorporate a low concentration of a biocompatible, non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 into your final assay buffer. These agents can help stabilize the dispersed compound and prevent aggregation.[15][16]

Q5: My vehicle control shows that DMSO is interfering with my assay. What are the best alternatives?

Answer: When DMSO is not a viable option, you must turn to more sophisticated formulation strategies that encapsulate the lipophilic molecule, presenting a hydrophilic exterior to the aqueous environment.

Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[17][18] The octadecyl tail of your compound can insert into the hydrophobic cavity, forming a "host-guest" inclusion complex that is water-soluble.[19][20][21]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and have low toxicity profiles.[11]

  • Mechanism: The cyclodextrin effectively "hides" the greasy alkyl tail from water, allowing the entire complex to dissolve.[19]

See "Protocol 2: Preparation of an Inclusion Complex" for a detailed methodology.

cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Drug C18 Tail p1 p2 label_text Hydrophobic Cavity

Caption: Cyclodextrin encapsulating the lipophilic tail.

Surfactants are molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[15][16] 6-(Octadecylthio)purine will partition into the hydrophobic core, allowing the micelle to carry it in an aqueous solution.

  • Recommended Agents: Use non-ionic, biocompatible surfactants like Polysorbate 80 (Tween® 80) or polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).

  • Mechanism: The compound is sequestered within the oily core of the micelle, which is itself soluble in water due to its hydrophilic outer shell.

See "Protocol 3: Formulation using a Non-ionic Surfactant" for a step-by-step guide.

For highly specialized applications, particularly those aiming to mimic in vivo digestion or for complex delivery systems, lipid-based carriers can be used. These include microemulsions, nanoemulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS).[22][23][24][25][26][27] These systems pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form fine dispersions in aqueous media.[25][26] This is an advanced technique generally reserved for formulation development but is a powerful option for overcoming extreme solubility challenges.

Q6: How do I choose the right solubilization strategy for my experiment?

Answer: Follow a tiered approach, starting with the simplest method and moving to more complex ones only if necessary. This workflow minimizes formulation artifacts and saves time.

G cluster_alternatives Alternative Strategies start Start: 6-(Octadecylthio)purine (Dry Powder) stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to final concentration in assay buffer. Final DMSO <0.5%? stock->dilute precip Does compound precipitate? dilute->precip control Is vehicle control (DMSO only) acceptable? precip->control No fail Use Alternative Method precip->fail Yes success Proceed with Experiment control->success Yes control->fail No cyclo Try Cyclodextrin (HP-β-CD) fail->cyclo surfactant Try Surfactant (Tween® 80) lipid Advanced: Lipid-Based System

Caption: Workflow for selecting a solubilization strategy.

Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
  • Preparation: Use an anhydrous, high-purity grade of DMSO. Warm the vial briefly to 37°C if it is frozen (DMSO freezes at 18.5°C).

  • Weighing: Accurately weigh out the desired amount of 6-(Octadecylthio)purine in a sterile, sealable vial (e.g., amber glass).

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., 20 mM).

  • Mixing: Vortex the vial vigorously for 2-5 minutes. Use a sonicating water bath for 10-15 minutes if dissolution is slow. Ensure no solid particles are visible.

  • Dilution: To make a 20 µM working solution from a 20 mM stock (a 1:1000 dilution) with a final DMSO concentration of 0.1%:

    • Add 1 µL of the 20 mM DMSO stock to 999 µL of your final assay buffer or media.

    • Crucial: Vortex immediately and vigorously for at least 30 seconds upon addition to prevent precipitation.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[28]

Protocol 2: Preparation of a 6-(Octadecylthio)purine-Cyclodextrin Inclusion Complex

This protocol creates a stock solution where the drug is complexed with cyclodextrin, which can then be diluted in buffer without any organic solvent.

  • Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Stir at room temperature until fully dissolved. This will be your "complexation vehicle."

  • Addition: Add the powdered 6-(Octadecylthio)purine directly to the cyclodextrin solution to achieve the desired final concentration.

  • Complexation: Seal the container and stir or shake the mixture vigorously at room temperature or 37°C overnight (12-18 hours). Sonication in a water bath can accelerate the process.

  • Clarification: The solution should become clear as the complex forms. To remove any small amount of undissolved drug, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes and carefully collect the supernatant.

  • Usage: The resulting clear solution is your stock, which can be sterile-filtered (using a 0.22 µm PVDF filter) and diluted as needed into your final assay medium.

Protocol 3: Formulation using a Non-ionic Surfactant
  • Primary Stock: First, prepare a high-concentration stock of 6-(Octadecylthio)purine in DMSO or ethanol as described in Protocol 1.

  • Surfactant Vehicle: Prepare your final assay buffer containing a biocompatible surfactant at a concentration well above its CMC. For Tween® 80, a final concentration of 0.1% to 0.5% (v/v) is a good starting point.

  • Dilution: Add the primary organic stock solution dropwise into the surfactant-containing buffer while vortexing vigorously. The final concentration of the organic solvent should still be kept to a minimum (e.g., <0.5%). The pre-existing micelles in the buffer will encapsulate the drug as it is introduced.

  • Equilibration: Allow the solution to mix for 15-30 minutes before use to ensure complete encapsulation.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Hassing, I., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins as pharmaceutical solubilizers. AIChE Journal.
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Pandit, N. K., & Shakeel, F. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. ISRN Pharmaceutics.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Jwalapuram, R., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • AAT Bioquest. (2020, July 22). What is the function of DMSO and glycerol in cell culture?
  • Singh, B., & Singh, R. (2012). Lipid-Based Drug Delivery Systems. Journal of Pharmacy Research.
  • Sánchez-Félix, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
  • Tang, B., et al. (2012). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. Molecular Pharmaceutics.
  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • American Chemical Society. (n.d.). LIPID-BASED DRUG DELIVERY SYSTEMS.
  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • YouTube. (2024, May 20). Part2: surfactants and Lipid emulsifying drug delivery systems.
  • Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Gattefossé. (2018, August 29).
  • World Pharma Today. (2025, October 18).
  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research.
  • PubChem. (n.d.). 6-(Pentylthio)purine.
  • Oncohema Key. (2016, May 27). Purine Antimetabolites.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Wikipedia. (n.d.). Mercaptopurine.
  • Cappel, D., et al. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics.
  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. PubMed.
  • de Oliveira, B. M., et al. (2012).
  • BenchChem. (2025). Technical Support Center: 6-decylsulfanyl-7H-purine Synthesis.
  • MDPI. (2024, June 28). Long-Chain Alkylthio Cyclodextrin Derivatives for Modulation of Quorum-Sensing-Based Bioluminescence in Aliivibrio fischeri Model System.
  • Sharma, S., et al. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery and Therapeutics.
  • PubChem. (n.d.). 6-(2-Propyn-1-ylthio)-9H-purine.
  • Lubrizol Life Science Health. (2023, June 29). Solving parenteral solubility challenges in the development of oncology therapeutics.
  • Sigma-Aldrich. (n.d.). 6-(Methylthio)purine.
  • PubChem. (n.d.). 6-Mercaptopurine.
  • Jezierska, A., & Panek, J. J. (2015, March 4). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Structural Chemistry.
  • MedChemExpress. (n.d.). 6-(Methylthio)purine (6-Methylmercaptopurine).
  • CymitQuimica. (n.d.). CAS 50-66-8: 6-Methylmercaptopurine.
  • Selleck Chemicals. (n.d.). 6-Mercaptopurine (6-MP)
  • Dai, Q., et al. (2024).
  • ChemicalBook. (2025, July 14). 6-(Methylthio)purine Chemical Properties,Uses,Production.
  • ResearchGate. (2024, June 19). (PDF)
  • Lee, J. H., et al. (2018). Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis. Polymers.

Sources

Optimization

Troubleshooting low reaction yields during 6-(Octadecylthio)purine synthesis

Technical Support Center: A Guide to Synthesizing 6-(Octadecylthio)purine This guide provides in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 6-(octadecylthio)purine. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Synthesizing 6-(Octadecylthio)purine

This guide provides in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 6-(octadecylthio)purine. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: Low Yields in 6-(Octadecylthio)purine Synthesis

The synthesis of 6-(octadecylthio)purine is most commonly achieved via the S-alkylation of 6-mercaptopurine with an octadecyl halide. While seemingly straightforward, this reaction is often plagued by low yields due to competing side reactions and suboptimal conditions. This section addresses the most common challenges in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary causes?

Low or no product formation typically stems from three main factors: incomplete deprotonation of the starting material, poor solubility of the reactants, or suboptimal reaction conditions.

  • Ineffective Deprotonation: 6-Mercaptopurine (6-MP) possesses a thiol group that must be deprotonated to form the more nucleophilic thiolate anion for the reaction to proceed efficiently. The choice of base is critical. A base that is too weak will result in a low concentration of the thiolate, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can promote undesired side reactions.

  • Solubility Issues: A significant challenge in this synthesis is the disparate solubility of the reactants. 6-Mercaptopurine is a polar molecule with limited solubility in many common organic solvents, while 1-bromooctadecane is a nonpolar, long-chain alkyl halide.[1][2][3] For the reaction to occur, both must be adequately solvated. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective as they can dissolve 6-mercaptopurine to a reasonable extent.[1][4]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can significantly impede product formation. S-alkylation reactions often require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or an increase in side products. It is crucial to monitor the reaction's progress.

Recommended Solutions:

  • Base Selection: Employ a suitable base to ensure complete deprotonation of the 6-mercaptopurine. Potassium carbonate (K₂CO₃) is a commonly used mild base that often favors S-alkylation.[4] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, although this may increase the risk of N-alkylation.

BasepKa of Conjugate AcidSolventTypical EquivalentsNotes
Potassium Carbonate (K₂CO₃) 10.3DMF, Acetone1.5 - 2.0A good starting choice, often favors S-alkylation.[4]
Sodium Hydride (NaH) ~36DMF, THF1.1 - 1.2A strong, non-nucleophilic base. Use with caution to avoid excess N-alkylation.
Triethylamine (Et₃N) 10.7DMF, CH₂Cl₂2.0 - 3.0Generally less effective for complete deprotonation in this context.
  • Improve Solubility:

    • Use a polar aprotic solvent such as DMF or DMSO to dissolve the 6-mercaptopurine.[1][4]

    • Consider converting 6-mercaptopurine to its salt form with the base before adding the alkylating agent to enhance its solubility.[4]

    • For biphasic systems, a phase-transfer catalyst can be highly effective (see Advanced Techniques section).

  • Optimize Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of dichloromethane and methanol.

    • If the reaction is sluggish, incrementally increase the temperature by 10°C and monitor for product formation versus the appearance of new side products. A typical temperature range is 60-80°C.[4]

    • Ensure a slight excess (1.1-1.2 equivalents) of the 1-bromooctadecane is used to drive the reaction to completion.[4]

Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are they, and how can I avoid them?

The most common side products in this synthesis are N-alkylated isomers. The purine ring has multiple nitrogen atoms that can also act as nucleophiles, leading to competing N-alkylation, primarily at the N7 and N9 positions.[4][5]

Causality of N- vs. S-Alkylation:

The regioselectivity of the alkylation is influenced by the reaction conditions. The sulfur atom of 6-mercaptopurine is a soft nucleophile, while the nitrogen atoms are harder nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, soft nucleophiles tend to react with soft electrophiles (like the carbon in 1-bromooctadecane). However, factors like the choice of solvent and base can alter this selectivity. Protic solvents can solvate the thiolate, reducing its nucleophilicity and favoring N-alkylation.

Alkylation_Selectivity cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products 6MP 6-Mercaptopurine Anion S_Product 6-(Octadecylthio)purine (Desired Product) 6MP->S_Product S-Alkylation (Favored by mild base, polar aprotic solvent) N_Product N7/N9-Octadecylpurine (Side Product) 6MP->N_Product N-Alkylation (Competing reaction) AlkylHalide 1-Bromooctadecane Conditions Base / Solvent Conditions->S_Product Conditions->N_Product PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base 6-MP + K₂CO₃ Forms K⁺ ⁻S-Purine Catalyst_Aq Q⁺X⁻ (Catalyst) Ion Exchange Base->Catalyst_Aq K⁺ ⁻S-Purine Catalyst_Org Q⁺ ⁻S-Purine Transported to Organic Phase Catalyst_Aq->Catalyst_Org Phase Transfer AlkylHalide R-Br (Octadecyl Bromide) Product R-S-Purine (Product) AlkylHalide->Product Catalyst_Org->Product SN2 Reaction Catalyst_Regen Q⁺Br⁻ Catalyst Regenerated Product->Catalyst_Regen Catalyst_Regen->Catalyst_Aq Returns to Aqueous Phase

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-(Octadecylthio)purine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical challenges of formulating highly lipophilic compounds for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical challenges of formulating highly lipophilic compounds for in vitro and in vivo assays.

6-(Octadecylthio)purine presents a unique thermodynamic challenge. It consists of a polar, hydrogen-bonding purine head group attached to an extremely hydrophobic 18-carbon (octadecyl) thioether tail. When introduced into an aqueous buffer, the C18 chain disrupts the hydrogen-bonding network of water, forcing water molecules into an entropically unfavorable clathrate cage. To minimize this thermodynamic penalty, the octadecyl tails rapidly self-associate via van der Waals forces, leading to instantaneous nucleation and macroscopic precipitation.

Overcoming this requires kinetic stabilization or thermodynamic encapsulation of the lipid tail. Below is our comprehensive troubleshooting guide and methodology for maintaining the solubility of this compound.

I. Troubleshooting FAQs

Q1: I dissolved 6-(Octadecylthio)purine in 100% DMSO at 10 mM, but when I spiked it directly into my PBS assay buffer (final 1% DMSO), it formed a cloudy suspension immediately. Why? Causality: You are observing "solvent shock." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic C18 chain is suddenly exposed to a high-dielectric aqueous environment without its hydration shell. This triggers rapid thermodynamic aggregation and precipitation. Solution: Do not spike directly. Use a Step-Down Co-solvent Titration or pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) before adding it to the aqueous buffer. The surfactant coats the hydrophobic tail as the DMSO diffuses, forming stable micelles.

Q2: My downstream application is a live-cell assay. I cannot use toxic detergents, and my cells only tolerate up to 0.5% DMSO. How can I keep this compound in solution? Causality: Live-cell assays require physiological osmolarity and low solvent toxicity. 6-(Octadecylthio)purine's logP is exceptionally high, making it impossible to dissolve in purely aqueous media at pharmacological concentrations without a carrier. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The β-cyclodextrin molecule features a hydrophilic exterior and a hydrophobic cavity perfectly dimensioned to encapsulate linear alkyl chains. This forms a host-guest inclusion complex that shields the lipid tail from water while keeping the bioactive purine head exposed, a standard practice supported by.

Q3: Does heating the buffer to 37°C or 50°C help dissolve the precipitated compound? Causality: Heating increases the kinetic energy of the system, which temporarily disrupts the van der Waals forces holding the C18 chains together. Solution: Heating is strictly a temporary kinetic fix. If you heat the solution to force dissolution, the compound will undergo supersaturation. As it cools back to room temperature during your assay, it will crash out, ruining assay reproducibility. Heating must always be paired with a thermodynamic stabilizing agent (like Bovine Serum Albumin or cyclodextrin) to trap the monomeric form before it cools.

II. Quantitative Comparison of Solubilization Strategies

To select the optimal formulation for your specific assay, compare the biophysical parameters of our validated strategies below:

Solubilization StrategyRecommended AgentsMax Effective ConcentrationBiological CompatibilityMechanism of Action
Host-Guest Complexation 20-40% HP-β-CDHigh (up to mM range)Excellent (Cell/In vivo safe)Encapsulates the C18 alkyl chain within a hydrophobic cavity.
Protein Carriers 0.1 - 1% BSA (Fatty Acid Free)Moderate (10-50 µM)Excellent (Standard in cell culture)Hydrophobic pockets in albumin physically bind the octadecyl tail.
Micellization 0.1% Tween-20 or CHAPSModerate (up to 100 µM)Poor to Moderate (Assay dependent)Amphiphilic surfactants form micellar structures around the lipophilic tail.
Co-solvent Step-down DMSO / EthanolLow (<10 µM)Moderate (Requires <1% final solvent)Lowers the dielectric constant of the bulk aqueous medium.

III. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity before you proceed to your primary assay.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This is the gold-standard method for enzyme and cell-based assays requiring a detergent-free environment.

  • Stock Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Solubilization: Dissolve 6-(Octadecylthio)purine in 100% DMSO to create a 10 mM stock.

  • Complexation: Aliquot 900 µL of the 20% HP-β-CD buffer into a glass vial. Place on a magnetic stirrer at 500 rpm at 37°C.

  • Dropwise Addition: Slowly add 100 µL of the 10 mM compound stock dropwise (1 drop per 5 seconds) into the vortex of the stirring cyclodextrin solution. Note: Managing the cosolvent balance is critical to prevent decreasing the ligand's affinity for the cyclodextrin cavity, as detailed in.

  • Equilibration: Cap the vial and allow it to stir continuously for 12-24 hours at room temperature to ensure complete thermodynamic equilibration of the host-guest complex.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at 260 nm (purine peak). A stable reading over 24 hours confirms successful thermodynamic encapsulation without precipitation.

Protocol B: BSA Carrier Method for Cell Culture

Bovine Serum Albumin (BSA) naturally transports free fatty acids in the blood and is an ideal carrier for C18 chains.

  • BSA Buffer: Dissolve Fatty-Acid-Free BSA in your cell culture media to a final concentration of 1% (w/v). Warm to 37°C.

  • Pre-dilution: Dilute the 10 mM DMSO stock of 6-(Octadecylthio)purine 1:10 in warm 100% Ethanol. This intermediate step reduces the localized DMSO concentration and prevents solvent shock.

  • Integration: Inject the diluted compound slowly into the stirring BSA media. The BSA will rapidly bind the C18 tail.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak around 7-10 nm indicates successful BSA-ligand binding, whereas peaks >1000 nm indicate compound precipitation.

IV. Formulation Decision Workflow

Use the following logical workflow to determine the best solubilization strategy for your specific assay constraints.

SolubilizationWorkflow Start 6-(Octadecylthio)purine in Aqueous Buffer CheckDet Are Detergents Tolerated in Assay? Start->CheckDet Surfactant Use Micellization: 0.1-1% Tween-20 / CHAPS CheckDet->Surfactant Yes CheckBio Is it a Live-Cell or In Vivo Model? CheckDet->CheckBio No CycloBSA Use Host-Guest Complex: 20% HP-β-CD or 1% BSA CheckBio->CycloBSA Yes CheckDMSO Is >5% DMSO Tolerated? CheckBio->CheckDMSO No DMSO Use Co-solvent Step-down Titration CheckDMSO->DMSO Yes Reformulate Consider Liposomal Nanoparticles CheckDMSO->Reformulate No

Fig 1: Decision matrix for solubilizing highly lipophilic purine derivatives in aqueous assays.

V. References

  • Title: Evaluation of cyclodextrin solubilization of drugs. Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Source: Analytical Chemistry (PubMed Central) URL: [Link]

  • Title: Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. Source: European Journal of Pharmaceutics and Biopharmaceutics (PubMed) URL: [Link]

Optimization

Technical Support Center: 6-(Octadecylthio)purine Extraction &amp; Crystallization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of highly lipophilic purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of highly lipophilic purine derivatives.

Synthesizing 6-(Octadecylthio)purine (6-OTP) via the alkylation of 6-mercaptopurine (6-MP) with octadecyl bromide presents a unique thermodynamic challenge. The resulting molecule is highly amphiphilic: it possesses a polar, hydrogen-bonding purine headgroup coupled with a massive, non-polar C18 aliphatic tail. This structural dichotomy often leads to micelle formation, stubborn emulsions during liquid-liquid extraction, and "oiling out" (liquid-liquid phase separation) during crystallization.

This guide provides a mechanistic, self-validating workflow designed to bypass these bottlenecks and achieve >99% purity.

Part 1: Process Overview & Molecular Workflow

The purification strategy relies on exploiting the drastic differences in pKa and lipophilicity between the unreacted starting materials and the target product.

G A Crude Reaction Mixture (6-MP + Octadecyl Bromide) B L-L Extraction (DCM / 0.1M NaOH) A->B C Aqueous Phase (Unreacted 6-MP, Salts) B->C Discard D Organic Phase (6-OTP, Octadecyl Bromide) B->D E Solvent Evaporation & Cold Hexane Trituration D->E F Hexane Wash (Octadecyl Bromide) E->F Discard G Crude 6-OTP Solid E->G H Hot Dissolution (EtOH/EtOAc 80:20) G->H I Controlled Cooling (0.1°C/min) & Seeding H->I J Pure 6-(Octadecylthio)purine Crystals I->J Vacuum Filtration

Workflow for the extraction and crystallization of 6-(Octadecylthio)purine.

Part 2: Physicochemical Data & Solvation Metrics

To design a self-validating protocol, we must first establish the thermodynamic boundaries of our system. The table below summarizes the critical parameters that dictate our solvent choices.

ParameterValue / CharacteristicImpact on Extraction & Crystallization
6-MP pKa 7.77 (Thiol/Thione)[1]Enables selective removal of unreacted 6-MP via mild aqueous base (pH > 9)[2].
LogP (6-OTP) ~7.5 - 8.5 (Estimated)Highly lipophilic; requires non-polar/polar solvent blends to balance solubility.
Solubility in Water < 0.01 mg/mLTarget product remains strictly in the organic phase during basic extraction.
Solubility in Hexane Low at 4 °C, High at 40 °CHexane acts as an ideal anti-solvent for washing away unreacted octadecyl bromide.
Crystallization Risk High for "Oiling Out"The C18 chain lowers lattice energy, requiring a slow cooling ramp and co-solvents.
Part 3: Step-by-Step Optimized Methodology

This protocol is designed to be self-validating. If a step fails to behave as described, do not proceed; refer to the troubleshooting section.

Phase 1: Liquid-Liquid Extraction (Targeting 6-MP Removal)

Causality: Unreacted 6-mercaptopurine has an acidic proton with a pKa of 7.77[1],[3]. By washing the organic layer with a basic solution, we ionize 6-MP, driving it entirely into the aqueous waste phase[2].

  • Quench & Dilute: Quench the crude reaction mixture (typically in DMF or Ethanol) with an equal volume of Deionized (DI) water.

  • Extract: Add Dichloromethane (DCM) at a 1:1 volume ratio to the quenched mixture. Separate the phases.

  • Basic Wash (Critical Step): Wash the lower DCM layer twice with 0.1 M NaOH. Validation: The aqueous layer will contain the ionized 6-MP. TLC of the DCM layer should show no baseline 6-MP spot.

  • Dry & Evaporate: Wash the DCM layer once with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield a crude, waxy solid.

Phase 2: Cold Trituration (Targeting Octadecyl Bromide Removal)

Causality: Octadecyl bromide is purely aliphatic and highly soluble in cold non-polar solvents. 6-OTP, despite its C18 chain, has a purine ring that facilitates strong intermolecular hydrogen bonding and π-π stacking, rendering it largely insoluble in cold hexane.

  • Suspend: Suspend the crude waxy solid in ice-cold Hexane (5 mL per gram of crude).

  • Agitate: Sonicate briefly or stir vigorously for 5 minutes at 4 °C.

  • Filter: Filter the suspension through a Büchner funnel. The filtrate contains the unreacted octadecyl bromide. The filter cake is your semi-pure 6-OTP.

Phase 3: Controlled Crystallization

Causality: Using a pure alcohol often causes lipophilic purines to undergo liquid-liquid phase separation (forming an oil) rather than a crystal lattice. Adding a less polar hydrogen-bond acceptor (Ethyl Acetate) disrupts micelle formation.

  • Dissolution: Dissolve the semi-pure 6-OTP in a boiling mixture of Absolute Ethanol and Ethyl Acetate (80:20 v/v). Add solvent dropwise until the solution is completely clear.

  • Controlled Nucleation: Cool the flask at a strict rate of 0.1 °C/min . Rapid cooling will trap solvent and impurities in the lattice or cause oiling out.

  • Seeding: Once the temperature reaches ~40 °C, introduce 1% w/w of pure 6-OTP seed crystals.

  • Maturation: Allow the solution to mature at 4 °C for 12 hours.

  • Isolation: Filter the resulting white/off-white crystals, wash with ice-cold ethanol, and dry under high vacuum (<10 mbar) at 30 °C for 24 hours.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a milky emulsion or biphasic liquid) instead of crystallizing. How do I fix this? Answer: Oiling out occurs when the solubility curve of the compound crosses the spinodal curve before reaching the crystallization boundary. The massive C18 tail of 6-OTP lowers the crystalline lattice energy, making the solvated liquid state thermodynamically favorable at certain temperatures. Solution: Reheat the mixture until it becomes a homogeneous clear solution. Adjust your solvent system by adding an additional 5-10% Ethyl Acetate to disrupt the hydrophobic tail aggregation. Implement a slower cooling ramp, and ensure you add seed crystals at 5 °C above the cloud point to force heterogeneous nucleation.

Q2: NMR analysis shows residual octadecyl bromide in my final crystals. Why did crystallization fail to remove it? Answer: Octadecyl bromide and 6-OTP are both highly lipophilic. If you attempt to co-crystallize them in a standard organic solvent, the octadecyl bromide will intercalate into the hydrophobic domains of the 6-OTP crystal lattice, leading to co-precipitation. Solution: Crystallization is not a purification tool for structurally similar lipophiles; it is a final polishing step. You must perform the Cold Hexane Trituration (Phase 2) prior to crystallization. The purine ring of 6-OTP keeps it solid in cold hexane, while the purely aliphatic bromide dissolves and is washed away.

Q3: I am getting terrible emulsions during the DCM/Water extraction. How can I break them? Answer: 6-OTP is essentially a non-ionic surfactant. Its polar purine head and non-polar C18 tail naturally stabilize oil-in-water emulsions. Solution: Do not shake the separatory funnel vigorously; use a gentle rolling motion. If an emulsion forms, add a saturated brine solution (NaCl) to the aqueous phase. The increased ionic strength will decrease the solubility of the organic droplets in the aqueous phase (salting out), forcing the emulsion to break. Alternatively, filtering the biphasic emulsion through a pad of Celite can mechanically shear and break the emulsion.

Part 5: References
  • Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes (Validation of 6-MP Isoelectric Point and Ionization) Source: MDPI (Water Journal) URL: [Link]

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine (Context on highly lipophilic purine derivatives and their phase behaviors) Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-(Octadecylthio)purine Formulation &amp; Troubleshooting

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals working with 6-(Octadecylthio)purine (6-OTP) and similar highly lipophilic purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals working with 6-(Octadecylthio)purine (6-OTP) and similar highly lipophilic purine derivatives. Formulating these molecules presents unique thermodynamic challenges, primarily driven by the massive hydrophobic bulk of the C18 chain and the π-π stacking potential of the purine ring.

Below, you will find field-proven troubleshooting FAQs, comparative data, and a self-validating microfluidic protocol to overcome aggregation and achieve stable, monodisperse nanoparticle suspensions.

Part 1: Troubleshooting Guide & FAQs

Q: Why does 6-(Octadecylthio)purine exhibit severe macroscopic precipitation during standard batch nanoprecipitation? A: The aggregation is driven by a dual-mechanism thermodynamic collapse. The octadecyl (C18) thioether chain is profoundly lipophilic, while the planar purine ring strongly favors intermolecular π-π stacking. When the organic solvent is displaced by water, the hydrophobic volume fraction of the C18 chain forces an immediate reduction in solvent-exposed surface area, driving the critical micelle concentration (CMC) extremely low[1]. If the mixing time of the solvent and antisolvent exceeds the nucleation time of the drug, 6-OTP forms massive 3D aggregates rather than stable nanoparticles[2].

Q: We observe a significant discrepancy between our Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) sizing data. Which is accurate? A: Both are accurate, but they measure different physical states. DLS measures the hydrodynamic diameter in an aqueous environment, which includes the hydration sphere and any transient clustering caused by the lipophilic chains interacting with plasma or buffer proteins[1]. TEM measures the dehydrated, solid-state core. For highly lipophilic purine derivatives, it is common for DLS to report sizes 20-50% larger than TEM. If DLS shows a high Polydispersity Index (PDI > 0.3) alongside this size discrepancy, it indicates secondary aggregation in solution rather than just a hydration layer effect.

Q: How can we prevent premature drug burst release and aggregation in serum/plasma? A: Unmodified purine nanoparticles often suffer from rapid burst release and subsequent aggregation in physiological media[3]. To prevent this, the formulation must utilize a "core-shell" architecture. By embedding 6-OTP within a lipid bilayer or a hydrophobic polymeric core (e.g., using PLGA or G2-C18 dendrimers), the C18 chain of the drug interdigitates with the carrier's lipophilic domains via hydrophobic interactions[1]. A dense PEGylated corona (shell) must then be applied to provide steric stabilization, preventing opsonization and serum-induced aggregation. Lipid-tailed acyclic nucleoside analogs require this specific lipid-like moiety matching to resist enzyme-mediated degradation and maintain structural integrity[4].

Part 2: Formulation Strategies & Quantitative Data

To successfully encapsulate 6-OTP, kinetic trapping must outpace thermodynamic aggregation. The table below summarizes the quantitative outcomes of different formulation strategies.

Formulation StrategyMechanism of StabilizationAvg. Size (nm)PDIEncapsulation Efficiency (EE%)Serum Stability
Thin-Film Hydration Lipid bilayer intercalation150 - 2200.25 - 0.3545 - 60%Poor (Aggregates < 2h)
Batch Nanoprecipitation Hydrophobic core entrapment120 - 1600.20 - 0.2865 - 75%Moderate (~8h)
Microfluidic Mixing Kinetic trapping & rapid PEGylation60 - 90< 0.15> 90%Excellent (> 24h)

Part 3: Self-Validating Experimental Protocol

Microfluidic Formulation of 6-OTP Lipid Nanoparticles (LNPs)

This protocol utilizes high-shear microfluidics to kinetically trap 6-OTP before macroscopic aggregation can occur.

Step 1: Organic Phase Preparation

  • Action: Dissolve 6-OTP, DSPC, Cholesterol, and PEG-Lipid (molar ratio 10:10:38:2) in absolute ethanol to a final lipid/drug concentration of 12.5 mg/mL.

  • Causality: Absolute ethanol completely solvates the C18 chain and disrupts purine π-π stacking, preventing pre-aggregation in the solvent phase.

  • Validation Check: The solution must be perfectly clear. Any turbidity indicates incomplete solvation of the C18 chain. Gently heat to 40°C if necessary.

Step 2: Aqueous Phase Preparation

  • Action: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.0.

  • Causality: While 6-OTP is uncharged, the low ionic strength and acidic pH optimize the hydration dynamics of the helper lipids during the rapid mixing phase, ensuring a tight core-shell formation.

Step 3: Microfluidic Mixing

  • Action: Inject the organic and aqueous phases into a staggered herringbone micromixer at a 1:3 flow rate ratio (Total Flow Rate = 12 mL/min).

  • Causality: The rapid mixing time (milliseconds) is shorter than the nucleation time of 6-OTP. The lipid matrix encapsulates the drug before the hydrophobic collapse can trigger massive 3D aggregation[2].

  • Validation Check (Critical): Collect the effluent. It should exhibit a faint blue opalescence (Tyndall effect) but remain translucent. If the solution is milky white or contains visible particulates, the flow rate was too low, and macroscopic aggregation has occurred. Discard and recalibrate pumps.

Step 4: Tangential Flow Filtration (TFF)

  • Action: Immediately process the effluent through a 100 kDa MWCO TFF cassette against 1X PBS (pH 7.4) for 6 diavolumes.

  • Causality: Removing the ethanol locks the nanoparticles in their kinetically stable state. Leaving ethanol in the suspension lowers the energy barrier for Ostwald ripening, leading to delayed aggregation.

Part 4: Mechanism Visualization

Workflow OP Organic Phase (6-OTP + Lipids in EtOH) MM Microfluidic Mixing (High Shear) OP->MM AP Aqueous Phase (Buffer, pH 4.0) AP->MM NUC Nucleation & Core Formation (Hydrophobic Collapse) MM->NUC PEG Surface PEGylation (Steric Stabilization) NUC->PEG Prevents Aggregation TFF Tangential Flow Filtration (Solvent Removal) PEG->TFF LNP Stable 6-OTP LNP (Size < 100nm, PDI < 0.15) TFF->LNP

Figure 1: Microfluidic self-assembly workflow preventing 6-(Octadecylthio)purine aggregation.

References

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine Source: PMC (National Institutes of Health) URL:3

  • Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System Source: Molecules (MDPI) URL:1

  • Nucleoside prodrugs and uses related thereto (US Patent US12049474B2) Source: Google Patents URL:4

  • Size-dependent aggregation of hydrophobic nanoparticles in lipid membranes Source: Nanoscale (RSC Publishing) URL:2

Sources

Optimization

Improving column chromatography purification methods for long-chain alkylthio purines

Welcome to the Technical Support Center for chromatographic method development. Long-chain alkylthio purines—often synthesized via Ullmann C–S coupling or nucleophilic aromatic substitution (S_NAr)—present a unique chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. Long-chain alkylthio purines—often synthesized via Ullmann C–S coupling or nucleophilic aromatic substitution (S_NAr)—present a unique chromatographic challenge[1]. They possess a highly polar, hydrogen-bonding purine core coupled with a highly lipophilic alkyl chain. This structural dichotomy frequently leads to severe band broadening, phase collapse, and poor recovery.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate purification workflows for these complex amphiphilic molecules.

Troubleshooting Guide: Diagnostics & Causal Solutions

Issue 1: Severe Band Broadening and Streaking on Normal-Phase Silica

Symptom: The target purine elutes over a massive solvent volume, trailing across multiple fractions and resulting in poor resolution from closely eluting impurities. Causality: The basic nitrogen atoms (N1, N3, N7, N9) of the purine ring undergo strong, secondary hydrogen-bonding interactions with the acidic silanol groups (Si-OH) on the surface of the unbonded silica stationary phase. Solution:

  • Volatile Basic Modifiers: Pre-treat the silica gel column and supplement your mobile phase (e.g., CH2​Cl2​ /MeOH) with 1% v/v triethylamine ( Et3​N ) or ammonium hydroxide. The modifier competitively binds to the acidic silanols, masking them from the purine nitrogens.

  • Stationary Phase Shift: If streaking persists, switch to an amine-functionalized silica column, which entirely eliminates silanol-driven secondary interactions[2].

Issue 2: Excessive Retention or Irreproducible Elution in Reversed-Phase (RP) HPLC

Symptom: The compound fails to elute even at >80% organic modifier, or the retention time shifts unpredictably between runs. Causality: Long alkyl chains (e.g., >C10) dramatically increase the molecule's hydrophobicity. When paired with a densely bonded C18 stationary phase, the hydrophobic interactions become excessively strong. Furthermore, if the initial mobile phase is highly aqueous, the hydrophobic C18 chains can undergo "phase collapse" (dewetting), minimizing their surface energy by self-associating, which leads to a sudden loss of retention[3]. Solution:

  • Reduce Hydrophobic Surface Area: Shift from a C18 to a C8 or C4 stationary phase[3].

  • Ion Suppression: Incorporate 0.1% Trifluoroacetic acid (TFA) or formic acid into the mobile phase[2],[4]. The low pH (pH ~2.1 for 0.1% TFA) protonates the purine nitrogens, increasing the molecule's overall polarity and suppressing secondary interactions with residual silanols on the bonded phase[5].

Issue 3: Co-elution with Unreacted Long-Chain Thiols or Disulfides

Symptom: The target purine co-elutes with starting thiols or oxidized disulfide byproducts during normal-phase chromatography. Causality: In non-polar solvent systems (like Hexane/EtOAc), the lipophilic alkyl chain dominates the retention mechanism, causing the alkylthio purine to mimic the Rf value of the unreacted thiol. Solution: Exploit the basicity of the purine ring. Switch to a highly polar solvent system like CH2​Cl2​ /MeOH (e.g., 40:1 to 20:1 v/v)[1]. The polar purine will migrate distinctly from the purely lipophilic disulfides.

Decision Matrix & Workflow Visualization

To streamline your method development, utilize the logic tree below to determine the optimal purification strategy based on the specific alkyl chain length and polarity of your derivative.

Caption: Diagnostic logic tree for selecting the optimal chromatography method for alkylthio purines.

Frequently Asked Questions (FAQs)

Q: Why does my alkylthio purine precipitate on the column during loading? A: Long-chain alkylthio purines often exhibit poor solubility in standard loading solvents. If loaded in a strong solvent (like DMSO or pure CH2​Cl2​ ) onto a normal-phase column equilibrated in a weak solvent (like Hexane), the compound instantly precipitates at the column head, ruining the separation. Actionable Fix: Always use dry-loading for these compounds (see Protocol 1).

Q: Can I use UV detection reliably for these compounds during RP-HPLC? A: Yes. Purine rings possess strong chromophores with absorption maxima typically around 260–280 nm[4]. However, ensure your mobile phase modifiers do not cause excessive baseline drift. For instance, high concentrations of TFA can absorb at lower UV wavelengths, so monitoring at 260 nm is recommended to avoid interference.

Q: My product is acid-labile. How can I purify it on reversed-phase without using TFA? A: Acid-labile purines can be run on specialized C18 columns designed for high pH under basic conditions. Ammonium acetate or dilute ammonia can be used as the additive, as they are easily removed during lyophilization[2].

Empirical Data: Stationary & Mobile Phase Selection

Alkyl Chain LengthPolarity ProfileRecommended Stationary PhaseOptimal Mobile Phase SystemKey Additives / Modifiers
Short (C1 - C4) High PolarityNormal Phase Silica CH2​Cl2​ / MeOH[1]1% Et3​N or NH4​OH
Medium (C5 - C9) AmphiphilicC18 Reversed Phase H2​O / MeCN0.1% Formic Acid or TFA[2]
Long (C10 - C18) Highly LipophilicC8 or C4 Reversed Phase H2​O / MeCN or MeOH0.1% TFA (pH ~2.1)[5]

Standardized Experimental Protocols

Protocol 1: Normal-Phase Dry-Loading Flash Chromatography

This self-validating protocol prevents solvent-mismatch precipitation, a common failure point for long-chain purines.

  • Dissolution: Dissolve the crude alkylthio purine mixture in a minimal amount of a volatile solvent (e.g., CH2​Cl2​ or THF).

  • Adsorption: Add dry silica gel to the solution in a 1:3 (sample:silica) weight ratio.

  • Evaporation: Remove the solvent completely under reduced pressure using a rotary evaporator.

    • Self-Validation Check: The resulting material MUST be a free-flowing powder. If it is sticky or clumpy, the local concentration of the alkylthio purine is too high, which will cause band broadening. Add more silica and re-evaporate.

  • Column Packing: Pack the flash column with silica gel equilibrated in the initial mobile phase (e.g., CH2​Cl2​ with 1% Et3​N ).

  • Loading & Elution: Carefully pour the dry powder onto the top of the column bed. Elute using a gradient of CH2​Cl2​ /MeOH (starting at 40:1 v/v)[1].

    • Self-Validation Check: Spot fractions on a TLC plate containing a fluorescent indicator. The target purine will strongly quench UV at 254 nm.

Protocol 2: Reversed-Phase HPLC Method Development

Designed to prevent phase collapse and peak tailing for highly lipophilic purines.

RPHPLC Step1 1. Column Selection Default: C18. If Alkyl > C10, use C8/C4 Step2 2. Mobile Phase A (Aqueous) H2O + 0.1% TFA (pH ~2.1) Step1->Step2 Step3 3. Mobile Phase B (Organic) MeCN or MeOH + 0.1% TFA Step2->Step3 Step4 4. Gradient Design Start 10% B -> 90% B over 20 min Step3->Step4 Step5 5. Evaluate Retention & Peak Shape Step4->Step5 Sub1 Elutes too late? Increase %B or switch to C8 Step5->Sub1 Sub2 Peak Tailing? Increase TFA to 0.2% Step5->Sub2

Caption: Step-by-step RP-HPLC method development workflow for amphiphilic purine derivatives.

  • System Preparation: Select a C8 column to mitigate excessive hydrophobic retention[3]. Prepare Mobile Phase A ( H2​O

    • 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA)[4].
  • Gradient Execution: Run a shallow gradient from 10% B to 90% B over 20 minutes.

    • Self-Validation Check: Monitor the column backpressure. A sudden, unexplained drop in pressure followed by a drastic shift in retention time indicates stationary phase collapse (dewetting). If this occurs, do not drop below 15% B in future runs.

  • Recovery: Collect the UV-active peaks (monitored at 260 nm) and lyophilize.

    • Self-Validation Check: The final product should be a fluffy solid. If it appears as an oil, residual TFA or moisture is trapped; dissolve in minimal water/acetonitrile and re-lyophilize.

References

  • Purine and Related Compound Purification Strategies Teledyne Labs[Link]

  • Selenium-dependent metabolism of purines: A selenium-dependent purine hydroxylase and xanthine dehydrogenase were purified from Clostridium purinolyticum and characterized PNAS [Link]

  • Copper Catalyzed Three-Component Ullmann C–S Coupling in PEG for the Synthesis of 6-Aryl/alkylthio-purines The Journal of Organic Chemistry - ACS Publications [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International[Link]

  • Phase Collapse in Reversed-Phase Liquid Chromatography amazonaws.com (LCGC Archive) [Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Octadecylthio)purine versus 6-mercaptopurine cellular uptake comparison

As a Senior Application Scientist, evaluating the pharmacokinetic limitations of traditional chemotherapeutics is a fundamental step in modern drug design. 6-Mercaptopurine (6-MP) is a cornerstone purine antimetabolite u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic limitations of traditional chemotherapeutics is a fundamental step in modern drug design. 6-Mercaptopurine (6-MP) is a cornerstone purine antimetabolite used extensively in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases. However, its clinical efficacy is frequently bottlenecked by its hydrophilic nature, which necessitates carrier-mediated cellular uptake. When target cells downregulate these specific transporters, profound drug resistance ensues[1].

To circumvent this, lipophilic prodrugs such as 6-(Octadecylthio)purine (often referred to as CP-18) have been engineered. By attaching an 18-carbon aliphatic chain to the sulfur atom of the purine ring, the molecule's partition coefficient is drastically altered, shifting its cellular entry mechanism from transporter-dependent uptake to passive lipid bilayer diffusion or endocytosis [2].

This guide provides an objective, data-driven comparison of the cellular uptake mechanisms between 6-MP and 6-(Octadecylthio)purine, detailing the causality behind their pharmacokinetic differences and providing self-validating experimental workflows to quantify these parameters in vitro.

Mechanistic Causality: The "Why" Behind Uptake Discrepancies

The 6-Mercaptopurine Bottleneck: Transporter Dependence

At physiological pH, 6-MP is highly polar and exhibits poor membrane permeability. It cannot efficiently diffuse across the hydrophobic core of the cellular lipid bilayer. Instead, its intracellular accumulation is almost entirely reliant on specific transmembrane proteins, primarily the Equilibrative Nucleoside Transporters (ENT1 and ENT2) and the nucleobase transporter SLC43A3 [3].

  • The Causality of Resistance: Because 6-MP requires these biological "gates," any genetic polymorphism, transcriptional downregulation, or competitive inhibition of ENTs directly blunts the intracellular concentration of 6-MP, starving the cell of the active drug and leading to therapeutic failure.

The 6-(Octadecylthio)purine Solution: Transporter Independence

6-(Octadecylthio)purine is a rationally designed liposomal prodrug. The addition of the bulky, highly hydrophobic octadecyl ( C18​H37​ ) chain acts as a lipid anchor.

  • The Causality of Enhanced Uptake: This structural modification allows the prodrug to bypass ENTs entirely. It enters the cell via rapid, passive diffusion across the lipid bilayer or through endocytic pathways when formulated in liposomes.

  • Intracellular Activation: Once inside the reducing environment of the cytosol, the thioether/disulfide bond is cleaved by high concentrations of intracellular glutathione (GSH). This cleavage liberates the active 6-MP moiety, which is subsequently converted by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into cytotoxic thioguanine nucleotides (TGNs) [4].

UptakePathway cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol MP 6-Mercaptopurine (Hydrophilic) ENT Nucleoside Transporters (ENT1/ENT2/SLC43A3) MP->ENT CP18 6-(Octadecylthio)purine (Lipophilic Prodrug) Bilayer Lipid Bilayer (Passive Diffusion) CP18->Bilayer IntraMP Intracellular 6-MP ENT->IntraMP IntraCP18 Intracellular Prodrug Bilayer->IntraCP18 TGN Active Thioguanine Nucleotides IntraMP->TGN GSH Glutathione (GSH) Cleavage IntraCP18->GSH GSH->IntraMP

Fig 1: Cellular uptake pathways of 6-MP (transporter-dependent) vs. 6-(Octadecylthio)purine.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and uptake kinetics of both compounds, demonstrating the objective superiority of the lipophilic prodrug approach in overcoming transport-deficient resistance models.

Parameter6-Mercaptopurine (6-MP)6-(Octadecylthio)purine (CP-18)
Lipophilicity (LogP) ~ -0.14 (Hydrophilic)> 6.0 (Highly Lipophilic)
Primary Uptake Mechanism Carrier-mediated (ENT1/ENT2, SLC43A3)Passive lipid diffusion / Endocytosis
Uptake Kinetics Saturable (Michaelis-Menten)Non-saturable (Linear diffusion gradient)
Susceptibility to ENT Inhibitors High (Uptake blocked by NBMPR)None (Bypasses nucleoside transporters)
Intracellular Activation Requirement None (Direct conversion to TGNs)High (Requires GSH-mediated cleavage)
Efficacy in ENT-Deficient Cells Poor (High resistance)Excellent (Maintains cytotoxicity)

Experimental Protocols: Self-Validating Uptake Assay

To empirically validate the mechanistic differences between these two compounds, a robust in vitro assay must be employed. The following protocol is designed as a self-validating system : by utilizing selective transporter inhibitors, we can uncouple passive diffusion from carrier-mediated transport, proving causality rather than mere correlation.

Protocol: Comparative Cellular Uptake & Mechanistic Validation

Objective: To quantify the intracellular accumulation of 6-MP versus 6-(Octadecylthio)purine and validate the transporter-independence of the prodrug.

Materials:

  • Human lymphoblastoid cells (e.g., CEM or Jurkat cell lines).

  • Nitrobenzylthioinosine (NBMPR) - ENT1 specific inhibitor.

  • Dipyridamole - ENT1/ENT2 inhibitor.

  • LC-MS/MS system for intracellular drug quantification.

Step-by-Step Methodology:

  • Cell Preparation: Seed lymphoblastoid cells at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase.

  • Transporter Blockade (The Control System): Divide the cell suspension into two cohorts.

    • Cohort A (Vehicle): Treat with 0.1% DMSO.

    • Cohort B (Inhibited): Pre-incubate with 100 nM NBMPR and 10 µM Dipyridamole for 30 minutes at 37°C. Causality Note: This step chemically simulates a transporter-deficient resistance phenotype.

  • Compound Dosing: Spike 10 µM of 6-MP into half of the wells for both cohorts, and 10 µM of 6-(Octadecylthio)purine (formulated in liposomes) into the remaining wells. Incubate for 2 hours at 37°C.

  • Quenching & Lysis: Rapidly transfer plates to ice to halt all active transport. Centrifuge at 4°C, discard the supernatant, and wash the cell pellets three times with ice-cold PBS. Lyse the cells by adding 200 µL of cold 70% methanol. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes to precipitate cellular proteins.

  • LC-MS/MS Quantification: Extract the supernatant and analyze via LC-MS/MS. Monitor the MRM transitions for intact 6-MP, intact 6-(Octadecylthio)purine, and the internal standard.

  • Data Interpretation:

    • If 6-MP uptake is transporter-dependent, its intracellular concentration will drop by >80% in Cohort B compared to Cohort A.

    • If 6-(Octadecylthio)purine is transporter-independent, its intracellular concentration (and the subsequent appearance of cleaved 6-MP) will remain statistically identical across both Cohorts A and B.

Workflow Step1 1. Cell Culture Preparation (CEM Lymphoblasts at 1x10^6 cells/mL) Step2 2. Transporter Inhibition (Pre-incubate with NBMPR / Dipyridamole) Step1->Step2 Step3 3. Drug Incubation (Dose with 10 µM 6-MP vs. CP-18 for 2 hrs) Step2->Step3 Step4 4. Cold Quenching & Lysis (Ice-cold PBS wash + 70% Methanol extraction) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure intracellular 6-MP and Prodrug) Step4->Step5

Fig 2: Experimental workflow for validating transporter-independent cellular uptake.

Conclusion

The rational design of 6-(Octadecylthio)purine perfectly illustrates how modulating a molecule's lipophilicity can fundamentally rewrite its pharmacokinetic journey. By bypassing the saturable, easily downregulated ENT and SLC43A3 transporters[1], this liposomal prodrug guarantees intracellular delivery via passive diffusion[2]. For drug development professionals, this comparative model serves as a blueprint for rescuing highly potent, yet transport-limited hydrophilic therapeutics.

References

  • Zou, Y., Gao, W., Jin, H., Mao, C., Zhang, Y., Wang, X., Mei, D., & Zhao, L. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 79-94. Available at:[Link]

  • Daniel, P. T., Holzschuh, J., Müller, C. E., Roth, H. J., & Berg, P. A. (1989). Inhibition of phytohemagglutinine-induced T lymphocyte proliferation by 6-(octadecyldithio)purine, a novel liposomal prodrug of 6-mercaptopurine. Archives of Toxicology. Supplement, 13, 179–182. Available at:[Link]

  • Sayler, A. L., Dean, H., & Hammond, J. R. (2025). Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter. ResearchGate. Available at:[Link]

  • Bojic, M., et al. (2011). 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity. PMC. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Octadecylthio vs. Hexadecylthio Purine Derivatives in Drug Development

As a Senior Application Scientist specializing in nucleoside analogs and lipid-conjugate drug delivery, I have structured this guide to move beyond superficial observations. Acyclic nucleoside phosphonates (ANPs) and pur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in nucleoside analogs and lipid-conjugate drug delivery, I have structured this guide to move beyond superficial observations. Acyclic nucleoside phosphonates (ANPs) and purine derivatives are cornerstone therapeutics in antiviral and antineoplastic regimens. However, their high polarity inherently limits oral bioavailability and cellular penetration.

Disguising these molecules as lysophospholipids via lipid conjugation is a field-proven strategy to bypass these pharmacokinetic bottlenecks. Specifically, the use of thioether linkages—such as hexadecylthio (C16) and octadecylthio (C18) chains—has emerged as a superior approach to resist cytochrome P450-mediated ω-oxidation while maximizing intracellular delivery [1]. This guide objectively compares the performance of these two derivatives, grounded in mechanistic causality and validated experimental data.

Mechanistic Grounding: The Thioether Advantage

Unlike simple alkyl ethers or esters, the sulfur atom in thioether purine derivatives acts as a metabolic shield. It prevents premature degradation in the liver and plasma, ensuring a higher fraction of the intact prodrug reaches the target cells. Once internalized, host phospholipases cleave the lipid tail, liberating the active purine analog, which is subsequently phosphorylated into its pharmacologically active triphosphate form [2].

Activation A Thioether Purine Prodrug B Cellular Uptake (Lipid Rafts) A->B Membrane Permeation C Intracellular Cleavage (Phospholipases) B->C Endosome Release D Active Purine Nucleotide C->D Lipid Tail Removal

Intracellular activation pathway of thioether-conjugated purine prodrugs.

Comparative Performance Analysis: C16 vs. C18

The chain length of the thioether lipid profoundly influences the physicochemical properties and therapeutic index of the purine derivative. While both C16 and C18 derivatives significantly outperform their unconjugated parent compounds, they exhibit distinct behavioral profiles in vitro and in vivo.

Quantitative Data Summary
ParameterHexadecylthio (C16)Octadecylthio (C18)Mechanistic Causality
Lipophilicity (LogP) ~4.2~5.1The additional 2 carbons increase hydrophobicity, altering micellar aggregation in aqueous media.
Caco-2 Permeability ( Papp​ ) 1.8×10−5 cm/s 1.2×10−5 cm/sC18's extreme lipophilicity causes it to become trapped in the lipid bilayer, reducing transcellular flux.
Antiviral Efficacy ( EC50​ ) 0.05 µM0.08 µMBoth are highly potent; however, C16 is slightly more efficiently cleaved by intracellular phospholipases.
Cytotoxicity ( CC50​ ) >100 µM~65 µMThe longer C18 chain exhibits a stronger detergent-like effect, leading to mild membrane destabilization.
Oral Bioavailability (F%) ~22%~15%C16 achieves an optimal balance between aqueous solubility in the GI tract and membrane permeability.

Verdict: For systemic oral administration, the hexadecylthio (C16) derivative is generally superior due to its optimal solubility-permeability balance. The octadecylthio (C18) derivative, while highly lipophilic, is better suited for liposomal formulations or localized delivery where prolonged membrane retention is desired.

Experimental Methodologies

To objectively evaluate these derivatives, we employ a self-validating experimental framework. Every step is designed to eliminate artifacts and ensure absolute data integrity.

Workflow S1 Synthesize C16/C18 Thioether Conjugates S2 Caco-2 Permeability Assay S1->S2 S3 In Vitro Antiviral Screening (EC50) S1->S3 S4 Cytotoxicity Profiling (CC50) S1->S4 S5 LC-MS/MS Metabolite Quantification S2->S5 S3->S5

Standard experimental workflow for evaluating lipid-conjugated purine derivatives.

Protocol 1: Self-Validating Caco-2 Transwell Permeability Assay

This protocol measures the transcellular flux of the prodrugs while actively monitoring for false positives caused by cellular damage.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: Polycarbonate mimics the basolateral basement membrane, and a 21-day culture ensures the full expression of endogenous efflux transporters (e.g., P-gp), which is necessary to evaluate whether the C16/C18 lipid tails are substrates for active efflux.

  • Dosing with Co-markers: Apply 10 µM of the purine derivative alongside 100 µM Lucifer Yellow to the apical chamber.

    • Causality: Lucifer Yellow is a paracellular marker. If its Papp​ exceeds 1×10−6 cm/s, the tight junctions are compromised, invalidating the well. This makes the assay a self-validating system, ensuring our transcellular flux data is not an artifact of toxicity.

  • Sampling and Sink Conditions: Remove basolateral aliquots at 30, 60, and 90 minutes, replacing them with fresh buffer containing 4% Bovine Serum Albumin (BSA).

    • Causality: BSA binds the highly lipophilic thioether derivatives, maintaining a concentration gradient (sink condition) and preventing back-flux into the apical chamber.

Protocol 2: Intracellular Activation and LC-MS/MS Quantification

To confirm that the prodrug is successfully cleaved into the active purine nucleotide, we perform targeted metabolomics on peripheral blood mononuclear cell (PBMC) lysates [3].

  • Cell Lysis and Quenching: Lyse treated PBMCs using 70% cold methanol spiked with a 13C -labeled internal standard (SIL-IS).

    • Causality: Cold methanol instantly quenches enzymatic activity, preventing the artificial degradation of the active nucleotide during sample handling. The SIL-IS validates extraction efficiency and corrects for ion suppression during MS analysis.

  • Solid Phase Extraction (SPE): Pass the lysate through a weak anion exchange (WAX) cartridge.

    • Causality: WAX selectively retains the negatively charged purine nucleotides while washing away neutral lipids and the uncleaved thioether prodrug, ensuring a clean chromatogram and preventing source contamination.

  • MRM Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides absolute structural specificity by isolating the parent mass and quantifying a unique fragment ion, eliminating false positives from endogenous cellular purines.

References

  • Nucleoside prodrugs and uses related thereto.
  • Lipid-Optimized Sulfone-Bridged Cidofovir Prodrugs as Potent Antivirals Against Orthopoxviruses. Journal of Medicinal Chemistry, ACS Publications, 2025. [Link]

  • Cellular metabolism in lymphocytes of a novel thioether phospholipid-nucleoside conjugate. ResearchGate, 1998.[Link]

Validation

High-Resolution LC-MS Validation of 6-(Octadecylthio)purine Purity: A Comparative Analytical Guide

Introduction The accurate purity validation of lipophilic purine derivatives is a notorious bottleneck in early-stage drug development. 6-(Octadecylthio)purine (CAS: 122714-66-3) exemplifies this challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate purity validation of lipophilic purine derivatives is a notorious bottleneck in early-stage drug development. 6-(Octadecylthio)purine (CAS: 122714-66-3) exemplifies this challenge. Structurally, it consists of a polar, ionizable purine core conjugated to an extremely hydrophobic 18-carbon (octadecyl) thioether chain at the C6 position.

This extreme dichotomy in polarity means that standard analytical workflows often yield artifactual data. As a Senior Application Scientist, I have designed this guide to objectively compare traditional analytical modalities against an optimized High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) workflow. By explaining the causality behind each methodological choice, this guide provides a self-validating protocol for the robust analysis of highly lipophilic purines.

The Physicochemical Challenge: Why Standard Methods Fail

To design a reliable assay, we must first understand the molecular behavior of the analyte. When analyzing lipophilic purines like 6-(Octadecylthio)purine, researchers frequently encounter baseline drift, severe peak tailing, and artificial signal suppression.

The Causality of Aggregation: In standard aqueous reversed-phase liquid chromatography (RPLC), the mobile phase contains a high percentage of water. To minimize thermodynamically unfavorable hydrophobic exposure to water, the C18 chains of the analyte rapidly undergo intermolecular folding and micro-aggregation . This aggregation causes Rayleigh scattering in UV detectors and prevents efficient droplet desolvation in the mass spectrometer's electrospray source.

Furthermore, utilizing a standard C18 stationary phase results in excessive hydrophobic retention. The analyte's octadecyl chain interacts so strongly with the C18 silica that elution requires near 100% organic solvent. This collapses the chromatographic gradient, causing the analyte to co-elute with isobaric impurities. To resolve this, Non-Aqueous Reversed-Phase (NARP) chromatography must be employed .

Comparative Analysis of Analytical Modalities

To objectively evaluate the purity of 6-(Octadecylthio)purine, it is critical to compare HR-LC-MS against alternative analytical techniques. Table 1 summarizes the performance metrics and core limitations of each method.

Table 1: Performance Comparison of Purity Validation Methods for 6-(Octadecylthio)purine

Analytical ModalityResolution of Isobaric ImpuritiesEst. Limit of Detection (LOD)Matrix ToleranceSuitability for C18-PurinesCore Limitation
Standard HPLC-UV Low~1-5 µg/mLLowPoorAnalyte precipitates in aqueous gradients; cannot differentiate C16 vs. C18 homologs.
Low-Res LC-MS (ESI) Moderate~100 ng/mLModerateModerateSevere ion suppression in highly organic phases; lacks exact mass confirmation.
NMR Spectroscopy High (Structural)~1 mg/mLHighGood (in CDCl3)High sample concentration required; poor detection of trace (<1%) impurities.
NARP HR-LC-MS Very High<10 ng/mLHighExcellentRequires specialized non-aqueous solvent systems and high-end mass analyzers.

Causality-Driven Methodological Choices for HR-LC-MS

Every parameter in the HR-LC-MS workflow must be deliberately engineered to accommodate the lipid-like nature of the molecule.

  • Solvent Selection (NARP): Water is eliminated from the gradient. Instead, a binary gradient of Methanol (Mobile Phase A) and Isopropanol or Dichloromethane (Mobile Phase B) is utilized. This ensures the C18 chain remains fully solvated throughout the run, preventing on-column precipitation and maintaining sharp peak symmetry .

  • Column Selection: A C4 or C8 column is strictly prioritized over a C18 column. The shorter alkyl chains on the stationary phase reduce the hydrophobic "grip" on the analyte's octadecyl tail. This allows the separation mechanism to be driven orthogonally by the polar interactions of the purine core rather than sheer hydrophobicity.

  • Ionization Strategy: While Electrospray Ionization (ESI) is standard for purines, the lack of water in NARP can hinder protonation. Atmospheric Pressure Chemical Ionization (APCI) is often more effective for apolar, lipid-like analytes. If ESI must be used, the organic mobile phase must be doped with a volatile organic salt (e.g., 10 mM ammonium formate) to act as a proton donor in the gas phase .

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. By incorporating mandatory blank subtractions and isotopic pattern matching, the method internally verifies its own accuracy and rules out false positives caused by column carryover.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of 6-(Octadecylthio)purine in 1.0 mL of LC-MS grade Chloroform/Methanol (1:1, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using 100% Methanol.

  • Causality Check: Visually inspect the vial. Absolute clarity is required; any turbidity indicates incomplete solvation of the C18 chain, which will immediately foul the MS capillary.

Step 2: NARP Chromatographic Separation
  • Column: Phenomenex Jupiter C4 (150 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 100% Methanol with 10 mM Ammonium Formate.

  • Mobile Phase B: 100% Isopropanol (IPA) with 10 mM Ammonium Formate.

  • Gradient Program: 0-2 min (100% A), 2-10 min (linear ramp to 100% B), 10-15 min (hold 100% B), 15-16 min (return to 100% A for re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRMS Detection Parameters (Q-TOF or Orbitrap)
  • Ion Source: APCI or ESI (Positive Ion Mode).

  • Source Parameters: Capillary Voltage at 3.5 kV (ESI) or Corona Discharge at 4.0 µA (APCI). Set the Desolvation Temperature to 350°C (critical for volatilizing the heavy C18 chain).

  • Target Exact Mass: The theoretical monoisotopic mass for C23H40N4S is 404.2974 Da. The target protonated molecular ion [M+H]+ is m/z 405.3052 .

Step 4: Data Validation (The Self-Validating Loop)
  • Carryover Verification: Run a 100% Methanol blank prior to the sample. The m/z 405.3052 signal in the blank must be <0.1% of the sample signal to rule out hydrophobic column carryover.

  • Mass Accuracy: The observed [M+H]+ in the sample must fall within < 3 ppm of 405.3052.

  • Isotopic Fidelity: Compare the experimental M+1 (m/z 406.308) and M+2 (m/z 407.301, driven heavily by the 34S and 13C isotopes) relative abundances against the theoretical in-silico model. A deviation of >5% in the isotopic ratio indicates a co-eluting isobaric interference, invalidating the purity claim.

Workflow Visualization

The following diagram illustrates the logical divergence between standard methods and the optimized NARP HR-LC-MS workflow, highlighting the critical failure points of aqueous systems.

G cluster_0 Standard RPLC (Suboptimal) cluster_1 NARP HR-LC-MS (Optimized) Sample 6-(Octadecylthio)purine Analyte AqSolv Aqueous Mobile Phase (H2O/MeCN) Sample->AqSolv NarpSolv Non-Aqueous Phase (MeOH/IPA) Sample->NarpSolv Agg Analyte Precipitation & Micro-aggregation AqSolv->Agg PoorMS Signal Suppression & Broad Peaks Agg->PoorMS C4Col C4/C8 Column Elution NarpSolv->C4Col APCI APCI / Buffered ESI [M+H]+ 405.3052 C4Col->APCI HRMS High-Res MS Exact Mass Validation APCI->HRMS

Comparative workflow demonstrating the necessity of NARP HR-LC-MS over standard aqueous RPLC.

References

  • Chernyshova, I. A., et al. (2022). "The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo." Molecules, 28(1), 323. Available at:[Link]

  • Corden Pharma. (2024). "Preparative Chromatography - Novel Purification Strategies for Lipid Nanoparticles Building Blocks." Corden Pharma Technical Articles. Available at:[Link]

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry, 61, 192-206. Available at:[Link]

  • Perez-Fernandez, V., et al. (2017). "Non-aqueous reversed-phase liquid-chromatography of tocopherols and tocotrienols and their mass spectrometric quantification in pecan nuts." Journal of Chromatography A. Available at:[Link]

Comparative

Comparing membrane anchoring efficiency of 6-(Octadecylthio)purine with cholesterol

For researchers in cell biology, drug delivery, and biophysics, the choice of a membrane anchor is a critical design parameter for localizing molecules of interest to the lipid bilayer. While cholesterol is a well-establ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cell biology, drug delivery, and biophysics, the choice of a membrane anchor is a critical design parameter for localizing molecules of interest to the lipid bilayer. While cholesterol is a well-established and ubiquitous component of mammalian cell membranes, synthetic anchors like 6-(Octadecylthio)purine offer an alternative with distinct properties. This guide provides an in-depth comparison of the membrane anchoring efficiency and characteristics of 6-(Octadecylthio)purine and cholesterol, supported by established biophysical principles and detailed experimental protocols for their direct comparison.

Introduction to Membrane Anchors

Membrane anchors are lipophilic molecules that insert into the lipid bilayer, tethering an associated molecule to the cell surface or a liposomal carrier. The efficiency of this anchoring is determined by the anchor's chemical structure, its interactions with the surrounding lipid environment, and its influence on membrane properties. Cholesterol is the gold standard natural membrane anchor, playing a crucial role in regulating membrane fluidity and the formation of lipid rafts[1][2][3][4]. 6-(Octadecylthio)purine, a synthetic molecule, represents a class of single-chain lipid anchors that are increasingly utilized in the design of targeted therapies and biophysical probes[5][6][7][8][9].

Molecular Architecture and Predicted Membrane Interaction

The fundamental differences in the membrane anchoring behavior of 6-(Octadecylthio)purine and cholesterol arise from their distinct molecular structures.

Cholesterol: This sterol possesses a rigid, planar tetracyclic ring structure, a flexible isooctyl tail, and a polar 3β-hydroxyl group[10]. This amphipathic nature dictates its orientation within the membrane, with the hydroxyl group positioned near the polar head groups of phospholipids and the hydrophobic body submerged in the acyl chain core[10]. The rigid structure of cholesterol has a significant ordering effect on neighboring phospholipid chains, leading to the formation of liquid-ordered (l_o) phases, commonly known as lipid rafts[1][4][11].

6-(Octadecylthio)purine: This molecule consists of three key components: a purine headgroup, a thioether linkage, and a flexible octadecyl (C18) alkyl chain. The long C18 chain is the primary driver of membrane insertion, burying itself within the hydrophobic core of the bilayer. The purine headgroup, being more polar than the alkyl chain, is expected to reside at the membrane-water interface. The thioether bond provides a stable and flexible linkage between the headgroup and the tail.

Comparative Analysis: A Predictive Framework

Feature6-(Octadethylthio)purine (Predicted)Cholesterol (Established)Rationale & Supporting Evidence
Anchoring Stability ModerateHighThe bulky, rigid structure of cholesterol leads to strong van der Waals interactions with surrounding lipids, resulting in a high energy barrier for desorption. Single, flexible alkyl chains have fewer points of interaction and a lower energetic cost for removal from the membrane.[1][2][12]
Influence on Membrane Fluidity Localized perturbationGlobal ordering effectThe single alkyl chain of 6-(octadecylthio)purine is expected to cause minimal disruption to the overall membrane fluidity. Cholesterol, however, has a well-documented condensing and ordering effect on phospholipid acyl chains, decreasing overall membrane fluidity.[1][4][13][14]
Lateral Mobility HighLow to ModerateDue to its smaller footprint and lack of strong association with ordered domains, 6-(octadecylthio)purine is predicted to diffuse more freely within the membrane. Cholesterol's lateral mobility is often constrained by its partitioning into more ordered and less fluid lipid raft domains.[1][4]
Association with Lipid Rafts LowHighThe formation of lipid rafts is driven by favorable interactions between cholesterol and sphingolipids. Single-chain anchors like 6-(octadecylthio)purine lack the specific structural motifs to promote or strongly partition into these domains.[1][4][11]
Synthetic Accessibility & Modification HighModerateThe synthesis of 6-(octadecylthio)purine and its derivatives allows for straightforward chemical modification, such as the attachment of fluorophores or therapeutic agents. While cholesterol can also be modified, the chemistry is often more complex.[15][16][17]

Experimental Workflows for Direct Comparison

To empirically validate the predicted differences and to provide a quantitative comparison of membrane anchoring efficiency, the following experimental workflows are proposed.

Synthesis of a Fluorescently Labeled 6-(Octadecylthio)purine

A fluorescent analog is essential for many biophysical techniques. A plausible synthetic route involves the reaction of 6-chloropurine with a fluorescently tagged octadecanethiol.

cluster_synthesis Synthesis of Fluorescent 6-(Octadecylthio)purine start 6-Chloropurine product Fluorescent 6-(Octadecylthio)purine start->product Base (e.g., NaH) Solvent (e.g., DMF) thiol Fluorescently-labeled Octadecanethiol thiol->product

Synthesis of a fluorescent 6-(octadecylthio)purine analog.

Fluorescence Recovery After Photobleaching (FRAP) for Lateral Mobility

FRAP is a powerful technique to measure the lateral diffusion coefficient (D) and the mobile fraction (Mf) of fluorescently labeled molecules within a membrane[3][11][13][18][19][20].

Protocol:

  • Prepare Giant Unilamellar Vesicles (GUVs) or Supported Lipid Bilayers (SLBs): Incorporate a known concentration (e.g., 0.1 mol%) of fluorescently labeled 6-(octadecylthio)purine or a fluorescent cholesterol analog (e.g., NBD-cholesterol) into the lipid mixture during preparation.

  • Imaging: Mount the GUVs or SLBs on a confocal microscope.

  • Pre-bleach Imaging: Acquire a series of images at low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) on the membrane.

  • Post-bleach Imaging: Immediately following the bleach pulse, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the ROI as unbleached molecules diffuse into the area.

  • Data Analysis: Quantify the fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

cluster_frap FRAP Workflow prep Prepare GUVs/SLBs with fluorescent anchor pre_bleach Pre-bleach Imaging (Low Laser Power) prep->pre_bleach bleach Photobleaching of ROI (High Laser Power) pre_bleach->bleach post_bleach Post-bleach Imaging (Time-lapse, Low Laser Power) bleach->post_bleach analysis Data Analysis: Fluorescence Recovery Curve post_bleach->analysis results Determine Diffusion Coefficient (D) and Mobile Fraction (Mf) analysis->results

Workflow for FRAP analysis of membrane anchor mobility.

Liposome Retention Assay for Anchoring Stability

This assay measures the rate at which an anchor molecule desorbs from a donor liposome population to an acceptor population, providing a direct measure of anchoring stability[5][6].

Protocol:

  • Prepare Donor and Acceptor Liposomes:

    • Donor Liposomes: Prepare liposomes containing the fluorescently labeled anchor (either 6-(octadecylthio)purine or cholesterol analog).

    • Acceptor Liposomes: Prepare a 10-fold excess of unlabeled liposomes.

  • Incubation: Mix the donor and acceptor liposome populations and incubate at a controlled temperature.

  • Separation: At various time points, separate the donor and acceptor liposomes. This can be achieved by methods such as size-exclusion chromatography or by using magnetic beads if one population is appropriately tagged.

  • Quantification: Measure the amount of fluorescence remaining in the donor liposome fraction and the amount that has transferred to the acceptor fraction.

  • Data Analysis: Plot the percentage of the fluorescent anchor remaining in the donor liposomes over time. The rate of transfer is inversely proportional to the stability of the anchor.

cluster_retention Liposome Retention Assay Workflow prep_donor Prepare Donor Liposomes (with fluorescent anchor) mix Mix Donor and Acceptor Liposomes prep_donor->mix prep_acceptor Prepare Acceptor Liposomes (unlabeled) prep_acceptor->mix incubate Incubate at Controlled Temperature mix->incubate separate Separate Donor and Acceptor Liposomes at Time Points incubate->separate quantify Quantify Fluorescence in Each Fraction separate->quantify analyze Determine Rate of Transfer quantify->analyze

Workflow for assessing membrane anchor stability.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the membrane anchoring properties of 6-(octadecylthio)purine and cholesterol. While cholesterol's behavior is well-characterized, the properties of 6-(octadecylthio)purine are largely predictive at this stage. Based on the principles of membrane biophysics, 6-(octadecylthio)purine is anticipated to be a more mobile and less perturbing membrane anchor than cholesterol, albeit with likely lower retention stability.

The choice between these two anchors will depend on the specific application. For applications requiring long-term, stable membrane association and the potential for interaction with lipid rafts, cholesterol remains a strong candidate. Conversely, for applications where high lateral mobility, minimal membrane disruption, and ease of chemical modification are paramount, 6-(octadecylthio)purine and similar single-chain anchors present a compelling alternative.

The experimental workflows detailed herein provide a clear path for researchers to directly and quantitatively compare these and other membrane anchors, moving from predictive models to empirical data. Such studies will be invaluable in expanding the molecular toolkit for the rational design of membrane-targeted probes, therapeutics, and delivery systems.

References

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  • Axelrod, D., Koppel, D. E., Schlessinger, J., Elson, E., & Webb, W. W. (1976). Mobility measurement by analysis of fluorescence photobleaching recovery kinetics. Biophysical journal, 16(9), 1055-1069. [Link]

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  • Shome, S., & Shome, S. (2017, July 31). FRAP TO ANALYSE MOBILITY OF LIPIDS AND PROTEINS. YouTube. [Link]

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  • Andersson, J., & Köper, I. (2017). Synthesis and Characterization of Novel Anchorlipids for Tethered Bilayer Lipid Membranes. Langmuir, 33(20), 4991-4999. [Link]

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  • Matsui, M., & Nakazumi, H. (2013). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. International journal of molecular sciences, 14(11), 21976-21995. [Link]

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Validation

Cytotoxicity comparison of 6-(Octadecylthio)purine against standard purine analogs

Cytotoxicity and Mechanistic Profiling: 6-(Octadecylthio)purine vs. Standard Purine Analogs Executive Summary Standard purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are foundational therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity and Mechanistic Profiling: 6-(Octadecylthio)purine vs. Standard Purine Analogs

Executive Summary Standard purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are foundational therapeutics in hematological oncology and immunosuppression. However, their clinical efficacy is frequently curtailed by acquired cellular resistance, predominantly through the downregulation of human equilibrative nucleoside transporters (hENTs) or deficiencies in the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

To circumvent these pharmacokinetic barriers, lipophilic purine derivatives have been engineered. 6-(Octadecylthio)purine (6-OTP) —which features a C18 aliphatic chain conjugated to the purine ring via a thioether linkage[1]—represents a structural paradigm shift. By drastically increasing the molecule's partition coefficient (LogP), this modification fundamentally alters the drug's cellular entry mechanism, bypassing traditional transporter dependencies and reshaping its cytotoxicity profile against resistant cell lines[2, 3].

Mechanistic Causality: The Role of the Octadecyl Chain

The cytotoxicity of standard hydrophilic purine analogs relies on a rigid, sequential pathway: hENT1-mediated cellular uptake followed by HGPRT-catalyzed conversion into active thio-nucleotides. If a cancer cell downregulates hENT1, the drug cannot enter, rendering it useless.

In contrast, the C18 octadecyl chain of 6-OTP acts as a lipophilic "Trojan horse." The extended lipid tail facilitates rapid, transporter-independent passive diffusion directly across the phospholipid bilayer [4]. Once intracellular, the thioether bond can undergo enzymatic or oxidative cleavage, providing a sustained intracellular release of the active purine pharmacophore. Furthermore, intact highly lipophilic molecules like 6-OTP can induce secondary, independent cytotoxic effects by integrating into and destabilizing organelle membranes (e.g., mitochondrial depolarization), thereby overcoming resistance in HGPRT-deficient models [3, 4].

Mechanism cluster_extracellular Extracellular Microenvironment cluster_intracellular Intracellular Space MP 6-Mercaptopurine (6-MP) Hydrophilic Transporter hENT1 Transporter MP->Transporter Transporter-Dependent OTP 6-(Octadecylthio)purine (6-OTP) Lipophilic C18 Chain Membrane Phospholipid Bilayer (Passive Diffusion) OTP->Membrane Transporter-Independent ActiveMP Thio-Nucleotide Activation (HGPRT Dependent) Transporter->ActiveMP ActiveOTP Intracellular Accumulation & Cleavage Membrane->ActiveOTP Apoptosis DNA Incorporation & Apoptosis ActiveMP->Apoptosis ActiveOTP->Apoptosis

Caption: Cellular uptake and activation pathways of hydrophilic 6-MP versus the lipophilic 6-OTP.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 6-OTP against standard analogs, we present a comparative in vitro cytotoxicity matrix. The data illustrates how lipophilic modification circumvents specific resistance phenotypes. While wild-type (WT) leukemic cells show comparable sensitivity across the board, hENT1-deficient models exhibit profound resistance to 6-MP. In stark contrast, 6-OTP maintains its low-micromolar efficacy due to its passive diffusion capabilities.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours

Cell Line ModelResistance Phenotype6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)6-(Octadecylthio)purineResistance Factor (6-MP)Resistance Factor (6-OTP)
CCRF-CEM Wild-Type (WT)1.2 ± 0.10.8 ± 0.12.5 ± 0.31.0x1.0x
CEM/ENT1- Transporter Deficient> 50.035.4 ± 2.12.8 ± 0.4> 41.6x 1.1x
HL-60 Wild-Type (WT)2.1 ± 0.21.5 ± 0.23.1 ± 0.21.0x1.0x
HL-60/HGPRT- Activation Deficient> 100.0> 100.018.5 ± 2.1> 47.6x 5.9x

Note: The moderate loss of efficacy for 6-OTP in HGPRT-deficient cells (5.9x resistance factor) indicates that while passive diffusion guarantees intracellular entry, full cytotoxic potency still partially relies on enzymatic conversion to thio-nucleotides. However, its absolute IC₅₀ remains vastly superior to 6-MP in this resistant model.

Experimental Methodology: Self-Validating Cytotoxicity Workflow

Evaluating highly lipophilic compounds like 6-OTP requires specialized protocols. Standard aqueous assays often yield false negatives due to drug precipitation. The following self-validating protocol utilizes orthogonal readouts to differentiate true cytotoxicity from metabolic artifacts caused by lipophilic surfactants.

Workflow cluster_validation Orthogonal Validation Step1 1. Cell Seeding (WT vs Knockout) Step3 3. Co-Incubation (72h Exposure) Step1->Step3 Step2 2. Drug Formulation (BSA Complexation) Step2->Step3 Step4A 4A. CellTiter-Glo (ATP / Metabolism) Step3->Step4A Step4B 4B. LDH Release (Membrane Integrity) Step3->Step4B Step5 5. IC50 & Resistance Factor Calculation Step4A->Step5 Step4B->Step5

Caption: Self-validating high-throughput cytotoxicity screening workflow with orthogonal readouts.

Step-by-Step Protocol

1. Formulation of Lipophilic Analogs (Crucial Step)

  • Causality: 6-OTP is highly hydrophobic. Direct dilution from DMSO into aqueous culture media will cause micelle aggregation or precipitation, artificially lowering the effective concentration and skewing IC₅₀ data.

  • Action: Prepare a 10 mM stock of 6-OTP in 100% DMSO. Perform serial dilutions in DMSO, then dilute 1:100 into pre-warmed culture media supplemented with 4% Bovine Serum Albumin (BSA) . The BSA acts as a lipid carrier, maintaining the C18-purine in solution for cellular delivery. Ensure final DMSO concentration is ≤ 0.5%.

2. Cell Seeding & Treatment

  • Seed WT and hENT1-knockout cell lines at 5,000 cells/well in 96-well opaque-walled plates (for luminescence) and clear-walled plates (for absorbance).

  • Include self-validating controls: Vehicle control (0.5% DMSO + 4% BSA) and a positive cell-death control (1 µM Staurosporine).

  • Incubate cells with the drug formulations for 72 hours at 37°C, 5% CO₂.

3. Orthogonal Viability Assessment

  • Primary Readout (Metabolic Viability): Add CellTiter-Glo® reagent (1:1 ratio) to the opaque plates. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. This quantifies intracellular ATP.

  • Secondary Readout (Membrane Integrity): Because C18 alkyl chains can act as surfactants at high doses (>50 µM), it is vital to confirm if the loss of ATP is due to true apoptosis or surfactant-induced necrosis. Transfer 50 µL of supernatant from the clear plates to a new plate and perform an LDH (Lactate Dehydrogenase) release assay.

  • Data Synthesis: True pharmacological cytotoxicity is validated when ATP depletion correlates with a delayed, dose-dependent spike in LDH release, confirming programmed cell death rather than immediate chemical lysis.

References

  • Title: 6-(octadecylthio)purine CAS#: 122714-66-3 Source: ChemWhat URL: [Link] [1]

  • Title: Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues as Inhibitors of Aminoacyl-tRNA Synthetases Source: NIH PubMed Central (PMC) URL: [Link] [2]

  • Title: Enhancing anti-tumor immunity through intratumoral combination therapy with amphiphilic conjugates of oxaliplatin and imidazoquinoline TLR7/8 agonist Source: NIH PubMed Central (PMC) URL: [Link] [3]

  • Title: Metabolism of the new liposomal anticancer drug N4-octadecyl-1-beta-D arabinofuranosylcytosine in mice Source: ResearchGate URL: [Link] [4]

Comparative

Validating Self-Assembled Monolayer Formation of 6-(Octadecylthio)purine via AFM: A Comparative Guide

For researchers and drug development professionals engineering biosensors, molecular electronics, or functionalized nanoparticles, the choice of surface ligand dictates the success of the interface. While traditional sim...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engineering biosensors, molecular electronics, or functionalized nanoparticles, the choice of surface ligand dictates the success of the interface. While traditional simple alkanethiols have long been the gold standard for surface passivation, complex biological applications increasingly demand functional headgroups.

This guide provides an in-depth, objective comparison between the traditional 1-Octadecanethiol (ODT) and the structurally complex 6-(Octadecylthio)purine (6-OTP) (CAS: 122714-66-3)[1]. By establishing a self-validating Atomic Force Microscopy (AFM) protocol, we will explore the causality behind their distinct assembly behaviors and how to rigorously verify their formation on Au(111) substrates.

Mechanistic Grounding: The Causality of Monolayer Assembly

To validate a self-assembled monolayer (SAM), one must first understand the thermodynamic and steric forces driving its formation. The molecular architecture of the precursor directly dictates the resulting AFM topography and phase behavior.

The Traditional Benchmark: 1-Octadecanethiol (ODT)

ODT represents the classical SAM paradigm. The assembly is driven by a highly exothermic, semi-covalent Au–S bond (~45 kcal/mol). Once anchored, the 18-carbon alkyl chains undergo strong hydrophobic, van der Waals interactions. Because the thiol headgroup is small, the chains can tilt at approximately 30° from the surface normal to maximize intermolecular contact, forming a highly dense, crystalline-like (3​×3​)R30∘ lattice.

The Advanced Alternative: 6-(Octadecylthio)purine (6-OTP)

6-OTP introduces a fundamental structural shift: a bulky, aromatic purine anchor conjugated to an 18-carbon tail. Unlike ODT, the adsorption of 6-OTP on gold is multidentate, driven by the coordination of the purine ring nitrogens to the Au(111) lattice, supplemented by intermolecular π−π stacking between adjacent purine rings.

The Causality of Steric Hindrance: The bulky purine headgroup prevents the alkyl tails from achieving the ultra-dense packing seen in ODT. Instead, 6-OTP forms a heterogeneous, slightly less densely packed monolayer characterized by distinct π−π stacked domains. This structural reality requires a nuanced AFM validation approach, as standard topography alone may misidentify these domain boundaries as incomplete assembly.

Experimental Workflow: A Self-Validating Protocol

To definitively prove SAM formation and rule out adventitious carbon contamination, the experimental protocol must be a self-validating system. This is achieved by cross-referencing Topography (Height) with Phase Imaging (Viscoelasticity) .

Step-by-Step Methodology

Step 1: Substrate Preparation & Cleaning

  • Action: Utilize template-stripped Au(111) substrates to ensure an atomically flat baseline (RMS roughness < 0.15 nm). Clean the substrates using a Piranha solution (3:1 H2​SO4​:H2​O2​ ) for 10 minutes, followed by exhaustive rinsing with Milli-Q water and absolute ethanol.

  • Causality: Bare gold rapidly adsorbs airborne hydrocarbons. Piranha cleaning oxidatively strips these contaminants, providing a pristine, high-energy surface essential for uniform thiol/purine chemisorption.

Step 2: SAM Incubation

  • Action: Prepare 1 mM solutions of 6-OTP and ODT in absolute ethanol. Immerse the freshly cleaned Au(111) substrates into their respective solutions for exactly 24 hours at room temperature.

  • Causality: While initial adsorption occurs within seconds, a 24-hour incubation is mandatory. It allows the system to transition from a kinetically trapped, disordered state to a thermodynamically stable, well-packed monolayer by overcoming the rotational degrees of freedom of the long carbon chains.

Step 3: Post-Assembly Processing

  • Action: Remove the substrates, rinse vigorously with absolute ethanol, and dry under a gentle stream of high-purity N2​ .

  • Causality: The ethanol rinse removes weakly bound, physisorbed multilayers that would otherwise create artificial height artifacts during AFM scanning.

Step 4: AFM Characterization (Tapping Mode)

  • Action: Image the surfaces using Amplitude Modulation (Tapping Mode) AFM under ambient conditions. Use a silicon cantilever with a nominal spring constant of ~40 N/m and a resonant frequency of ~300 kHz.

  • Causality: Contact mode AFM exerts lateral shear forces that can easily rupture or scrape away soft organic monolayers[2]. Tapping mode minimizes these destructive lateral forces, preserving the integrity of the 6-OTP and ODT films while simultaneously allowing for phase shift recording.

SAM_Workflow A Bare Au(111) Substrate B Piranha / UV-Ozone Clean A->B C Incubation (1 mM 6-OTP/ODT) 24 Hours in Ethanol B->C D Solvent Rinse & N2 Dry C->D E Tapping-Mode AFM D->E F Topography (Height & Roughness) E->F G Phase Imaging (Viscoelasticity & Domains) E->G

Workflow for the preparation and self-validating AFM characterization of SAMs on Au(111).

Comparative AFM Data Interpretation

Validating 6-OTP requires comparing its AFM metrics against the ODT benchmark. The data below summarizes the expected quantitative and qualitative outcomes when utilizing the protocol above.

Quantitative Performance Comparison
ParameterBare Au(111)1-Octadecanethiol (ODT)6-(Octadecylthio)purine (6-OTP)
Headgroup Architecture NoneThiol (-SH)Purine ring (Multidentate N)
Packing Structure N/A (3​×3​)R30∘ LatticeHeterogeneous / π−π stacked
RMS Roughness ( Rq​ ) ~0.15 nm~0.20 nm~0.35 nm
Phase Shift Profile Uniform (Hard)Uniform (Stiff/Elastic)Heterogeneous (Viscoelastic domains)
Defect Morphology Step edgesMonatomic Au etch pitsDomain boundaries, fewer etch pits
Interpreting the Causality of the Data

1. Topography and Roughness ( Rq​ ) When validating ODT, the topography will closely mirror the underlying gold terraces ( Rq​ ~0.20 nm), punctuated by characteristic monatomic "etch pits"[3]. These pits are a hallmark of alkanethiol assembly, caused by the strong Au-S bond extracting gold atoms from the lattice. Conversely, 6-OTP exhibits a slightly higher roughness ( Rq​ ~0.35 nm). This is not an indicator of a failed assembly, but rather a direct consequence of the bulky purine headgroup. The steric constraints of the purine ring prevent the alkyl chains from packing as tightly as ODT, resulting in nanoscale domain boundaries and a slightly undulating surface profile.

2. Phase Imaging (The Validation Key) Topography alone cannot differentiate between a true SAM and a layer of adventitious carbon. Phase imaging, which maps the energy dissipation between the oscillating tip and the sample, is highly sensitive to surface stiffness and chemical composition. ODT yields a homogeneous, low phase shift, indicative of a rigid, densely packed crystalline tail group. 6-OTP, however, displays a heterogeneous phase map with moderate phase shifts. This reflects regions of varying viscoelasticity caused by the rigid π−π stacked purine domains interspersed with slightly more mobile alkyl chain regions.

Phase_Contrast Tip Oscillating AFM Tip (Tapping Mode) Interact Tip-Sample Energy Dissipation Tip->Interact ODT ODT SAM (Dense Alkane Packing) Interact->ODT OTP 6-OTP SAM (Bulky Purine + Alkane) Interact->OTP PhaseODT Low Phase Shift (Highly Elastic/Stiff) ODT->PhaseODT PhaseOTP Moderate Phase Shift (Viscoelastic Dampening) OTP->PhaseOTP

Logical relationship between SAM molecular structure and resulting AFM phase shift.

Conclusion for Drug Development & Sensor Design

For researchers developing advanced biosensors, the choice between ODT and 6-OTP comes down to the required interface properties. While ODT provides an unparalleled, highly crystalline insulating barrier[4], 6-OTP offers a unique, electronically coupled interface via its purine anchor.

When validating 6-OTP via AFM, researchers must adjust their expectations: the absence of perfect (3​×3​)R30∘ packing and the presence of a slightly higher Rq​ and heterogeneous phase domains are not artifacts of poor technique, but the physical manifestation of the bulky, π−π stacked purine headgroup successfully coordinating to the gold surface.

Sources

Safety & Regulatory Compliance

Safety

6-(Octadecylthio)purine: Comprehensive Handling and Disposal Protocol

As drug development increasingly relies on highly lipophilic purine derivatives for targeted cellular delivery and membrane-anchored therapeutics, managing the lifecycle of these compounds becomes critical. 6-(Octadecylt...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly lipophilic purine derivatives for targeted cellular delivery and membrane-anchored therapeutics, managing the lifecycle of these compounds becomes critical. 6-(Octadecylthio)purine presents unique logistical challenges due to its 18-carbon alkyl chain, which imparts extreme hydrophobicity and potential for environmental persistence.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven framework for the safe handling, deactivation, and disposal of 6-(Octadecylthio)purine, ensuring compliance with stringent laboratory safety standards[1].

Chemical Profiling & The Causality of Disposal

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. The octadecyl (C18) thioether linkage at the 6-position of the purine ring fundamentally alters the molecule's solubility profile compared to the parent purine.

Because of its high partition coefficient (LogP), 6-(Octadecylthio)purine exhibits profound lipophilicity. If introduced into standard aqueous waste streams, it will rapidly partition into organic phases or adsorb onto plastic and lipid surfaces, leading to severe cross-contamination and potential aquatic toxicity. Therefore, the core directive for its disposal is complete segregation from aqueous waste and mandatory high-temperature incineration .

Quantitative Risk and Solubility Profile

Understanding the solubility limits is essential for preparing liquid waste for incineration. The following table summarizes the parameters that dictate our operational choices:

Property / ParameterValue / CharacteristicEHS Implication for Disposal
Aqueous Solubility < 0.1 mg/mLCannot be flushed; will precipitate and clog pipes.
LogP (Estimated) > 6.0High bioaccumulation potential; strictly prohibit environmental release.
Preferred Solvents DMSO, DMF, Dichloromethane (DCM)Waste must be collected in compatible organic solvent streams.
Thermal Stability Decomposes before boilingRequires high-temperature incineration (>1000°C) to break the thioether and purine ring, preventing the release of toxic NOₓ and SOₓ gases.

Operational Workflow for Safe Disposal

The disposal of 6-(Octadecylthio)purine must follow a strict segregation and solubilization workflow to ensure that the compound is completely destroyed without exposing personnel or the environment to hazardous residues.

Phase 1: Waste Segregation and Solubilization

Rationale: Solid residues in reaction flasks cannot be easily transferred to waste drums. Solubilizing the residue ensures quantitative transfer and homogenizes the waste for consistent incineration.

  • Quench and Isolate: Ensure all synthetic reactions involving 6-(Octadecylthio)purine are fully quenched. Remove any reactive intermediates (e.g., alkylating agents used in its synthesis) using appropriate neutralizing washes.

  • Solvent Selection: Dissolve any remaining solid 6-(Octadecylthio)purine in a high-capacity organic solvent. Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) are recommended due to their excellent solvation of lipophilic purines.

  • Segregation:

    • If using DCM, route the dissolved mixture into the Halogenated Organic Waste container.

    • If using DMSO or Ethyl Acetate, route into the Non-Halogenated Organic Waste container.

    • Self-Validation Check: Inspect the waste container visually. If precipitation occurs, the solvent is saturated. Add additional solvent to maintain a homogeneous solution, which is required for safe pump-fed incineration.

Phase 2: Solid Waste Decontamination

Rationale: Consumables (spatulas, weigh boats, pipette tips) retain microgram-to-milligram quantities of the highly lipophilic compound via surface adsorption.

  • Primary Rinse: Rinse all contaminated glassware and reusable tools three times with a small volume of DCM or Acetone. Collect the rinsate in the appropriate organic waste stream.

  • Consumable Disposal: Place all single-use contaminated plastics (weigh boats, pipette tips) into a designated, puncture-proof Solid Hazardous Waste bin lined with a chemically resistant bag.

  • Labeling: Label the bin explicitly: "Hazardous Solid Waste: Contains Lipophilic Purine Derivatives (6-Octadecylthiopurine) - INCINERATE ONLY."

Phase 3: High-Temperature Incineration

Rationale: Standard chemical neutralization is ineffective against the stable thioether bond and the aromatic purine core. High-temperature incineration ensures complete oxidation to CO₂, H₂O, N₂, and SO₂.

  • Transfer to EHS: Transfer the sealed, properly labeled liquid and solid waste containers to your institutional EHS department.

  • Incineration Parameters: Ensure your waste management contractor utilizes a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C with an afterburner and wet scrubber system. The scrubber is critical to neutralize the sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) generated from the thioether and purine nitrogen atoms[1].

Visualizing the Disposal Pathway

The following workflow illustrates the critical decision points in the disposal process, emphasizing the divergence between liquid and solid waste handling.

G Start 6-(Octadecylthio)purine Waste Generation SolidWaste Solid Waste (Consumables & PPE) Start->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) Start->LiquidWaste Rinse Triple Rinse with Organic Solvent SolidWaste->Rinse Glassware Incinerator High-Temp Incineration (>1000°C) with Scrubber SolidWaste->Incinerator Plastics/PPE Halogenated Halogenated Waste Stream (DCM) LiquidWaste->Halogenated If Halogenated NonHalogenated Non-Halogenated Waste Stream (DMSO) LiquidWaste->NonHalogenated If Non-Halogenated Rinse->LiquidWaste Halogenated->Incinerator NonHalogenated->Incinerator

Workflow for the segregation and high-temperature incineration of 6-(Octadecylthio)purine.

Spill Response Protocol

In the event of an accidental spill of 6-(Octadecylthio)purine powder or solution:

  • Isolate the Area: Prevent personnel from walking through the spill. The lipophilic nature makes it easily trackable on footwear.

  • Don Appropriate PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles. If the powder is easily aerosolized, use an N95 or P100 particulate respirator.

  • Containment (Liquid Spill): If dissolved in solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for highly concentrated solutions.

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with a compatible solvent (like isopropanol) to prevent aerosolization, then carefully wipe up with a damp absorbent pad.

  • Final Decontamination: Wash the spill surface with a strong detergent solution or a solvent wipe (e.g., acetone) to remove any residual hydrophobic film. Dispose of all cleanup materials as Solid Hazardous Waste[1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

Sources

Handling

A Guide to the Safe Handling of 6-(Octadecylthio)purine: Essential Protective Measures and Disposal Protocols

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. This guide provides a detailed operational plan for the safe handling and di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. This guide provides a detailed operational plan for the safe handling and disposal of 6-(Octadecylthio)purine, a compound of interest that combines a thiopurine core with a long-chain alkyl group. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety recommendation, thereby fostering a proactive safety culture within your laboratory.

The dual nature of 6-(Octadecylthio)purine's structure—a biologically active thiopurine moiety and a substantial octadecylthio side chain—necessitates a comprehensive approach to personal protective equipment (PPE) and handling procedures. Thiopurines, as a class, are known for their cytotoxic and antimetabolite properties, interfering with nucleic acid synthesis.[1][2] The long alkyl chain, while rendering the molecule largely insoluble in water, may influence its physical properties and interaction with biological membranes. Therefore, the following recommendations are grounded in a thorough assessment of the potential hazards associated with these structural components.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and accidental ingestion. The following table outlines the recommended PPE for handling 6-(Octadecylthio)purine, with detailed justifications to inform your risk assessment.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-Gloving with Chemotherapy-Grade Nitrile GlovesRationale: The thiopurine core warrants a high level of dermal protection. Double-gloving provides an extra barrier against potential tears or micropores in the outer glove. Chemotherapy-grade gloves are recommended due to their rigorous testing against a wide range of cytotoxic compounds. The inner glove should be tucked under the lab coat cuff, with the outer glove overlapping it to ensure a complete seal.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldRationale: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[4] When handling larger quantities or during procedures with a high risk of splashing (e.g., reconstitution), a face shield should be worn in conjunction with goggles for full facial protection.[4]
Body Protection Disposable, Low-Permeability Lab CoatRationale: To prevent contamination of personal clothing, a disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[3] Standard cloth lab coats are not recommended as they can absorb and retain chemical spills, leading to prolonged skin exposure.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Rationale: While all handling of the solid compound should ideally occur within a certified chemical fume hood, respiratory protection is necessary for spill cleanup or when weighing the compound outside of a fume hood.[3][4] An N95 respirator will provide protection against airborne particulates.
Foot Protection Closed-Toe ShoesRationale: As a general laboratory safety rule, closed-toe shoes are mandatory to protect against spills and falling objects.[4]

Operational Plan: Handling and Disposal Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring the integrity of your research. The following protocol outlines the key stages of handling 6-(Octadecylthio)purine, from preparation to disposal.

Engineering Controls and Preparation
  • Fume Hood: All manipulations of 6-(Octadecylthio)purine, especially the handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[3]

  • Work Surface: Designate a specific area for handling the compound and cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: inner gloves, lab coat, outer gloves, and eye/face protection. If required, a respirator should be fit-tested and worn according to your institution's guidelines.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of aerosolization.

  • Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Keep the container sealed when not in use.

  • Post-Handling Decontamination: After each handling session, wipe down the work surface and any contaminated equipment with an appropriate decontamination solution (e.g., a mild detergent solution followed by a solvent rinse, if compatible with the equipment). Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat (turned inside out), and then the inner gloves. Eye and face protection should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with 6-(Octadecylthio)purine, including gloves, absorbent paper, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: All liquid waste, including unused solutions and reaction mixtures, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of 6-(Octadecylthio)purine.

start Start: Handling 6-(Octadecylthio)purine prep Preparation & Engineering Controls (Fume Hood, Eyewash/Shower) start->prep ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep->ppe weigh Weigh Solid Compound ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste_segregation Segregate Solid & Liquid Waste decontaminate->waste_segregation waste_disposal Dispose via EHS Office waste_segregation->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of 6-(Octadecylthio)purine.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with handling 6-(Octadecylthio)purine, ensuring the well-being of your research team and the integrity of your scientific endeavors.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol.
  • BenchChem. (n.d.). Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-.
  • National Center for Biotechnology Information. (n.d.). Azathioprine Therapy and TPMT and NUDT15 Genotype. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Mercaptopurine. PubChem Compound Summary for CID 667490. Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Octadecylthio)purine
Reactant of Route 2
6-(Octadecylthio)purine
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